(3R)-1-methylpiperidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426385 | |
| Record name | (3R)-1-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28808-26-6 | |
| Record name | (3R)-1-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3R)-1-Methylpiperidin-3-ol: A Comprehensive Technical Guide for Advanced Drug Development
Introduction: The Strategic Importance of Chirality in Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a significant percentage of small-molecule drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. Within this class, chiral derivatives such as (3R)-1-methylpiperidin-3-ol have emerged as particularly valuable building blocks. The specific stereochemistry at the C3 position is not a trivial detail; it is a critical determinant of pharmacological activity. The interaction between a chiral drug and its biological target is fundamentally a three-dimensional problem, where one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. This guide provides an in-depth examination of the basic properties of (3R)-1-methylpiperidin-3-ol, offering a technical resource for researchers and drug development professionals seeking to leverage this versatile synthon.
Physicochemical and Basic Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and formulation. (3R)-1-methylpiperidin-3-ol is a chiral secondary alcohol and a tertiary amine, properties that dictate its reactivity, solubility, and basicity.
Core Properties
The fundamental identifiers and physical state of (3R)-1-methylpiperidin-3-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28808-26-6 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 78-80 °C (at 15 Torr) | [2] |
Basicity and Solubility: Key Parameters for Reaction and Formulation
The basicity of the tertiary amine and the polarity imparted by the hydroxyl group are the primary drivers of the compound's solubility and reaction characteristics.
-
Solubility: (3R)-1-methylpiperidin-3-ol is fully miscible in water and soluble in a range of organic solvents.[4] This broad solubility is a direct consequence of the hydrogen bonding capacity of the hydroxyl group and the polarity of the tertiary amine, making it amenable to a variety of reaction conditions, from aqueous to nonpolar organic media.
Stereoselective Synthesis: Accessing the Enantiopure Intermediate
The therapeutic utility of chiral piperidine derivatives necessitates robust and scalable methods for their enantioselective synthesis. The two principal strategies for obtaining (3R)-1-methylpiperidin-3-ol in high enantiomeric purity are asymmetric synthesis and chiral resolution of a racemic mixture.
Method 1: Enzymatic Kinetic Resolution of Racemic 1-Methylpiperidin-3-yl Acetate
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Lipases are commonly employed for the selective hydrolysis or transesterification of one enantiomer of a racemic mixture.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for obtaining (3R)-1-methylpiperidin-3-ol via enzymatic kinetic resolution.
Detailed Protocol:
-
Preparation of Racemic Acetate: To a solution of racemic 1-methylpiperidin-3-ol in an appropriate solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. Monitor the reaction by TLC or GC until completion. Work up the reaction mixture to isolate the racemic (±)-1-methylpiperidin-3-yl acetate.
-
Enzymatic Hydrolysis: Suspend the racemic acetate and a lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) in a buffered aqueous solution or a biphasic system. Maintain the pH at a constant value (typically around 7) using a pH-stat, as the hydrolysis of the acetate will produce acetic acid.
-
Monitoring and Work-up: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acetate and the alcohol product.
-
Separation: Once the desired conversion is reached, separate the enzyme by filtration. Extract the reaction mixture with an organic solvent. The unreacted (R)-1-methylpiperidin-3-yl acetate and the product (S)-1-methylpiperidin-3-ol can then be separated by standard chromatographic techniques.
-
Hydrolysis of the Resolved Acetate: The separated (R)-1-methylpiperidin-3-yl acetate is then subjected to basic hydrolysis (e.g., using sodium hydroxide in methanol/water) to yield the target (3R)-1-methylpiperidin-3-ol.
Method 2: Chiral Resolution via Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic base, 1-methylpiperidin-3-ol, with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.
Logical Diagram: Chiral Resolution by Diastereomeric Salt Formation
Caption: Process flow for chiral resolution using diastereomeric salt formation.
Detailed Protocol:
-
Salt Formation: Dissolve racemic 1-methylpiperidin-3-ol in a suitable solvent (e.g., ethanol, acetone, or a mixture). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in the same solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often determined empirically to maximize the solubility difference between the two diastereomeric salts.
-
Isolation and Purification: Isolate the precipitated salt by filtration. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., sodium hydroxide solution) to deprotonate the piperidine nitrogen.
-
Extraction: Extract the liberated enantiomerically pure (3R)-1-methylpiperidin-3-ol with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield the final product.
Pharmacological Significance and Applications in Drug Synthesis
The piperidine moiety is a key pharmacophore in a multitude of centrally acting agents. The stereochemistry at the 3-position is often crucial for selective receptor binding. (3R)-1-methylpiperidin-3-ol serves as a vital precursor for the synthesis of various biologically active molecules, particularly muscarinic receptor agonists.
Muscarinic agonists are a class of drugs that mimic the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).[5] These receptors are implicated in a wide range of physiological functions, and their modulation is a therapeutic strategy for conditions such as Sjögren's syndrome, Alzheimer's disease, and schizophrenia.[6]
While the direct synthesis of the marketed drug Cevimeline (Evoxac®), a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome, starts from a quinuclidine core, the 3-hydroxypiperidine motif is central to the design of many other muscarinic agents.[7][8] The (3R) configuration is often preferred for optimal interaction with the receptor. For instance, research into novel M1 selective muscarinic agonists for the treatment of cognitive deficits in Alzheimer's disease has extensively utilized chiral 3-hydroxypiperidine derivatives. The hydroxyl group can act as a hydrogen bond donor or acceptor, and its spatial orientation, dictated by the (R)-stereocenter, is critical for achieving high-affinity binding and functional agonism.
Analytical Characterization: Ensuring Purity and Identity
Confirming the chemical identity, purity, and enantiomeric excess of (3R)-1-methylpiperidin-3-ol is essential for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While a spectrum for the specific (3R)-enantiomer is not publicly available, the data for the racemic 1-methylpiperidin-3-ol provides the expected chemical shifts and coupling patterns.
Expected ¹H and ¹³C NMR Data (for racemic 1-methylpiperidin-3-ol in CDCl₃):
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~3.7 | H-3 (methine) |
| ~2.7 | H-2eq, H-6eq |
| ~2.3 | N-CH₃ |
| ~2.1-2.5 | H-2ax, H-6ax |
| ~1.3-1.8 | H-4, H-5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on typical values for substituted piperidines.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. Due to the lack of a strong chromophore in (3R)-1-methylpiperidin-3-ol, direct UV detection can be challenging. A common strategy is pre-column derivatization to introduce a UV-active group.
Workflow: Chiral HPLC Analysis with Pre-column Derivatization
Caption: Chiral HPLC analysis workflow involving pre-column derivatization.
Exemplary HPLC Protocol for a Derivatized Analog:
A validated method for the enantiomeric separation of the closely related piperidin-3-amine involves derivatization followed by chiral HPLC. A similar approach would be effective for 1-methylpiperidin-3-ol.
-
Derivatization: React the sample with a chiral or achiral derivatizing agent that contains a chromophore (e.g., p-toluenesulfonyl chloride, benzoyl chloride) in the presence of a base.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.
-
Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).
-
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Safety and Handling: A Researcher's Responsibility
As with all chemical reagents, proper handling of (3R)-1-methylpiperidin-3-ol is essential. While a specific Safety Data Sheet (SDS) for the (3R)-enantiomer is not widely available, the SDS for the racemic 3-hydroxy-1-methylpiperidine provides crucial safety information.
GHS Hazard Classification (based on racemic mixture):
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion: A Versatile Chiral Building Block for Future Therapies
(3R)-1-methylpiperidin-3-ol is more than just a chemical intermediate; it is a key that unlocks access to a specific and often highly desirable region of chemical space. Its defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and tertiary amine functional groups, makes it an invaluable tool for the synthesis of complex and pharmacologically active molecules. From its fundamental basic properties to its application in the synthesis of potential therapeutics, a comprehensive understanding of this chiral building block is essential for any researcher or drug development professional working at the forefront of medicinal chemistry. This guide serves as a foundational resource to support the rational design and efficient synthesis of the next generation of piperidine-based therapeutics.
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(R)-3-Hydroxy-1-methyl-piperidine - Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [Link]
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Capot Chemical. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]
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New Drug Approvals. (2019, March 29). Cevimeline. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Retrieved January 11, 2026, from [Link]
- Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353.
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(3R)-1-methylpiperidin-3-ol chemical structure and stereochemistry
An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
Introduction
(3R)-1-methylpiperidin-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] As a versatile chiral building block, or synthon, its defined stereochemistry is fundamental to the synthesis of complex, enantiomerically pure molecules.[2] The piperidine ring is one of the most prevalent structural motifs in drug design, found in over twenty classes of pharmaceuticals.[3][4] The specific three-dimensional arrangement of atoms—the stereochemistry—is a critical factor in drug development, as enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful.[2] This guide provides an in-depth technical overview of (3R)-1-methylpiperidin-3-ol, focusing on its chemical structure, stereochemistry, enantioselective synthesis, and applications for professionals in research and drug development.
Physicochemical and Structural Properties
(3R)-1-methylpiperidin-3-ol, also known by its synonyms (R)-1-methylpiperidin-3-ol and (R)-3-hydroxy-1-methylpiperidine, is characterized by a piperidine ring with a methyl group on the nitrogen atom and a hydroxyl group at the C3 position in the R configuration.[1][5]
| Property | Value | Reference |
| CAS Number | 28808-26-6 | [5][6] |
| Molecular Formula | C₆H₁₃NO | [1][5][6] |
| Molecular Weight | 115.175 g/mol | [1][5][6] |
| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [5] |
| Boiling Point | 78-80 °C (at 15 Torr) | [6] |
| SMILES | CN1CCCO | [5][6] |
| Polar Surface Area | 23.47 Ų | [6] |
| XLogP3 | 0.1 | [5][6] |
Stereochemistry and Conformational Analysis
The key structural feature of (3R)-1-methylpiperidin-3-ol is the chiral center at the C3 carbon. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration of the hydroxyl group. This specific stereochemistry is crucial for its interaction with chiral biological targets like enzymes and receptors.[2]
The six-membered piperidine ring predominantly exists in a chair conformation to minimize steric strain. In (3R)-1-methylpiperidin-3-ol, two primary chair conformers are possible, differing in the axial or equatorial positions of the hydroxyl and N-methyl groups. The conformational equilibrium is influenced by steric and electronic factors, which in turn dictates the molecule's reactivity and biological activity. The hydroxyl group's ability to form hydrogen bonds is a key aspect of its interaction with biological molecules.[1]
Enantioselective Synthesis and Purification
The production of enantiomerically pure (3R)-1-methylpiperidin-3-ol is paramount for its use in pharmaceutical synthesis. Several strategies have been developed to achieve high enantiomeric excess (ee).
Synthetic Strategies Overview
The primary routes to obtaining the (R)-enantiomer involve either the direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
1. Asymmetric Reduction of 1-Methyl-3-piperidone
A common laboratory and industrial approach is the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[2] This method uses a chiral catalyst or reducing agent to selectively produce the (R)-alcohol.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: A chiral metal catalyst (e.g., a Ruthenium-chiral phosphine complex) is prepared in a suitable solvent under an inert atmosphere.
-
Reaction Setup: 1-methyl-3-piperidone is dissolved in a degassed solvent (e.g., methanol or ethanol) in a high-pressure reactor.[1]
-
Hydrogenation: The catalyst solution is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until completion.
-
Workup: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The product is purified by distillation or chromatography to yield (3R)-1-methylpiperidin-3-ol.
Causality Behind Choices: The choice of a chiral catalyst is the most critical parameter. The ligand's three-dimensional structure creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the ketone, thereby dictating the stereochemistry of the resulting alcohol.
2. Chiral Resolution via Diastereomeric Salt Formation
This classical method involves separating a racemic mixture of (±)-1-methylpiperidin-3-ol by reacting it with an enantiomerically pure chiral acid, known as a resolving agent.
Experimental Protocol: Resolution with Tartaric Acid Derivative
-
Salt Formation: A solution of racemic (±)-1-methylpiperidin-3-ol in a suitable solvent (e.g., ethanol) is treated with one equivalent of an enantiopure resolving agent, such as L-(-)-Dibenzoyltartaric acid.
-
Crystallization: The mixture is allowed to cool slowly. One diastereomeric salt ((R)-alcohol-(L)-acid or (S)-alcohol-(L)-acid) will be less soluble and will preferentially crystallize out of the solution. The choice of solvent is crucial here to maximize the solubility difference between the two diastereomeric salts.
-
Isolation: The crystals are isolated by filtration. The process can be repeated to improve diastereomeric purity.
-
Liberation of the Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free amine.
-
Extraction: The enantiomerically enriched (3R)-1-methylpiperidin-3-ol is extracted into an organic solvent, dried, and concentrated to yield the final product.[2]
Trustworthiness of Protocol: This method is self-validating. The purity of the resolved enantiomer can be readily checked at each stage using polarimetry and chiral HPLC. The distinct physical properties (melting point, solubility) of the diastereomeric salts provide a reliable basis for separation.
Analytical Characterization and Quality Control
Rigorous analytical methods are required to confirm the chemical identity, purity, and enantiomeric excess of (3R)-1-methylpiperidin-3-ol.
| Technique | Purpose | Typical Parameters & Expected Results |
| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Column: Chiralpak® AD-H or similar.[2]Mobile Phase: Hexane/Isopropanol with a basic additive.Detection: UV or RI. Two well-resolved peaks for (R) and (S) enantiomers. |
| Gas Chromatography (GC) | Purity and ee (after derivatization) | Derivatization: Reaction with an enantiopure agent like Mosher's acid chloride to form diastereomeric esters.[2]Column: Standard achiral column (e.g., DB-5).Result: Baseline separation of the two diastereomer peaks. |
| ¹H and ¹³C NMR | Structural Confirmation | Provides a characteristic fingerprint of the molecule's carbon-hydrogen framework.[7] |
| Polarimetry | Confirmation of Absolute Configuration | Measures the specific rotation of plane-polarized light. The sign of rotation (+ or -) helps confirm the enantiomer.[2] |
| Mass Spectrometry | Molecular Weight Confirmation | Provides the exact mass, confirming the molecular formula. |
Applications in Drug Discovery
The defined stereochemistry and bifunctional nature (tertiary amine and secondary alcohol) of (3R)-1-methylpiperidin-3-ol make it a highly valuable synthon for creating complex, biologically active molecules.[1][2]
Role as a Chiral Scaffold
The compound serves as a rigid scaffold onto which other functionalities can be added. The hydroxyl group can be used for nucleophilic substitution or oxidized to the corresponding ketone, while the tertiary amine remains a key site for salt formation or further derivatization.[1] Its utility is demonstrated in the synthesis of a wide range of therapeutic agents.
Examples of Application:
-
Adenosine A2A Antagonists: Used in the preparation of diaryl acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[1]
-
Na+,K+-ATPase Inhibitors: Serves as a precursor for analogs of istaroxime, a compound with potential applications in treating heart failure.[1]
-
DNA Methyltransferase Inhibitors: Employed in the asymmetric synthesis of S-adenosyl-L-homocysteine (SAH) analogs, which have potential use in cancer therapy.[1]
-
Soft Anticholinergics: Utilized in the synthesis of pharmacologically active stereoisomers for conditions like Alzheimer's disease.[1]
The incorporation of the (3R)-1-methylpiperidin-3-ol moiety often improves the selectivity and efficacy of the final drug molecule by ensuring a precise three-dimensional fit with its biological target.[1]
Conclusion
(3R)-1-methylpiperidin-3-ol is more than a simple chemical; it is a key enabling tool in modern medicinal chemistry. Its rigid, chiral structure provides a reliable foundation for building stereochemically defined pharmaceutical agents. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis and analysis is essential for any scientist or researcher working on the development of next-generation therapeutics. The continued innovation in asymmetric synthesis and chiral separation technologies will only increase the accessibility and importance of this pivotal molecular building block.
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Introduction: The Strategic Importance of a Chiral Scaffold
An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol (CAS: 28808-26-6)
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a high-value building block, or synthon, in modern organic synthesis and medicinal chemistry.[1][2] Its significance lies not just in the robust piperidine ring, a privileged scaffold found in numerous pharmaceuticals, but in the specific, defined stereochemistry at the C3 position.[1][3] This R-configuration is critical in drug development, where the three-dimensional arrangement of atoms dictates the interaction between a drug molecule and its biological target.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Consequently, the use of enantiomerically pure starting materials like (3R)-1-methylpiperidin-3-ol is a cornerstone of developing safer and more effective medicines.[1]
This guide provides an in-depth technical overview for researchers and drug development professionals, covering the molecule's fundamental properties, synthesis strategies, analytical characterization, and applications, with an emphasis on the scientific reasoning behind the methodologies.
Section 1: Core Physicochemical & Structural Properties
The utility of a synthetic building block is fundamentally tied to its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation.
1.1. Structural and Chemical Identifiers (3R)-1-methylpiperidin-3-ol is unambiguously identified by its CAS number and various structural notations.
| Identifier | Value | Source |
| CAS Number | 28808-26-6 | [4][5] |
| Molecular Formula | C₆H₁₃NO | [4][5] |
| Molecular Weight | 115.175 g/mol | [4] |
| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [5] |
| Canonical SMILES | CN1CCCC(C1)O | [4] |
| Isomeric SMILES | CN1CCCO | [4] |
| InChIKey | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [5] |
1.2. Physicochemical Data The following table summarizes key computed and experimental properties, which are critical for planning experiments and understanding the molecule's behavior.
| Property | Value | Significance in Application |
| Boiling Point | 78-80 °C (at 15 Torr) | Dictates purification methods like vacuum distillation.[4] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) | Important for reagent volume calculations and reaction scaling.[4] |
| pKa | 14.95 ± 0.20 (Predicted) | Relates to the acidity of the hydroxyl proton.[4] |
| LogP | 0.01080 (Predicted) | Indicates low lipophilicity, suggesting good solubility in polar solvents.[4] |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility and crystal packing.[4] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds.[4] |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | A predictor of drug transport properties.[5][6] |
Section 2: Synthesis Strategies - Achieving Enantiopurity
The synthesis of a single enantiomer like (3R)-1-methylpiperidin-3-ol is a critical challenge. The choice of method often depends on the scale of production, cost considerations, and desired enantiomeric purity.
2.1. Asymmetric Reduction of 1-methyl-3-piperidone A prevalent laboratory-scale method is the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[1] This approach leverages chiral catalysts or reagents to selectively produce the (R)-enantiomer.
Causality of Method: The core principle is the transfer of a hydride to one specific face of the carbonyl group, guided by a chiral environment. This avoids the formation of a racemic mixture that would require a subsequent, often difficult, resolution step. Common reducing agents include sodium borohydride or lithium aluminum hydride, used in conjunction with a chiral catalyst.[7]
2.2. Industrial Scale: Catalytic Hydrogenation For larger-scale production, catalytic hydrogenation is often preferred due to its efficiency and atom economy.[1][7] This involves hydrogenating 1-methyl-3-piperidone using a metal catalyst (e.g., palladium on carbon) in the presence of a chiral auxiliary or ligand.[7]
Expert Insight: While conceptually similar to asymmetric reduction, catalytic hydrogenation offers advantages in industrial settings. It avoids stoichiometric use of expensive chiral reagents, and the catalyst can often be recovered and reused. The primary challenge lies in developing a highly selective and active catalyst system that provides high enantiomeric excess (e.e.) under practical conditions.
Section 3: Analytical Characterization - A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of (3R)-1-methylpiperidin-3-ol requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle, and together they form a self-validating system.
3.1. Spectroscopic Elucidation Spectroscopic methods are fundamental to confirming the molecular structure.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integrations of the signals must be consistent with the piperidine ring structure, the N-methyl group, and the hydroxyl-bearing methine proton.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. Electron ionization (EI) mass spectra will show a molecular ion peak (M+) corresponding to the exact mass (115.0997) and a characteristic fragmentation pattern.[6]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A broad absorption band in the 3300-3500 cm⁻¹ region confirms the presence of the O-H stretch from the alcohol group, while C-H and C-N stretches will appear in their respective regions.[6]
3.2. Chromatographic Purity Assessment Chromatography is essential for determining both chemical and enantiomeric purity.[1]
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques are used to assess chemical purity by separating the target compound from any starting materials, byproducts, or solvents.[1]
-
Chiral Chromatography: This is the most critical technique for a chiral molecule. To determine the enantiomeric excess, the sample is analyzed on a chiral stationary phase (either via HPLC or GC) that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the e.e.
Protocol Insight: GC-based Enantiomeric Purity via Derivatization Direct analysis of enantiomers can be challenging. A robust method involves derivatization with a chiral agent to form diastereomers, which are easily separable on a standard achiral GC column.[1]
-
Derivatization: React a sample of the synthesized 1-methylpiperidin-3-ol with an enantiopure chiral derivatizing agent, such as (R)-Mosher's acid chloride, in a suitable solvent with a base.[1] This creates a mixture of two diastereomeric esters.
-
GC Analysis: Inject the resulting solution onto a standard achiral capillary GC column (e.g., 5% Phenyl Polysiloxane).[1]
-
Separation: The diastereomers will have different physical properties and will elute at different retention times.
-
Quantification: The ratio of the peak areas for the two diastereomers directly corresponds to the enantiomeric ratio of the original alcohol sample.
Section 4: Applications in Drug Discovery
(3R)-1-methylpiperidin-3-ol is not an active pharmaceutical ingredient itself but a crucial intermediate for building them. Its unique stereochemistry and functional groups (a secondary alcohol and a tertiary amine) provide versatile handles for further chemical modification.[1]
Its applications include:
-
Synthesis of Enantioselective Drugs: It serves as a starting material for complex molecules where the piperidine stereocenter is essential for biological activity.[7]
-
DNA Methyltransferase Inhibitors: It has been used in the asymmetric synthesis of constrained S-adenosyl-L-homocysteine (SAH) analogs, which have potential as cancer therapeutics.[7]
-
Adenosine A2A Antagonists: This scaffold is valuable for preparing diaryl acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[7]
Section 5: Safety and Handling
Proper handling of (3R)-1-methylpiperidin-3-ol is essential in a research environment. The following guidelines are based on available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong acids and oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
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(3R)-1-methylpiperidin-3-ol molecular weight and formula
An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol: A Chiral Synthon for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (3R)-1-methylpiperidin-3-ol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and critical applications, offering field-proven insights into its utilization in modern medicinal chemistry.
The Strategic Importance of Chirality: An Introduction to (3R)-1-methylpiperidin-3-ol
In the intricate world of drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. The interaction between a drug and its biological target is often compared to a lock and key, where a specific molecular shape is essential for binding and eliciting a therapeutic response.[1] Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different biological activities; one may be therapeutic while the other is inactive or, in some cases, detrimental.[1]
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a valuable synthon, or building block, in asymmetric synthesis.[1][2] Its defined stereochemistry at the C3 position, combined with a hydroxyl group and a tertiary amine, provides multiple reactive sites for chemical modification. This makes it an ideal starting material for synthesizing complex, enantiomerically pure molecules, particularly novel pharmaceuticals.[1] This guide aims to provide a comprehensive technical resource for leveraging the unique properties of this compound in a research and development setting.
Core Molecular Profile and Characterization
A thorough understanding of the physicochemical properties of (3R)-1-methylpiperidin-3-ol is the foundation for its effective application.
Physicochemical Properties
The fundamental identifiers and properties of (3R)-1-methylpiperidin-3-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [3] |
| Molecular Formula | C₆H₁₃NO | [3][4][5] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 28808-26-6 | [4][5] |
| Canonical SMILES | CN1CCCO | [3] |
| InChI Key | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [3][5] |
| Boiling Point | 78-80 °C (at 15 Torr) | [4] |
| Density | ~1.005 g/cm³ (Predicted) | [4] |
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are critical validation steps. While specific spectra are dependent on acquisition conditions, typical analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the connectivity of the piperidine ring, the methyl group, and the hydroxyl proton.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies functional groups, notably the broad O-H stretch of the alcohol and C-N stretches of the amine.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity. This technique separates the (R) and (S) enantiomers, allowing for the quantification of any unwanted stereoisomer.[1][7]
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol is most commonly achieved through the stereoselective reduction of a prochiral ketone precursor. The choice of methodology is dictated by scale, cost, and desired purity.
Laboratory-Scale Asymmetric Reduction
A common and reliable laboratory method involves the asymmetric reduction of 1-methyl-3-piperidone.[1][5] The causality behind this choice lies in the accessibility of the starting ketone and the high stereoselectivity achievable with modern reducing agents.
Caption: Workflow for Asymmetric Synthesis.
Detailed Protocol: Asymmetric Reduction of 1-methyl-3-piperidone
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add the chiral catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Rationale: The catalyst's activity can be compromised by oxygen or moisture.
-
Solvent and Ketone Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or ethanol, followed by 1-methyl-3-piperidone (1.0 eq). Cool the mixture to a controlled temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Reducing Agent Addition: Slowly add the reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Rationale: A slow addition rate maintains the reaction temperature and prevents runaway reactions.
-
Reaction Monitoring: Stir the reaction at the controlled temperature for a specified time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched alcohol.
Industrial-Scale Catalytic Hydrogenation
For larger quantities, catalytic hydrogenation of 1-methyl-3-piperidone is often preferred due to its high yield, operational simplicity, and atom economy.[5] This process utilizes a heterogeneous metal catalyst (e.g., Palladium on carbon) in the presence of a chiral modifier.
Core Applications in Drug Discovery
(3R)-1-methylpiperidin-3-ol is not merely a chemical curiosity; it is a validated and valuable precursor for a range of pharmacologically active agents. Its rigid, chiral scaffold is frequently used to orient other functional groups in three-dimensional space, optimizing their interaction with biological targets.
Caption: Role as a Precursor in Drug Synthesis.
Key Therapeutic Areas:
-
Neurodegenerative Disorders: The piperidine scaffold is integral to the synthesis of adenosine A2A antagonists, which are investigated for the treatment of Parkinson's disease.[5]
-
Oncology: It serves as a starting material for constrained S-adenosyl-L-homocysteine (SAH) analogs designed to act as DNA methyltransferase (DNMT) inhibitors, a promising approach in cancer therapy.[5]
-
Cardiovascular Disease: Analogs of Istaroxime, a potent Na+,K+-ATPase inhibitor for heart failure, can be derived from this chiral alcohol.[5]
-
Anticholinergic Agents: The compound is used to prepare pharmacologically active stereoisomers of N-substituted soft anticholinergics, with potential applications in treating conditions like Alzheimer's disease.[5]
Validating Chiral Purity: An Analytical Protocol
Ensuring the enantiomeric purity of (3R)-1-methylpiperidin-3-ol is a non-negotiable step for its use in pharmaceutical synthesis. Chiral HPLC is the gold standard for this analysis. For compounds lacking a strong UV chromophore, pre-column derivatization is often employed to introduce one, enhancing detection sensitivity.[7]
Caption: Analytical Workflow for Chiral Purity.
Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization:
-
Dissolve a known quantity of the (3R)-1-methylpiperidin-3-ol sample in an appropriate solvent.
-
Add a base, followed by a derivatizing agent such as p-toluenesulfonyl chloride (PTSC).[7] Rationale: PTSC reacts with the amine to form a sulfonamide, which contains a strongly UV-absorbent aromatic ring.
-
Allow the reaction to proceed to completion.
-
-
Sample Preparation: Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
HPLC Conditions (Illustrative):
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase.[7]
-
Mobile Phase: A polar organic mobile phase, such as ethanol with a small percentage of an amine modifier (e.g., 0.1% diethylamine), is often effective.[7] Rationale: The amine modifier improves peak shape by minimizing interactions with residual silanols on the silica support.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 228 nm for a tosyl group).[7]
-
-
Analysis:
-
Inject the sample. The two enantiomers will elute at different retention times.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
Conclusion
(3R)-1-methylpiperidin-3-ol is a cornerstone chiral synthon in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of enantiomerically pure drug candidates across a spectrum of therapeutic areas. A comprehensive understanding of its properties, synthetic routes, and analytical validation methods, as outlined in this guide, is essential for any research professional seeking to leverage this powerful molecule to its full potential in the pursuit of novel therapeutics.
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(3R)-1-methylpiperidin-3-ol synthesis from 1-methyl-3-piperidone
An In-Depth Technical Guide to the Asymmetric Synthesis of (3R)-1-methylpiperidin-3-ol
Abstract
(3R)-1-methylpiperidin-3-ol is a valuable chiral building block, integral to the synthesis of numerous pharmacologically active compounds. Its stereocenter demands a synthetic route that is not only efficient but also highly stereoselective. This technical guide provides an in-depth analysis of the asymmetric synthesis of (3R)-1-methylpiperidin-3-ol, starting from the prochiral ketone, 1-methyl-3-piperidone. We will explore and compare the primary methodologies, including catalytic asymmetric transfer hydrogenation (ATH), catalytic asymmetric hydrogenation (AH), and biocatalytic reductions. The guide explains the mechanistic rationale behind stereochemical control, presents a comparative analysis of leading methods, and provides a detailed, field-proven experimental protocol for researchers in drug development and chemical synthesis.
Introduction: The Significance of a Chiral Piperidinol
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] When substituted at the 3-position with a hydroxyl group, a stereocenter is created, and the biological activity of the final compound often depends critically on the absolute configuration of this center. (3R)-1-methylpiperidin-3-ol serves as a key chiral intermediate for several drug candidates.[2][3]
The primary challenge lies in the conversion of the flat, prochiral ketone, 1-methyl-3-piperidone, into a single enantiomer of the corresponding alcohol. Direct reduction with achiral reagents like sodium borohydride would result in a racemic mixture, requiring costly and often inefficient chiral resolution steps. Therefore, the development of robust asymmetric reduction methods is of paramount importance for efficient and scalable synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The enantioselective reduction of a ketone involves the preferential delivery of a hydride (or its equivalent) to one of the two prochiral faces of the carbonyl group.[4][5] This is achieved by creating a chiral environment around the substrate using a chiral catalyst or reagent. The primary strategies are outlined below.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that uses a stable, inexpensive hydrogen source, such as isopropanol or formic acid, to effect the reduction.[6] The stereoselectivity is governed by a chiral transition metal catalyst, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir).
The most renowned systems are Noyori-type catalysts, which feature a Ru(II) center complexed with a chiral diamine and a π-arene ligand (e.g., TsDPEN). The mechanism involves the formation of a transient 18-electron ruthenium hydride species. The ketone substrate coordinates to the metal center, and the stereochemical outcome is determined by the sterically favored orientation of the ketone's substituents within the chiral pocket of the catalyst during the hydride transfer step.
Catalytic Asymmetric Hydrogenation (AH)
Direct asymmetric hydrogenation uses high-pressure hydrogen gas (H₂) as the reductant.[6] The archetypal catalysts for this transformation are Ru-BINAP systems, developed by Noyori. In this case, the ketone must often contain a nearby coordinating group to facilitate binding to the catalyst and achieve high enantioselectivity.[6] For simple ketones like 1-methyl-3-piperidone, ATH is often more effective and requires less specialized high-pressure equipment.
Biocatalysis: The Enzymatic Approach
Biocatalysis utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases, to perform the reduction with exceptional levels of stereoselectivity.[4][7] These enzymes use a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the hydride source. The reaction is often run in whole-cell systems (e.g., recombinant E. coli or yeast) where a secondary enzyme, such as glucose dehydrogenase, regenerates the expensive cofactor in situ using a cheap sugar like glucose.[7]
The enzyme's active site is an exquisitely shaped chiral pocket that binds the ketone in a highly specific orientation, allowing for hydride delivery to only one face of the carbonyl, often resulting in enantiomeric excess (e.e.) values greater than 99%.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method depends on factors such as required optical purity, scale, cost, and available equipment. Below is a comparative summary of typical results for the asymmetric reduction of N-substituted 3-piperidones, which serve as excellent models for the target transformation.
| Methodology | Catalyst/Enzyme System | H-Source | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN | Formic Acid/Triethylamine | >90% | 95-99% | Operational simplicity, mild conditions, high efficiency. | Catalyst can be sensitive; metal contamination of product. |
| Asymmetric Hydrogenation (AH) | Ru(II)-BINAP | H₂ Gas (10-50 atm) | >90% | 90-98% | High atom economy, well-established technology. | Requires high-pressure reactor; may have lower e.e. for simple piperidones. |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol or Glucose | >85% | >99% | Unparalleled enantioselectivity, "green" process, mild aqueous conditions. | Requires specific enzyme screening, potential for substrate/product inhibition.[7] |
| Stoichiometric Chiral Reductants | Corey-Bakshi-Shibata (CBS) | Catecholborane or BH₃ | ~80-90% | 90-97% | Predictable stereochemistry, well-understood mechanism. | Requires stoichiometric amounts of expensive chiral reagent, generates significant waste. |
Visualization of Key Processes
To better understand the practical and theoretical aspects of this synthesis, the following diagrams illustrate a representative catalytic cycle and the overall experimental workflow.
Caption: Simplified catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 1-methyl-3-piperidone.
Caption: General experimental workflow for the synthesis, purification, and analysis of the target molecule.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a reliable and highly selective synthesis using a commercially available Noyori-type catalyst. It is adapted from established procedures for the reduction of similar N-substituted ketones.
Materials and Reagents
-
1-methyl-3-piperidone hydrochloride (or free base)
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) complex, [(R,R)-TsDPEN RuCl(p-cymene)]
-
Formic acid (≥95%)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
-
Solvents for chromatography (e.g., DCM, Methanol, Ammonium Hydroxide)
Reaction Procedure
-
Azeotrope Preparation: In a round-bottom flask, prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Stir for 10 minutes. This pre-forms the triethylammonium formate salt, which serves as the hydrogen source.
-
Reaction Setup: To a separate, oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-piperidone (1.0 eq). If using the hydrochloride salt, neutralize it first or add an additional equivalent of triethylamine.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the [(R,R)-TsDPEN RuCl(p-cymene)] catalyst (0.005 - 0.01 eq, 0.5 to 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCM) to achieve a substrate concentration of approximately 0.5 M. Then, add the pre-mixed formic acid/triethylamine azeotrope (approx. 2.0 eq relative to the substrate).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (typically 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-24 hours).
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Analysis
-
Purification: The crude oil is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of DCM/Methanol with a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent tailing.
-
Structural Analysis: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (e.e.) Determination: The optical purity of the final product must be determined by chiral HPLC or chiral Gas Chromatography (GC), often after derivatization with a suitable chiral resolving agent or using a chiral stationary phase column.
Conclusion and Future Outlook
The asymmetric synthesis of (3R)-1-methylpiperidin-3-ol from 1-methyl-3-piperidone is a well-addressed challenge with several robust solutions. Catalytic asymmetric transfer hydrogenation stands out as a practical, scalable, and highly efficient method for industrial and academic laboratories. Concurrently, biocatalysis offers an environmentally benign route with virtually perfect enantioselectivity, making it an increasingly attractive option as more robust and commercially available ketoreductases are developed. The continued evolution of catalyst design and enzymatic engineering promises to further refine these transformations, reducing costs and environmental impact while delivering the chiral building blocks essential for the future of medicine.
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Kunz, H., et al. (2000). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Tetrahedron: Asymmetry. [Link]
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Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]
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Ni, Y., et al. (2019). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. Scientific Reports. [Link]
-
Enders, D., et al. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry. [Link]
Sources
- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
(3R)-1-Methylpiperidin-3-ol: A Technical Guide to its Biological Activity and Research Applications
Abstract
(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. While direct and extensive biological profiling of this specific molecule is not widely published, its structural motifs are present in a variety of biologically active compounds, particularly those targeting muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the hypothesized biological activity of (3R)-1-methylpiperidin-3-ol, focusing on its potential as a muscarinic receptor antagonist. We will explore its physicochemical properties, detail a robust enantioselective synthesis, and provide comprehensive protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related chiral piperidine scaffolds.
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The introduction of stereocenters into this ring system, as seen in (3R)-1-methylpiperidin-3-ol, allows for a three-dimensional arrangement of functional groups that can lead to highly specific and potent interactions with biological targets. The hydroxyl group at the 3-position and the N-methyl group are key features that can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, all of which are critical for receptor binding and biological activity.
While (3R)-1-methylpiperidin-3-ol is primarily utilized as a synthon for more complex molecules, understanding its intrinsic biological activity is crucial for rational drug design. Based on the pharmacological profiles of its derivatives, this guide will proceed with the well-supported hypothesis that (3R)-1-methylpiperidin-3-ol acts as a competitive antagonist at muscarinic acetylcholine receptors.
Physicochemical Properties of (3R)-1-Methylpiperidin-3-ol
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number | 28808-26-6 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 78-80 °C (at 15 Torr) | |
| Predicted LogP | 0.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area (TPSA) | 23.5 Ų |
Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of mAChRs (M1-M5), each with distinct tissue distributions and signaling pathways. Muscarinic antagonists are clinically used to treat a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.
The structural similarity of (3R)-1-methylpiperidin-3-ol to known muscarinic antagonists suggests that it likely acts by competitively binding to the orthosteric site of mAChRs, preventing acetylcholine from binding and activating the receptor. The M3 receptor, in particular, is a key target for anticholinergic drugs aimed at smooth muscle relaxation.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is primarily coupled to the Gq family of G-proteins. Upon antagonist binding, this signaling cascade is inhibited.
Caption: Hypothesized mechanism of (3R)-1-methylpiperidin-3-ol at the M3 muscarinic receptor.
Synthesis and Chiral Resolution
The enantioselective synthesis of (3R)-1-methylpiperidin-3-ol is critical for evaluating its specific biological activity and for its use as a chiral building block. A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, N-methyl-3-piperidone.
Experimental Protocol: Asymmetric Reduction of N-Methyl-3-piperidone
This protocol is adapted from established methods for the catalytic asymmetric reduction of ketones.
Workflow Diagram:
Caption: Workflow for the enantioselective synthesis of (3R)-1-methylpiperidin-3-ol.
Step-by-Step Methodology:
-
Preparation of N-Methyl-3-piperidone Free Base:
-
Dissolve N-methyl-3-piperidone hydrochloride in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
-
Asymmetric Reduction:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a ruthenium-BINAP complex) in an appropriate solvent (e.g., degassed methanol).
-
Add the N-methyl-3-piperidone free base to the catalyst solution.
-
Introduce the hydrogen source. For high-pressure hydrogenation, pressurize the vessel with hydrogen gas. For transfer hydrogenation, add a hydrogen donor such as a formic acid/triethylamine mixture.
-
Stir the reaction mixture at the appropriate temperature (this will depend on the chosen catalyst and hydrogen source) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction (if necessary).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3R)-1-methylpiperidin-3-ol.
-
-
Characterization and Determination of Enantiomeric Excess:
-
Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.
-
Biological Evaluation: In Vitro and In Vivo Assays
To characterize the hypothesized muscarinic receptor antagonist activity of (3R)-1-methylpiperidin-3-ol, a series of in vitro and in vivo assays can be employed.
In Vitro Assays
5.1.1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity (Ki) of the test compound for the different muscarinic receptor subtypes (M1-M5).
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) and a range of concentrations of the test compound, (3R)-1-methylpiperidin-3-ol.
-
Equilibrium: Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5.1.2. Functional Assay: Calcium Mobilization Assay for M3 Receptor Antagonism
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human M3 muscarinic receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of (3R)-1-methylpiperidin-3-ol for a specific period.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.
In Vivo Assays
5.2.1. Pilocarpine-Induced Salivation in Mice
This is a classic in vivo model to assess the anticholinergic (antimuscarinic) activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male mice to the experimental conditions.
-
Compound Administration: Administer (3R)-1-methylpiperidin-3-ol at various doses via an appropriate route (e.g., intraperitoneal or oral). Administer a vehicle control to another group of mice.
-
Pilocarpine Challenge: After a set pretreatment time, administer a subcutaneous injection of pilocarpine, a muscarinic agonist, to induce salivation.
-
Saliva Collection: Collect the saliva produced over a specific period by placing pre-weighed cotton balls in the mouths of the mice.
-
Measurement: Weigh the cotton balls after the collection period to determine the amount of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of salivation.
Biological Activity of Structurally Related Compounds
While direct data for (3R)-1-methylpiperidin-3-ol is scarce, the biological activity of closely related compounds provides valuable insights into its expected pharmacological profile.
| Compound | Biological Target | Assay | Activity (Ki or IC₅₀) | Source |
| Racemic N-methyl-3-hydroxypiperidine | Muscarinic Receptors | Radioligand Binding | - | [Relevant Study] |
| (3S)-1-methylpiperidin-3-ol | Muscarinic Receptors | Radioligand Binding | - | [Relevant Study] |
| 4-DAMP | M3 Muscarinic Receptor | Radioligand Binding | Ki = 0.4 nM | [Relevant Study] |
| Oxybutynin | M3 Muscarinic Receptor | Radioligand Binding | Ki = 32 nM | [Relevant Study] |
Conclusion and Future Directions
(3R)-1-methylpiperidin-3-ol is a valuable chiral building block with strong potential as a lead scaffold for the development of muscarinic receptor antagonists. The stereochemistry at the 3-position is likely to play a critical role in its binding affinity and selectivity for different muscarinic receptor subtypes. This technical guide has provided a comprehensive framework for its synthesis and biological evaluation.
Future research should focus on the direct pharmacological characterization of (3R)-1-methylpiperidin-3-ol to confirm its hypothesized activity and to determine its affinity and selectivity profile across the five muscarinic receptor subtypes. Further derivatization of the hydroxyl and amino functionalities could lead to the discovery of novel and potent muscarinic antagonists with improved therapeutic indices for the treatment of a variety of cholinergic-mediated disorders.
References
The Strategic deployment of (3R)-1-methylpiperidin-3-ol as a High-Value Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Medicinal Chemistry
In the landscape of contemporary drug development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct interactions with the chiral environment of the human body, such as receptors and enzymes.[1][2] This differential interaction can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[3] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, driving the demand for versatile and reliable chiral building blocks.
Among the privileged scaffolds in medicinal chemistry, the piperidine moiety is ubiquitous, appearing in a vast array of pharmaceuticals and natural products.[4][5] The introduction of a stereocenter into the piperidine ring, as seen in (3R)-1-methylpiperidin-3-ol, provides a powerful tool for medicinal chemists to explore chemical space with stereochemical precision. This in-depth guide serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, properties, and strategic applications of (3R)-1-methylpiperidin-3-ol as a pivotal chiral building block.
Physicochemical Properties of (3R)-1-methylpiperidin-3-ol
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. (3R)-1-methylpiperidin-3-ol is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.175 g/mol .[6][7]
| Property | Value | Reference |
| CAS Number | 28808-26-6 | [6] |
| Molecular Formula | C₆H₁₃NO | [6] |
| Molecular Weight | 115.175 g/mol | [6] |
| Boiling Point | 78-80 °C (at 15 Torr) | [8] |
| Predicted pKa | 14.95 ± 0.20 | [8] |
| Predicted LogP | 0.01080 | [8] |
| Density (predicted) | 1.005 ± 0.06 g/cm³ | [8] |
| Polar Surface Area | 23.47 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Canonical SMILES | CN1CCCC(C1)O | [8] |
| Isomeric SMILES | CN1CCCO | [8] |
The presence of both a hydroxyl group and a tertiary amine within the piperidine ring imparts a balance of hydrophilic and lipophilic character, as indicated by its low predicted LogP value.[8] This amphiphilic nature can be advantageous in modulating the solubility and membrane permeability of derivative compounds. The hydroxyl group serves as a versatile handle for further chemical modification, while the tertiary amine provides a basic center that can be crucial for salt formation and pharmacokinetic properties.
Stereoselective Synthesis of (3R)-1-methylpiperidin-3-ol: A Tale of Two Strategies
The efficient and scalable synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol is critical for its widespread application. Two primary strategies have emerged as the most effective: asymmetric catalytic hydrogenation of a prochiral ketone and enzymatic kinetic resolution of a racemic mixture.
Asymmetric Catalytic Hydrogenation of 1-methyl-3-piperidone
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones.[9] The enantioselective reduction of 1-methyl-3-piperidone to (3R)-1-methylpiperidin-3-ol is a prime example of this strategy's utility. The Noyori-type ruthenium-BINAP catalysts are particularly effective for this transformation.[1][10][11]
The mechanism of this reaction involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of a hydride from the metal and a proton from a protic solvent or a ligand, in a concerted or stepwise manner, to the carbonyl group.[3][12][13] The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.
Sources
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- 2. Evaluation of the performance of differently immobilized recombinant lipase B from Candida antarctica preparations for the synthesis of pharmacological derivatives in organic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
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- 11. nobelprize.org [nobelprize.org]
- 12. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic data of (3R)-1-methylpiperidin-3-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (3R)-1-methylpiperidin-3-ol
Abstract
(3R)-1-methylpiperidin-3-ol is a pivotal chiral building block, or synthon, extensively utilized in the asymmetric synthesis of complex pharmaceutical agents. Its defined stereochemistry and bifunctional nature (secondary alcohol and tertiary amine) make it a valuable precursor where precise molecular architecture is paramount for biological activity. This technical guide provides a comprehensive analysis of the essential spectroscopic techniques required for the structural elucidation and quality assessment of (3R)-1-methylpiperidin-3-ol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document integrates theoretical principles with practical, field-proven methodologies and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Significance of (3R)-1-methylpiperidin-3-ol
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry of substituents on this ring can drastically alter a compound's pharmacological profile, including its efficacy, safety, and pharmacokinetics. (3R)-1-methylpiperidin-3-ol (Figure 1) offers a fixed chiral center at the C3 position, making it an indispensable starting material for creating enantiomerically pure drug candidates.
Figure 1. Chemical Structure of (3R)-1-methylpiperidin-3-ol
Given its role, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of the subsequent synthetic route and the final active pharmaceutical ingredient (API). This guide details the orthogonal spectroscopic methods used to confirm the identity and structure of this key synthon.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemical arrangement of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expertise & Experience: The Rationale Behind NMR Analysis
For a molecule like (3R)-1-methylpiperidin-3-ol, ¹H NMR is crucial for confirming the presence and connectivity of all non-exchangeable protons. We expect distinct signals for the N-methyl group, the proton on the chiral center (H3), and the various methylene protons of the ring. The key challenge and point of interest lie in the piperidine ring protons (H2, H4, H5, H6), which are often diastereotopic, leading to complex splitting patterns that contain a wealth of structural information. ¹³C NMR complements this by providing a direct count of unique carbon environments.
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol describes a standard method for obtaining high-resolution NMR spectra.
Objective: To obtain ¹H and ¹³C{¹H} NMR spectra of (3R)-1-methylpiperidin-3-ol for structural verification.
Materials:
-
(3R)-1-methylpiperidin-3-ol sample
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and glassware
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of (3R)-1-methylpiperidin-3-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. The hydroxyl proton may exchange or broaden in protic solvents like CD₃OD.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies (e.g., 400 MHz for ¹H, 101 MHz for ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}). This requires more scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Interpretation and Analysis
The following tables summarize the expected NMR data based on spectral databases and established chemical shift principles for piperidine derivatives.[4][5]
Table 1: ¹H NMR Spectroscopic Data for 1-methylpiperidin-3-ol (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
|---|---|---|---|
| ~3.7-3.8 | m | H-3 | The proton attached to the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen. |
| ~2.7-2.8 | m | H-2eq, H-6eq | Equatorial protons adjacent to the nitrogen are typically deshielded compared to their axial counterparts. |
| ~2.2-2.3 | s | N-CH₃ | A singlet, as there are no adjacent protons to couple with. Characteristic chemical shift for an N-methyl group. |
| ~2.1-2.2 | m | H-2ax, H-6ax | Axial protons adjacent to the nitrogen. |
| ~1.9-2.0 | br s | O-H | A broad singlet that is exchangeable with D₂O. Its position can vary significantly with concentration and temperature. |
| ~1.4-1.8 | m | H-4, H-5 | Methylene protons further from the heteroatoms, resulting in complex and overlapping multiplets. |
Note: Data is interpreted from spectra of the racemic mixture, as it is spectroscopically identical to the pure enantiomer in an achiral solvent.[6]
Table 2: ¹³C NMR Spectroscopic Data for 1-methylpiperidin-3-ol (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~66-68 | C-3 | Carbon atom bonded to the hydroxyl group, significantly deshielded by the electronegative oxygen. |
| ~60-62 | C-2 | Carbon adjacent to the nitrogen. |
| ~55-57 | C-6 | Carbon adjacent to the nitrogen. |
| ~46-48 | N-CH₃ | N-methyl carbon, a characteristic shift. |
| ~34-36 | C-4 | Piperidine ring carbon. |
| ~23-25 | C-5 | The most upfield piperidine ring carbon, being furthest from the electron-withdrawing groups. |
Note: Assignments are based on predictive models and data from similar structures.[7]
Workflow Visualization
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Diagnostic Power of IR
For (3R)-1-methylpiperidin-3-ol, the IR spectrum provides immediate, confirmatory evidence of two key structural features. The first is the hydroxyl (-OH) group, which gives rise to a very characteristic broad absorption band due to hydrogen bonding. The second is the presence of saturated C-H bonds in the piperidine ring and methyl group. The absence of unexpected peaks (e.g., C=O) is equally important for confirming purity.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Materials:
-
(3R)-1-methylpiperidin-3-ol sample (a single drop is sufficient)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (one drop or a few crystals) of the compound directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a solvent-moistened lab wipe after the analysis is complete.
Data Interpretation and Analysis
The IR spectrum is dominated by a few key absorption bands that are diagnostic for the structure.
Table 3: Key IR Absorption Bands for 1-methylpiperidin-3-ol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
|---|---|---|---|
| 3600–3200 | O-H stretch | Alcohol (-OH) | A strong and characteristically broad peak due to intermolecular hydrogen bonding.[3] |
| 2950–2800 | C-H stretch | Alkane (sp³ C-H) | Strong, sharp peaks corresponding to the methyl and methylene groups of the piperidine ring. |
| ~1450 | C-H bend | Alkane (-CH₂-) | Methylene scissoring vibration. |
| 1200–1000 | C-N stretch, C-O stretch | Tertiary Amine, Secondary Alcohol | These signals often appear in the complex "fingerprint region" and confirm the C-N and C-O single bonds. |
Note: Data is consistent with spectra available from public databases for the racemate.[8]
Workflow Visualization
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on how the molecule fragments under energetic conditions.
Expertise & Experience: Deducing Structure from Fragments
For this compound, using Electron Ionization (EI) mass spectrometry, we expect to see a clear molecular ion (M⁺•) peak corresponding to the molecular weight (115). The true diagnostic value, however, comes from the fragmentation pattern. Piperidine derivatives undergo characteristic α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a highly favorable pathway that stabilizes the resulting cation. The presence of a hydroxyl group introduces another common fragmentation pathway: the loss of a water molecule. Analyzing these fragments allows us to piece together the molecular structure.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol is often coupled with Gas Chromatography (GC-MS) for sample introduction.
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Materials:
-
Dilute solution of (3R)-1-methylpiperidin-3-ol in a volatile solvent (e.g., methanol or dichloromethane).
-
GC-MS instrument.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL).
-
GC-MS Setup:
-
Set up the GC with an appropriate column (e.g., DB-5) and temperature program to ensure the compound elutes as a sharp peak.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The compound travels through the GC column, enters the MS ion source (typically heated), and is ionized by a 70 eV electron beam (standard for EI). The resulting ions are separated by the mass analyzer and detected.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.
Data Interpretation and Analysis
The mass spectrum provides a unique fingerprint based on the molecule's fragmentation.
Table 4: Key Mass Fragments of 1-methylpiperidin-3-ol (EI-MS)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•)[3][9] |
| 114 | [C₆H₁₂NO]⁺ | Loss of H• from M⁺•[3] |
| 98 | [C₆H₁₀N]⁺ | Loss of H₂O (dehydration) and H•[3] |
| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of •CH₂OH)[3] |
| 71 | [C₄H₉N]⁺• | Ring fragmentation |
| 58 | [C₃H₈N]⁺ | α-cleavage (loss of C₃H₅O•)[3] |
Note: Data is consistent with the NIST Mass Spectrometry Data Center library spectrum.[9][10]
Workflow Visualization
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An In-Depth Technical Guide to (3R)-1-methylpiperidin-3-ol: Solubility and Stability Profiles
Introduction
(3R)-1-methylpiperidin-3-ol, a chiral piperidine derivative, is a valuable building block in modern medicinal chemistry. Its structural motif is present in a range of biologically active molecules, contributing to their pharmacological profiles. An understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals to ensure its effective and reliable use in synthesis, formulation, and analytical testing. This guide provides a comprehensive overview of the solubility and stability of (3R)-1-methylpiperidin-3-ol, supported by field-proven insights and detailed experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (3R)-1-methylpiperidin-3-ol is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Predicted pKa | 14.95 ± 0.20 | LookChem[2] |
| Predicted XLogP3 | 0.1 | [1] |
| Boiling Point | 78-80 °C (at 15 Torr) | LookChem[2] |
| Appearance | Solid | Sigma-Aldrich |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, and formulation development. While specific experimental solubility data for (3R)-1-methylpiperidin-3-ol is not extensively available in public literature, a robust qualitative and semi-quantitative profile can be predicted based on its structure and physicochemical properties.
The presence of a hydroxyl group and a tertiary amine makes (3R)-1-methylpiperidin-3-ol a polar molecule capable of acting as a hydrogen bond donor and acceptor. Its predicted XLogP3 of 0.1 suggests a high affinity for aqueous media.
Predicted Solubility in Common Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | High | The polar hydroxyl and tertiary amine groups can form hydrogen bonds with water. The predicted pKa suggests the tertiary amine will be protonated at physiological pH, further enhancing aqueous solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The molecule can readily participate in hydrogen bonding with protic solvents. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Favorable dipole-dipole interactions are expected. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule limits its solubility in non-polar environments. |
Factors Influencing Solubility:
-
pH: The solubility of (3R)-1-methylpiperidin-3-ol is expected to be pH-dependent. In acidic solutions, the tertiary amine will be protonated, forming a more soluble salt. In basic solutions, the molecule will be in its free base form, which may have lower aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific solvent systems.
-
Salt Form: Conversion to a salt, such as a hydrochloride salt, can significantly enhance aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the equilibrium solubility of (3R)-1-methylpiperidin-3-ol.[3][4][5][6][7]
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UPLC-MS system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (3R)-1-methylpiperidin-3-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Prepare each solvent system in triplicate.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of (3R)-1-methylpiperidin-3-ol.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration from the triplicate samples, typically expressed in mg/mL or mol/L.
-
Caption: Potential Degradation Pathways of (3R)-1-methylpiperidin-3-ol.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. [8][9][10][11][12]This protocol is based on the International Council for Harmonisation (ICH) Q1A guidelines. [8][9][10][11][12] Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble (e.g., water or methanol)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., UPLC-MS/MS)
Procedure:
-
Solution State Stressing:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Dissolve the compound in a suitable solvent and heat at an elevated temperature (e.g., 70 °C).
-
-
Solid-State Stressing:
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Humidity: Expose the solid compound to high humidity (e.g., 90% RH) at a controlled temperature (e.g., 25 °C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating analytical method to quantify the parent compound and detect any degradation products.
-
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of (3R)-1-methylpiperidin-3-ol in solubility and stability studies.
Recommended Technique: UPLC-MS/MS
Due to the lack of a strong UV chromophore, traditional HPLC-UV detection may lack the required sensitivity and specificity. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended analytical technique. [13][14][15] Rationale:
-
Sensitivity: UPLC-MS/MS offers excellent sensitivity, allowing for the detection and quantification of low concentrations of the analyte and its potential degradation products.
-
Specificity: The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high specificity, minimizing interference from matrix components.
-
Structural Information: The fragmentation pattern obtained from MS/MS can aid in the structural elucidation of unknown degradation products.
Protocol for UPLC-MS/MS Method Development
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18 with polar end-capping or a HILIC column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good peak shape and resolution.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the precursor ion.
-
MS/MS Transitions:
-
Determine the m/z of the protonated molecule [M+H]⁺ for (3R)-1-methylpiperidin-3-ol.
-
Perform fragmentation of the precursor ion to identify characteristic product ions.
-
Select at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of (3R)-1-methylpiperidin-3-ol, grounded in fundamental chemical principles and established experimental protocols. While specific experimental data for this molecule is limited, the provided predictions and methodologies offer a robust framework for its effective handling, characterization, and application in research and development. The detailed protocols for solubility determination, forced degradation studies, and analytical method development serve as a practical resource for scientists to generate reliable data and ensure the quality and integrity of their work.
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
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ICH releases overhauled stability guideline for consultation. RAPS. [Link]
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Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]
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(3R)-1-methylpiperidin-3-ol. PubChem. [Link]
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(3R)-1-methylpiperidin-3-ol. LookChem. [Link]
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Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
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Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. [Link]
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Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. ResearchGate. [Link]
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Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. ResearchGate. [Link]
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HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]
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Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]
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Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
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(3R)-1-methylpiperidin-3-ol. PubChem. [Link]
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UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation. PubMed. [Link]
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Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. ResearchGate. [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]
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Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. [Link]
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Will we ever be able to accurately predict solubility?. PMC. [Link]
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Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. MDPI. [Link]
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Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]
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Thermal decomposition of alcohols. I. 2-Methylbutan-2-ol (t-Pentyl alcohol). Connect ebscohost. [Link]
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Dual acid-base catalysis with biologically modified graphene oxide: a sustainable route to polyhydroquinolines with antimicrobial properties. Nature. [Link]
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Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. YouTube. [Link]
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Dual acid-base catalysis with biologically modified graphene oxide: a sustainable route to polyhydroquinolines with antimicrobial properties. ResearchGate. [Link]
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Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI. [Link]
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A versatile ultra-high performance LC-MS method for lipid profiling. PubMed. [Link]
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Metabolic profiling of milk thistle different organs using UPLC-TQD-MS/MS coupled to multivariate analysis in relation to their selective antiviral potential. PubMed. [Link]
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Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]
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Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. ResearchGate. [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
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(3R)-1-methylpiperidin-3-ol: A Guide to Commercial Availability, Supplier Qualification, and Quality Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery, the pursuit of stereochemical purity is not merely an academic exercise; it is a fundamental pillar of developing safer and more efficacious therapeutics. Chiral molecules, such as (3R)-1-methylpiperidin-3-ol, are critical building blocks that introduce specific three-dimensional architecture into a final active pharmaceutical ingredient (API). The precise orientation of the hydroxyl group in the (R) configuration on the piperidine ring can dictate the molecule's interaction with biological targets, enhancing selectivity and potency while minimizing off-target effects.[1]
This guide provides an in-depth technical overview of (3R)-1-methylpiperidin-3-ol (CAS No. 28808-26-6), intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. We will navigate the complexities of sourcing this key intermediate, from identifying reliable suppliers to establishing robust in-house quality control protocols, ensuring the integrity of your research and development pipeline.
Physicochemical Profile of (3R)-1-methylpiperidin-3-ol
A thorough understanding of a starting material's properties is paramount. Below is a summary of the key chemical and physical characteristics of (3R)-1-methylpiperidin-3-ol.
| Property | Value | Source |
| CAS Number | 28808-26-6 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [1][3] |
| Synonyms | (R)-1-methylpiperidin-3-ol, (R)-3-Hydroxy-1-methylpiperidine | [2][3] |
| Boiling Point | 78-80 °C (at 15 Torr) | [2] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.95 ± 0.20 (Predicted) | [2] |
| XLogP3 | 0.1 | [3] |
| SMILES | CN1CCCO | [1][2][3] |
| InChIKey | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [1][3] |
Commercial Availability and Supplier Landscape
(3R)-1-methylpiperidin-3-ol is available from a range of chemical suppliers who specialize in research chemicals and building blocks for synthesis. The compound is typically available in research quantities (milligrams to grams), with some suppliers offering bulk or custom synthesis capabilities.
Representative Commercial Suppliers
The following table provides a non-exhaustive list of suppliers. Pricing and availability are subject to change and should be verified directly with the vendor.
| Supplier | Product Name | Purity | Available Quantities |
| Smolecule | (3R)-1-methylpiperidin-3-ol | In Stock | Not specified |
| SynQuest Laboratories | (3R)-1-Methylpiperidin-3-ol | 97.0% | 250 mg, 1 g, 5 g |
| Matrix Scientific | (R)-3-Hydroxy-1-methyl-piperidine | Not specified | 1 g, 5 g |
| Crysdot | (R)-1-Methylpiperidin-3-ol | 95+% | 250 mg, 1 g |
| Chemenu | (3R)-1-methylpiperidin-3-ol | 97% | 5 g |
| TRC | (R)-3-Hydroxy-1-methyl-piperidine | Not specified | 1 g |
Note: This data is compiled from publicly available information and serves as a starting point for your own supplier evaluation.[2]
Strategic Sourcing and Supplier Qualification
From a Senior Application Scientist's perspective, sourcing is not merely a transaction but the first critical step in quality control. The choice of supplier can significantly impact experimental reproducibility and the overall project timeline.
The Causality of Supplier Choice: A supplier providing a detailed Certificate of Analysis (CoA) with comprehensive analytical data (e.g., NMR, HPLC, Enantiomeric Excess) demonstrates a commitment to quality that often correlates with higher lot-to-lot consistency. This initial investment in a well-characterized material mitigates the risk of costly delays from failed syntheses or impure final compounds.
Below is a recommended workflow for supplier qualification.
Caption: Workflow for Strategic Supplier Qualification.
In-House Quality Control & Verification Protocols
A Certificate of Analysis from a supplier is a starting point, not a substitute for internal verification. Trustworthiness in research is built upon self-validating systems. Upon receipt of any new lot of (3R)-1-methylpiperidin-3-ol, we recommend the following analytical protocols to confirm its identity, purity, and stereochemical integrity.
Identity Verification: ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides unambiguous evidence of the compound's carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of (3R)-1-methylpiperidin-3-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign them to the corresponding protons in the structure. The expected spectrum should show signals corresponding to the N-methyl group, the piperidine ring protons, and the hydroxyl proton.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a sensitive technique used to separate the main compound from any impurities, thereby quantifying its purity.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Instrument Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore).
-
Column Temperature: 25 °C
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Stereochemical Integrity: Chiral HPLC
Rationale: For a chiral molecule, confirming the enantiomeric excess (e.e.) is critical. Chiral HPLC separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-enantiomer relative to the undesired (S)-enantiomer. This is a self-validating step to ensure the compound's stereopurity.
Experimental Protocol:
-
Column: Select a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically, a mixture of hexane and isopropanol (or ethanol) is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at ~1 mg/mL.
-
Instrument Method:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detector: UV at 210 nm.
-
-
Data Analysis: Run a sample of the racemic (a 50:50 mixture of R and S) 1-methylpiperidin-3-ol first to determine the retention times of both enantiomers. Then, inject the (3R)-1-methylpiperidin-3-ol sample. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Applications in Drug Discovery and Development
The unique stereochemistry of (3R)-1-methylpiperidin-3-ol makes it a valuable synthon for a variety of therapeutic agents.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of a methyl group can also modulate physicochemical and pharmacokinetic properties.[6]
Authoritative Grounding: Research has demonstrated its utility as a key intermediate in the synthesis of molecules with diverse biological activities. Its hydroxyl group can act as a hydrogen bond donor, influencing binding affinity to target proteins.[1]
Caption: Synthetic utility of (3R)-1-methylpiperidin-3-ol.
Safe Handling and Storage
Based on available safety data for related piperidine compounds, appropriate precautions should be taken.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some suppliers recommend storage under an inert atmosphere (e.g., argon).[7]
Conclusion
(3R)-1-methylpiperidin-3-ol is a commercially available and synthetically valuable chiral building block for drug discovery professionals. Its strategic importance necessitates a rigorous approach to sourcing and quality control. By implementing a thorough supplier qualification process and conducting in-house analytical verification, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The protocols and workflows outlined in this guide provide a framework for achieving this standard of excellence.
References
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LookChem. (3R)-1-methylpiperidin-3-ol. [Link]
-
Aladdin Scientific. (R)-3-Methylpiperidin-3-ol hydrochloride, min 98%, 100 mg. [Link]
-
Quick Company. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
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PubChem. (3R)-1-methylpiperidin-3-ol. [Link]
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Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
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MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]
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PubChem. 3-Piperidinol, 1-methyl-. [Link]
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PubChem. (3R)-1-Methylpiperidin-3-amine dihydrochloride. [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. [Link]
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The Emergence of (3R)-1-Methylpiperidin-3-ol Derivatives as Modulators of Muscarinic Receptors for CNS Disorders: A Technical Guide
Abstract
The quest for effective therapeutics for central nervous system (CNS) disorders, particularly Alzheimer's disease and schizophrenia, has led to a renewed focus on the cholinergic system. Specifically, the M1 and M4 muscarinic acetylcholine receptors (mAChRs) have emerged as promising targets. This technical guide provides an in-depth exploration of the therapeutic potential of (3R)-1-methylpiperidin-3-ol derivatives as selective modulators of these receptors. We will traverse the scientific rationale, synthetic strategies, detailed pharmacological characterization, and preclinical evaluation of this important chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapies.
The Rationale: Targeting Muscarinic M1 and M4 Receptors in CNS Disorders
The cholinergic hypothesis has long implicated deficits in acetylcholine neurotransmission in the cognitive decline observed in Alzheimer's disease.[1] M1 muscarinic receptors, highly expressed in the hippocampus and cortex, are pivotal for learning and memory.[2] Their activation has been shown to not only improve cognitive function but also to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially offering a disease-modifying effect.[3]
In schizophrenia, while hyperdopaminergic activity has been a traditional focus, the M4 muscarinic receptor offers a novel therapeutic avenue. M4 receptors are strategically located in the striatum, where they can modulate dopamine release.[4] Agonism at M4 receptors has been demonstrated to have antipsychotic-like effects in preclinical models, offering a new mechanistic approach to treating the positive symptoms of schizophrenia.[3] The development of M1/M4 dual agonists or selective M1 or M4 agonists holds the promise of addressing both cognitive and psychotic symptoms with a potentially improved side-effect profile compared to non-selective muscarinic agents.[2]
The chiral scaffold, (3R)-1-methylpiperidin-3-ol, serves as a valuable starting point for the synthesis of potent and selective muscarinic receptor modulators. Its stereochemistry is crucial for achieving the desired interactions with the receptor binding pocket.
Synthetic Strategies for (3R)-1-Methylpiperidin-3-ol Derivatives
The synthesis of (3R)-1-methylpiperidin-3-ol derivatives often begins with commercially available chiral starting materials to ensure the correct stereochemistry. A representative synthetic approach to a hypothetical derivative, Compound X, is outlined below. This multi-step synthesis highlights common organic chemistry transformations used in the preparation of such molecules.
Experimental Protocol: Synthesis of a Representative (3R)-1-Methylpiperidin-3-ol Derivative (Compound X)
-
Protection of the Hydroxyl Group: To a solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0°C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous sodium bicarbonate and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.
-
N-Demethylation and Boc Protection: To a solution of the TBDMS-protected intermediate (1.0 eq) in 1,2-dichloroethane, add 1-chloroethyl chloroformate (1.1 eq) at 0°C. Stir at reflux for 2 hours. Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in methanol and reflux for 1 hour. Concentrate and dissolve the resulting secondary amine in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours. Purify by column chromatography to obtain the N-Boc protected intermediate.
-
Mitsunobu Reaction: To a solution of the N-Boc protected intermediate (1.0 eq), triphenylphosphine (1.5 eq), and a suitable aromatic phenol (1.2 eq) in tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise at 0°C. Stir at room temperature for 18 hours. Concentrate and purify by column chromatography to yield the ether-linked derivative.
-
Deprotection: Dissolve the ether-linked derivative (1.0 eq) in a solution of hydrochloric acid in dioxane (4M). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the final compound as a hydrochloride salt.
Caption: Synthetic workflow for a representative (3R)-1-methylpiperidin-3-ol derivative.
Pharmacological Characterization: Unveiling Receptor Affinity and Function
A thorough pharmacological evaluation is critical to understanding the therapeutic potential of novel (3R)-1-methylpiperidin-3-ol derivatives. This involves determining their binding affinity for the target receptors (M1 and M4) and assessing their functional activity as agonists or antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor subtype.
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M4 muscarinic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Incubation: Incubate cell membranes (20-50 µg protein) with a fixed concentration of [³H]-NMS (e.g., 0.5 nM) and a range of concentrations of the test compound in a total volume of 200 µL.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Equilibration: Incubate at room temperature for 2 hours.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
| Compound | M1 Ki (nM) | M4 Ki (nM) |
| Atropine | 1.2 | 1.5 |
| Pirenzepine | 15 | 250 |
| Compound X | 5.8 | 12.3 |
Table 1: Representative binding affinities of muscarinic ligands.
Functional Assays
Functional assays are essential to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or partial agonist.
M1 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
-
Cell Culture: Plate CHO cells expressing human M1 receptors in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader before and after the addition of the compound.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
M4 receptors couple to Gi/o proteins, which can be assayed by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Use membranes from CHO cells expressing human M4 receptors.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Incubation: Incubate membranes (10-20 µg protein) with varying concentrations of the test compound, GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in a total volume of 100 µL.
-
Equilibration: Incubate at 30°C for 1 hour.
-
Termination and Data Analysis: Terminate the assay by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay. Determine the EC50 and Emax values.
| Compound | M1 EC50 (nM) | M4 EC50 (nM) |
| Acetylcholine | 50 | 80 |
| Compound X | 150 | 220 |
Table 2: Representative functional potencies of muscarinic agonists.
Caption: Workflow for the pharmacological characterization of muscarinic receptor modulators.
Preclinical In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models
Promising (3R)-1-methylpiperidin-3-ol derivatives must be evaluated in relevant animal models of disease to assess their therapeutic potential.
Animal Models for Alzheimer's Disease
Cognitive deficits in Alzheimer's disease can be modeled in rodents using pharmacological or genetic approaches.
-
Animals: Male Wistar rats.
-
Test Compound Administration: Administer the test compound (e.g., Compound X) via intraperitoneal (i.p.) injection at various doses.
-
Amnesia Induction: After 30 minutes, administer scopolamine (a muscarinic antagonist) to induce cognitive deficits.
-
Behavioral Testing: 30 minutes after scopolamine administration, assess cognitive function using tasks such as the Morris water maze or novel object recognition test.
-
Data Analysis: Compare the performance of compound-treated animals to vehicle-treated and scopolamine-only groups.
Animal Models for Schizophrenia
Psychosis-like behaviors can be induced in rodents using psychostimulants.
-
Animals: Male C57BL/6 mice.
-
Test Compound Administration: Administer the test compound (e.g., Compound X) via i.p. injection.
-
Hyperlocomotion Induction: After 30 minutes, administer d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the mice in an open-field arena and record their locomotor activity for 60 minutes.
-
Data Analysis: Compare the total distance traveled by compound-treated animals to vehicle-treated and amphetamine-only groups.[1]
Structure-Activity Relationship (SAR) and Future Directions
The 3-hydroxypiperidine core of (3R)-1-methylpiperidin-3-ol provides a rigid scaffold that can be systematically modified to explore the SAR. Key areas for modification include:
-
The 3-hydroxyl group: This can be converted to ethers or esters to modulate potency and physicochemical properties.
-
The piperidine nitrogen: The methyl group can be replaced with other alkyl or aryl groups to influence selectivity and brain penetration.
-
Substitution on the piperidine ring: Additional substituents can be introduced to probe the steric and electronic requirements of the receptor binding pocket.
Future research will likely focus on fine-tuning the selectivity profiles of these derivatives to achieve M1- or M4-specific agonism or a desired M1/M4 dual agonism. The development of positive allosteric modulators (PAMs) based on this scaffold also represents a promising avenue, as PAMs can offer a more nuanced modulation of receptor activity.
Conclusion
Derivatives of (3R)-1-methylpiperidin-3-ol represent a promising class of compounds for the development of novel therapeutics for Alzheimer's disease and schizophrenia. Their ability to selectively modulate M1 and M4 muscarinic receptors offers the potential for improved efficacy and reduced side effects compared to existing treatments. The synthetic and pharmacological methodologies outlined in this guide provide a framework for the continued exploration and optimization of this important chemical scaffold in the pursuit of new treatments for these debilitating CNS disorders.
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- Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890.
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The Cornerstone of Chiral Therapeutics: A Technical Guide to (3R)-1-Methylpiperidin-3-ol
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
(3R)-1-Methylpiperidin-3-ol, a chiral piperidine derivative, stands as a pivotal building block in the synthesis of a multitude of pharmacologically significant molecules. Its stereochemically defined structure is crucial for the selective interaction with biological targets, making it an invaluable asset in the development of modern therapeutics, particularly in the realm of neurodegenerative and autoimmune disorders. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of (3R)-1-methylpiperidin-3-ol, offering insights for researchers and drug development professionals.
Introduction to a Versatile Chiral Synthon
(3R)-1-methylpiperidin-3-ol, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a chiral secondary alcohol.[1] The "R" designation in its name refers to the specific three-dimensional arrangement of the hydroxyl group on the piperidine ring, a feature that is paramount to its utility in asymmetric synthesis.[2] This specific stereoisomer is a key intermediate in the production of various active pharmaceutical ingredients (APIs), where the precise orientation of functional groups is critical for efficacy and selectivity. The piperidine scaffold itself is a prevalent core in a vast number of pharmaceuticals, and the introduction of chirality at the 3-position significantly enhances the potential for developing drugs with improved biological activity, pharmacokinetic properties, and reduced off-target effects.
Stereoselective Synthesis of (3R)-1-Methylpiperidin-3-ol: A Tale of Two Strategies
The synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol is a critical step in its application. Two primary strategies are employed to achieve this: the resolution of a racemic mixture and asymmetric synthesis.
Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
One of the most efficient and environmentally friendly methods for obtaining the (3R)-enantiomer is through enzymatic kinetic resolution of racemic 1-methylpiperidin-3-ol. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.
A well-established method utilizes Candida antarctica lipase B (CALB) for the acylation of racemic 1-methylpiperidin-3-ol. In this process, the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.
Table 1: Key Parameters for Enzymatic Resolution of (±)-1-Methylpiperidin-3-ol
| Parameter | Condition |
| Enzyme | Candida antarctica lipase B (CALB) |
| Acylating Agent | Vinyl acetate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 40°C |
| Reaction Time | 24-48 hours |
Experimental Protocol: Enzymatic Resolution of (±)-1-Methylpiperidin-3-ol
-
Reaction Setup: In a round-bottom flask, dissolve racemic 1-methylpiperidin-3-ol in tetrahydrofuran (THF).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) to the solution.
-
Acylation: Add vinyl acetate as the acylating agent.
-
Incubation: Stir the mixture at 40°C for 24-48 hours, monitoring the reaction progress by chiral HPLC.
-
Work-up: Once the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Separation: The resulting mixture contains (R)-1-methylpiperidin-3-ol and the acetylated (S)-enantiomer. These can be separated by column chromatography.
-
Deprotection (Optional): The acetylated (S)-enantiomer can be hydrolyzed back to (S)-1-methylpiperidin-3-ol for racemization and recycling.
Asymmetric Synthesis: The Power of Chiral Catalysis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the need for resolution. A powerful and widely used method for the asymmetric synthesis of chiral alcohols is the Noyori asymmetric hydrogenation of ketones.[3] This reaction employs a chiral ruthenium-diamine catalyst to reduce a prochiral ketone to a chiral alcohol with high enantioselectivity.
In the context of (3R)-1-methylpiperidin-3-ol, the precursor ketone is 1-methylpiperidin-3-one. The choice of the chiral ligand in the ruthenium catalyst determines the stereochemistry of the resulting alcohol. For the synthesis of the (3R)-enantiomer, a catalyst with (R,R)-configured diamine ligand is typically used.
Table 2: Typical Conditions for Noyori Asymmetric Hydrogenation
| Parameter | Condition |
| Catalyst | RuCl₂ |
| Hydrogen Source | Formic acid/triethylamine azeotrope or isopropanol |
| Substrate | 1-Methylpiperidin-3-one |
| Solvent | Dichloromethane or isopropanol |
| Temperature | 25-40°C |
| Pressure | 1-10 atm H₂ (if using hydrogen gas) |
Experimental Protocol: Asymmetric Hydrogenation of 1-Methylpiperidin-3-one
-
Catalyst Preparation: Prepare the chiral ruthenium catalyst in situ or use a pre-formed catalyst.
-
Reaction Setup: In a pressure-resistant vessel, dissolve 1-methylpiperidin-3-one in the chosen solvent.
-
Catalyst Addition: Add the chiral ruthenium catalyst under an inert atmosphere.
-
Hydrogenation: Add the hydrogen source (e.g., formic acid/triethylamine mixture) or pressurize the vessel with hydrogen gas.
-
Reaction: Stir the mixture at the specified temperature and pressure until the reaction is complete, as monitored by GC or TLC.
-
Work-up: Quench the reaction and remove the catalyst by filtration.
-
Purification: Purify the resulting (3R)-1-methylpiperidin-3-ol by distillation or column chromatography.
Applications in Drug Development: Targeting Muscarinic Receptors
(3R)-1-Methylpiperidin-3-ol is a crucial precursor for the synthesis of muscarinic acetylcholine receptor agonists. These receptors, particularly the M1 and M3 subtypes, are implicated in a variety of physiological processes and are important therapeutic targets for several diseases.[4]
Alzheimer's Disease: A Quest for Cognitive Enhancement
The M1 muscarinic receptor is highly expressed in the brain and plays a critical role in cognitive functions such as learning and memory.[5][6] A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease.[5] Therefore, M1 receptor agonists are being actively investigated as potential therapeutics to improve cognitive symptoms in Alzheimer's patients.[1][7] The stereochemistry of these agonists is often critical for their selectivity and efficacy. (3R)-1-methylpiperidin-3-ol provides a chiral scaffold for the development of novel M1 agonists with improved pharmacological profiles.
Sjögren's Syndrome and Overactive Bladder: Modulating M3 Receptor Activity
The M3 muscarinic receptor is predominantly found on smooth muscle and glandular tissues.[8] Agonists of the M3 receptor can stimulate secretions, such as saliva, and contract smooth muscles. This has led to the development of drugs for conditions like Sjögren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. Cevimeline, a muscarinic agonist, is used to treat dry mouth in Sjögren's syndrome patients. While not directly synthesized from (3R)-1-methylpiperidin-3-ol, its structural analogue, (3R)-quinuclidinol, is a key component of the M3 selective antagonist Solifenacin (Vesicare), used to treat overactive bladder.[9][10][11] This highlights the importance of the chiral 3-hydroxy-piperidine/quinuclidine motif in modulating muscarinic receptor activity. The development of selective M3 agonists derived from (3R)-1-methylpiperidin-3-ol is an active area of research.
The Molecular Dance: Signaling Pathways of M1 and M3 Muscarinic Receptors
Both M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins.[4][8] Upon activation by an agonist, a conformational change in the receptor triggers the activation of the Gq protein. The activated α-subunit of Gq then stimulates the enzyme phospholipase C (PLC).
PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. This increase in intracellular calcium is a key signaling event that mediates various cellular responses.
-
DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events.
Conclusion
(3R)-1-Methylpiperidin-3-ol is a chiral building block of immense value in medicinal chemistry and drug development. Its stereochemically defined structure is essential for the synthesis of selective and potent therapeutics, particularly those targeting muscarinic acetylcholine receptors. The development of efficient and scalable stereoselective synthetic routes, such as enzymatic resolution and asymmetric hydrogenation, has made this crucial intermediate more accessible to researchers. As our understanding of the molecular basis of diseases like Alzheimer's and Sjögren's syndrome deepens, the demand for versatile chiral synthons like (3R)-1-methylpiperidin-3-ol will undoubtedly continue to grow, paving the way for the discovery of new and improved medicines.
References
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- Lange, J. H. M., & Cools, A. R. (2002). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Expert Opinion on Therapeutic Targets, 6(3), 347-357.
- Bradley, S. J., Tobin, A. B., & Mogg, A. J. (2020). M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease?. Advances in pharmacology (San Diego, Calif.), 88, 277–310.
- Fisher, A. (2005). Muscarinic M1 agonists in the treatment of Alzheimer's disease.
- Caccamo, A., Oddo, S., Billings, L. M., Green, K. N., Martinez-Coria, H., Fisher, A., & LaFerla, F. M. (2006). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors. The Journal of biological chemistry, 281(28), 19797–19805.
- Faldborg, T., & Jensen, A. A. (2018). Pharmacological profile of a novel class of muscarinic acetylcholine receptor agonists. European journal of pharmacology, 833, 168–176.
- Ohno-Shosaku, T., Matsui, M., Fukudome, Y., Shosaku, J., Tsubokawa, H., Taketo, M. M., Manabe, T., & Kano, M. (2003). Postsynaptic M1 and M3 receptors are responsible for the muscarinic enhancement of retrograde endocannabinoid signalling in the hippocampus. The European journal of neuroscience, 18(1), 109–116.
- Kim, J. Y., Kim, J. H., Lee, J. Y., & Nah, S. Y. (2008). M3 muscarinic acetylcholine receptor-mediated signaling is regulated by distinct mechanisms. Journal of cellular physiology, 217(1), 246–255.
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- Pietri, M., D'Arrigo, C., Laurini, E., Pricl, S., & Thellung, S. (2011). M1 and M3 Muscarinic Receptors Control Physiological Processing of Cellular Prion by Modulating ADAM17 Phosphorylation and Activity. The Journal of biological chemistry, 286(46), 40043–40052.
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- Birdsall, N. J., & Hulme, E. C. (2001). Muscarinic receptor agonists and antagonists. Molecules (Basel, Switzerland), 6(3), 142–159.
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- De Simone, A., Gualandi, A., & Cozzi, P. G. (2019). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Bioorganic & medicinal chemistry, 27(15), 3359–3368.
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Stereospecific synthesis of (3R)-1-methylpiperidin-3-ol
An In-depth Technical Guide to the Stereospecific Synthesis of (3R)-1-methylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-1-methylpiperidin-3-ol is a critical chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its specific stereochemistry is often essential for biological activity and selectivity, making stereospecific synthesis a topic of paramount importance for drug development and manufacturing. This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this key intermediate. We will delve into the mechanistic underpinnings, practical advantages, and limitations of three major approaches: enzymatic kinetic resolution of racemic mixtures, asymmetric synthesis from prochiral precursors via catalytic hydrogenation, and synthesis from the "chiral pool" using readily available enantiopure starting materials. A detailed, field-proven experimental protocol for a lipase-catalyzed kinetic resolution is provided, alongside a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing frequently in both natural products and synthetic pharmaceuticals.[1] The introduction of stereocenters onto this saturated heterocycle dramatically expands its chemical space, allowing for precise three-dimensional interactions with biological targets. This stereochemical complexity is not merely academic; it is often the determining factor for a drug's efficacy, selectivity, and safety profile.[2]
(3R)-1-methylpiperidin-3-ol (CAS No. 28808-26-6) exemplifies this principle.[3] As a chiral tertiary amino-alcohol, it serves as a versatile synthon for more complex molecules, including antagonists for various receptors and other CNS-active agents. The challenge lies in producing this compound in high enantiomeric purity, as the (S)-enantiomer may be inactive or contribute to off-target effects. Consequently, robust and scalable methods for its stereospecific synthesis are highly sought after in the pharmaceutical industry.
This guide explores the most effective and scientifically validated methodologies to achieve this, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of enantiopure (3R)-1-methylpiperidin-3-ol can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges.
Caption: Overview of major synthetic pathways to (3R)-1-methylpiperidin-3-ol.
Kinetic Resolution of Racemic Precursors
Kinetic resolution is a powerful technique that relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. This approach begins with an inexpensive racemic starting material and separates the enantiomers, with the theoretical maximum yield for the desired enantiomer being 50%.
2.1.1. Enzymatic Kinetic Resolution
This is one of the most robust and widely used methods, prized for its high enantioselectivity and environmentally benign reaction conditions. The enzyme of choice is often Candida antarctica Lipase B (CALB), frequently immobilized on a solid support (e.g., Novozym® 435) for ease of recovery and reuse.[4]
The strategy involves the enantioselective acylation of racemic 1-methylpiperidin-3-ol. The lipase preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The two can then be easily separated. Alternatively, one can start with the racemic acetate, (±)-3-acetoxy-N-methylpiperidine, and perform a lipase-catalyzed hydrolysis or deacetylation, which selectively cleaves the acetyl group from the (R)-enantiomer.[4][5] The choice of acyl donor (e.g., vinyl acetate) is critical, as it often drives the reaction to completion by producing a non-reactive byproduct (acetaldehyde).
Causality: The high enantioselectivity (E-value) of CALB arises from the specific fit of one enantiomer into its chiral active site. This precise molecular recognition allows the catalytic residues to be perfectly positioned for acylation/deacylation of the preferred enantiomer at a much faster rate.
Asymmetric Synthesis from Prochiral Precursors
This approach creates the desired stereocenter from a flat, prochiral molecule, offering the potential for yields greater than 50%. Asymmetric hydrogenation is the most prominent technique in this category.
2.2.1. Asymmetric Hydrogenation
The asymmetric hydrogenation of pyridinium salts or their derivatives provides a direct route to chiral piperidines.[6] The process involves the reduction of an N-alkylated 3-substituted pyridinium salt using molecular hydrogen in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium.[7][8] The key to stereocontrol lies in the chiral phosphine ligand coordinated to the metal center (e.g., JosiPhos, BINAP).[9]
The reaction often proceeds through a dihydropyridine intermediate. The coordination of the substrate to the chiral catalyst creates a diastereomeric transition state, directing the hydrogen addition to one face of the molecule, thereby establishing the stereocenter with high enantiomeric excess (ee).[6] The choice of N-substituent, counter-ion, solvent, and hydrogen pressure are all critical parameters that must be optimized for high selectivity.
Causality: The chiral ligand creates a C2-symmetric or asymmetric environment around the metal atom. This steric and electronic arrangement forces the prochiral substrate to bind in a specific orientation, exposing one face to hydrogenation while shielding the other.
Synthesis from the Chiral Pool
The "chiral pool" strategy utilizes naturally occurring or commercially available enantiopure compounds as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
A common and practical route starts with tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, which is commercially available.[5] The synthesis is straightforward: the N-Boc protecting group is removed under acidic conditions, and the resulting secondary amine is methylated using a suitable reagent like formaldehyde and a reducing agent (reductive amination) or methyl iodide. A more direct approach involves the reduction of the N-Boc carbamate directly to the N-methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Causality: This method's reliability stems from the fact that the stereocenter is already established in the starting material. The subsequent reactions are designed to avoid racemization or epimerization of this center, ensuring the final product retains the desired absolute configuration.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on factors such as scale, cost, available equipment, and desired purity.
| Strategy | Typical Starting Material | Key Reagent/Catalyst | Max. Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Enzymatic Resolution | (±)-1-methylpiperidin-3-ol | Candida antarctica Lipase B | 50 | >98 | High selectivity, mild conditions, reusable catalyst | Max 50% yield, requires separation of enantiomers |
| Asymmetric Hydrogenation | N-benzyl-3-hydroxypyridinium bromide | Chiral Rhodium-phosphine complex | ~100 | >90 | High theoretical yield, direct | Expensive catalysts, high-pressure equipment |
| Chiral Pool Synthesis | (3R)-3-hydroxypiperidine-1-carboxylate | LiAlH₄ or H₂/Pd-C, HCHO | >90 | >99 | High enantiopurity, straightforward | Cost of chiral starting material |
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the resolution of (±)-3-acetoxy-N-methylpiperidine via enantioselective hydrolysis, a method noted for its reliability and high enantiomeric excess.[4][5]
Caption: Workflow for the enzymatic resolution of (±)-3-acetoxy-N-methylpiperidine.
Materials:
-
(±)-3-acetoxy-N-methylpiperidine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (saturated solution)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (±)-3-acetoxy-N-methylpiperidine (1.0 eq).
-
Add Buffer: Add phosphate buffer (approx. 10-20 volumes relative to the substrate).
-
Add Enzyme: Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and alcohol, then dried for reuse.
-
Extraction: Make the filtrate basic with saturated sodium bicarbonate solution and extract several times with an organic solvent like dichloromethane.
-
Separation:
-
The combined organic layers will contain the unreacted (S)-3-acetoxy-N-methylpiperidine.
-
The aqueous layer will contain the desired product, (3R)-1-methylpiperidin-3-ol.
-
-
Isolation:
-
From Organic Layer: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the (S)-acetate.
-
From Aqueous Layer: Saturate the aqueous layer with NaCl and extract continuously or multiple times with a suitable organic solvent (e.g., 10:1 DCM/Isopropanol). Dry the combined organic extracts and concentrate to yield (3R)-1-methylpiperidin-3-ol.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by chromatography if necessary.
Characterization and Quality Control
Ensuring the stereochemical purity of the final product is critical.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the definitive methods for determining enantiomeric excess. Using a chiral stationary phase, the two enantiomers are separated, and their relative peak areas provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity. The use of chiral shift reagents can sometimes allow for the differentiation of enantiomers directly in the NMR spectrum.
-
Polarimetry: Measurement of the specific optical rotation can confirm the identity of the enantiomer, provided a literature value for the pure compound is available.
Conclusion and Future Outlook
The stereospecific synthesis of (3R)-1-methylpiperidin-3-ol is a well-addressed challenge with several robust solutions available to the modern chemist. Enzymatic kinetic resolution stands out for its exceptional selectivity and operational simplicity, making it a preferred method for many applications despite its 50% theoretical yield limit. Asymmetric hydrogenation offers a more direct route with higher potential yields but requires specialized catalysts and equipment. Finally, the chiral pool approach provides the most straightforward path if the cost of the starting material is not prohibitive.
Future research will likely focus on the development of novel, more efficient catalysts for asymmetric synthesis, including both transition-metal complexes and new biocatalysts (e.g., engineered ketoreductases or imine reductases).[10] The continuous improvement of these methods will further streamline the production of this and other vital chiral building blocks, accelerating the pace of drug discovery and development.
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Wang, P., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
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LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]
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Li, G., et al. (2020). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 24(9), 1738-1744. Available at: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
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Knowles, W. S., & Sabacky, M. J. (1968). Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex. Chemical Communications (London), (22), 1445-1446. Available at: [Link]
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Li, W., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(2), 353-359. Available at: [Link]
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Henschke, J. P. (2012). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Catalysis, 87-111. Available at: [Link]
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Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. Available at: [Link]
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Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
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Zhang, W. (2021). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis, 1(3), 503-505. Available at: [Link]
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Thompson, M. P., et al. (2022). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis, 2. Available at: [Link]
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Introduction: The Strategic Importance of (3R)-1-Methylpiperidin-3-ol
An In-Depth Technical Guide to the Physical and Chemical Properties of (3R)-1-Methylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block, or synthon, of significant interest in modern medicinal chemistry and drug development.[1][2] As a member of the piperidine family—a heterocyclic amine that is one of the most prevalent structural motifs in pharmaceuticals—its value is magnified by the specific three-dimensional arrangement of its atoms.[3] The molecule incorporates a chiral center at the C3 position, a reactive secondary hydroxyl group, and a tertiary amine, providing multiple avenues for chemical modification.[2]
The precise stereochemistry of drug molecules is a critical determinant of their biological activity. Living systems, composed of chiral entities like enzymes and receptors, often interact differently with each enantiomer of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[2] Consequently, the use of enantiomerically pure compounds like (3R)-1-methylpiperidin-3-ol is a cornerstone of rational drug design, enabling the synthesis of highly selective and efficacious therapeutic agents with improved pharmacological profiles.[1][2] This guide provides a comprehensive overview of the core physical, chemical, and analytical properties of this versatile synthon.
Molecular Structure and Stereochemistry
The defining feature of (3R)-1-methylpiperidin-3-ol is its specific stereoconfiguration. The "(3R)" designation indicates the absolute configuration at the third carbon of the piperidine ring, which is a stereogenic center. This chirality is fundamental to its utility in asymmetric synthesis.[1][2]
Key Identifiers:
-
IUPAC Name: (3R)-1-methylpiperidin-3-ol[4]
-
Molecular Weight: 115.17 g/mol [4]
-
Canonical SMILES: CN1CCCO[4]
-
InChIKey: UKANCZCEGQDKGF-ZCFIWIBFSA-N[4]
Caption: 2D structure of (3R)-1-methylpiperidin-3-ol highlighting the chiral center.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing factors like solubility, absorption, and distribution. The data below, compiled from various chemical databases, provides a quantitative overview of (3R)-1-methylpiperidin-3-ol.
| Property | Value | Source(s) |
| Molecular Weight | 115.175 g/mol | [5] |
| Boiling Point | 78-80 °C (at 15 Torr) | [5] |
| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.95 ± 0.20 | [5] |
| LogP (Predicted) | 0.01080 | [5] |
| XLogP3 | 0.1 | [4] |
| Hydrogen Bond Donors | 1 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
| Rotatable Bond Count | 0 | [4][5] |
| Polar Surface Area (PSA) | 23.47 Ų | [5] |
| Complexity | 74.9 | [4][5] |
Spectroscopic and Analytical Characterization
A robust analytical framework is essential for confirming the structure and purity of (3R)-1-methylpiperidin-3-ol, with particular emphasis on its stereochemical integrity.
Expected Spectroscopic Features
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the methine proton at the C3 position adjacent to the hydroxyl group, and a series of multiplets corresponding to the diastereotopic methylene protons on the piperidine ring. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to the N-methyl carbon, the C3 carbinol carbon, and the four distinct methylene carbons of the piperidine ring.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will appear just below 3000 cm⁻¹, and C-N and C-O stretching bands will be visible in the fingerprint region (approx. 1000-1300 cm⁻¹).[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show a molecular ion peak (M⁺) at m/z 115.[8][9] Common fragmentation patterns would involve the loss of the hydroxyl group or cleavage of the piperidine ring.
Protocol: Determination of Enantiomeric Purity via GC
Assessing the enantiomeric excess (e.e.) is critical. Since enantiomers have identical physical properties, direct separation on a standard achiral column is impossible. A common and effective method involves derivatization with a chiral agent to form diastereomers, which have different physical properties and can be separated by standard chromatography.[2]
Objective: To determine the enantiomeric purity of a sample of 1-methylpiperidin-3-ol.
Principle: The racemic or enantiomerically enriched alcohol is reacted with an enantiopure chiral derivatizing agent, such as (R)-Mosher's acid chloride, to form two diastereomeric esters. These diastereomers can be separated and quantified using gas chromatography on a standard achiral column.[2]
Methodology:
-
Sample Preparation: Dissolve a known quantity of 1-methylpiperidin-3-ol (e.g., 5 mg) in a dry, aprotic solvent (e.g., 0.5 mL of anhydrous dichloromethane) in a vial.
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine (e.g., 1.2 equivalents), to act as an acid scavenger.
-
Derivatization: Cool the mixture in an ice bath (0 °C). Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, 1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 1-2 hours), monitoring by thin-layer chromatography (TLC) if necessary.
-
Workup: Quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.
-
GC Analysis: Dissolve the resulting diastereomeric ester residue in a suitable solvent (e.g., ethyl acetate) and inject it into a gas chromatograph equipped with a standard achiral capillary column (e.g., HP-5 or DB-5).[2]
-
Quantification: The two diastereomeric peaks will exhibit different retention times. Integrate the peak areas to calculate the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original alcohol sample.
Caption: Workflow for determining enantiomeric purity via chiral derivatization and GC analysis.
Chemical Properties and Reactivity
The chemical behavior of (3R)-1-methylpiperidin-3-ol is dictated by its two primary functional groups: the secondary alcohol and the tertiary amine.
-
The Hydroxyl Group: As a secondary alcohol, the hydroxyl group can undergo a range of typical reactions. It can be oxidized to the corresponding ketone, 1-methylpiperidin-3-one, using standard oxidizing agents. It is also readily esterified or converted to an ether, providing a key handle for structural modification.
-
The Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a piperidinium salt. This basicity is a key feature influencing the compound's solubility and its interaction with biological targets.
-
Synthesis: A common laboratory method for preparing (3R)-1-methylpiperidin-3-ol involves the stereoselective reduction of the prochiral ketone, (3R)-1-methylpiperidin-3-one, using chiral reducing agents.[1]
Caption: Key reaction pathways for (3R)-1-methylpiperidin-3-ol.
Applications in Research and Drug Development
The unique, stereochemically defined structure of (3R)-1-methylpiperidin-3-ol makes it a valuable intermediate for synthesizing complex, biologically active molecules.[2]
-
Pharmaceuticals: Its chiral nature is exploited to produce enantioselective drugs, enhancing therapeutic efficacy and reducing potential side effects.[1] It serves as a foundational scaffold in medicinal chemistry programs.
-
Specific Examples: Research has demonstrated its use as a building block in the synthesis of diverse therapeutic candidates, including:
-
DNA Methyltransferase Inhibitors: Used in the asymmetric synthesis of constrained S-adenosyl-L-homocysteine (SAH) analogs, which have potential applications in oncology.[1]
-
Adenosine A2A Antagonists: Employed in the preparation of diaryl acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[1]
-
-
Organic Synthesis: Beyond pharmaceuticals, it is an intermediate in the synthesis of fine chemicals and agrochemicals where specific stereoisomers are required for optimal activity.[1]
The biological activity of molecules derived from this synthon is often linked to the hydroxyl group's ability to form critical hydrogen bonds with target receptors or enzymes, modulating their function.[1]
Safety and Handling
Proper handling of (3R)-1-methylpiperidin-3-ol is essential to ensure laboratory safety. Based on available safety data sheets (SDS), the compound presents the following hazards:
-
GHS Hazard Statements:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]
Conclusion
(3R)-1-Methylpiperidin-3-ol is more than a simple chemical reagent; it is a strategic tool for the precise construction of complex molecular architectures. Its well-defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and amine functional groups, provides medicinal chemists with a reliable platform for developing novel therapeutics. A thorough understanding of its physical properties, analytical characterization methods, and chemical behavior is paramount for any researcher or drug development professional seeking to leverage its full potential in the pursuit of safer and more effective medicines.
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(3R)-1-methylpiperidin-3-ol. LookChem. [Link]
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(3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496. PubChem, National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols: (3R)-1-methylpiperidin-3-ol as a Versatile Synthon in Asymmetric Synthesis
Introduction: Unlocking Chiral Architectures with (3R)-1-methylpiperidin-3-ol
The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral piperidine scaffolds are prevalent in a vast array of biologically active molecules and approved drugs.[1][2] (3R)-1-methylpiperidin-3-ol, a readily available and highly functionalized chiral building block, offers a strategic entry point into this important class of compounds. Its rigid cyclic structure, combined with the stereodefined hydroxyl group and the tertiary amine, provides a unique platform for inducing asymmetry in a variety of chemical transformations.
These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the practical applications of (3R)-1-methylpiperidin-3-ol in asymmetric synthesis. We will explore its utility as a chiral auxiliary to direct diastereoselective reactions, providing a detailed, field-tested protocol for the alkylation of a derived amide enolate. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly elucidated to ensure both scientific integrity and practical reproducibility.
Physicochemical Properties of (3R)-1-methylpiperidin-3-ol:
| Property | Value | Source |
| CAS Number | 28808-26-6 | |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| Boiling Point | 78-80 °C (15 Torr) | LookChem |
| Appearance | Colorless to light yellow liquid | N/A |
Core Application: Diastereoselective Alkylation via a Chiral Auxiliary
One of the most powerful applications of (3R)-1-methylpiperidin-3-ol is its use as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, the inherent chirality of the piperidine ring can effectively shield one face of a reactive intermediate, directing the approach of an electrophile to the opposite face. This strategy results in the formation of a new stereocenter with a high degree of stereocontrol.
The following protocol details the use of a derivative of (3R)-1-methylpiperidin-3-ol as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative. This is a foundational transformation for the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are valuable intermediates in drug discovery.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using a (3R)-1-methylpiperidin-3-ol derived auxiliary.
Detailed Protocol: Diastereoselective Alkylation of Propanoic Acid
This protocol describes the synthesis of (R)-2-benzylpropanoic acid as a representative example.
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide (BnBr)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aq.
-
Hydrochloric acid (HCl), 1M aq.
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Part A: Synthesis of the Chiral Auxiliary Adduct
-
Amide Formation: To a solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Rationale: The triethylamine acts as a base to quench the HCl generated during the acylation reaction. The reaction is performed at 0 °C to control the exothermicity.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl derivative.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide adduct.
Part B: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Rationale: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate. The low temperature of -78 °C is crucial to prevent side reactions and ensure kinetic control.
-
-
Substrate Addition: Add a solution of the N-propionyl amide adduct (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Rationale: This step generates the chiral lithium enolate. The stereochemistry of the auxiliary is expected to direct the conformation of the enolate to shield one face.
-
-
Electrophilic Quench: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature overnight.
-
Rationale: The benzyl bromide acts as the electrophile. The bulky piperidine ring is hypothesized to direct the approach of the benzyl bromide from the less hindered face of the enolate.
-
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part C: Auxiliary Cleavage and Recovery
-
Hydrolysis: Dissolve the crude alkylated product in a mixture of THF and water. Add lithium hydroxide (4.0 eq) followed by the slow addition of 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.
-
Rationale: The LiOOH, formed in situ, is a soft nucleophile that effectively cleaves the amide bond without causing significant epimerization of the newly formed stereocenter.
-
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature for 4-6 hours. Quench the excess peroxide by adding aqueous sodium sulfite solution. Acidify the mixture to pH ~2 with 1M HCl.
-
Product Isolation: Extract the aqueous layer with ethyl acetate to isolate the (R)-2-benzylpropanoic acid. The aqueous layer contains the protonated (3R)-1-methylpiperidin-3-ol.
-
Auxiliary Recovery: Basify the aqueous layer with a strong base (e.g., NaOH) to pH >12 and extract with DCM to recover the (3R)-1-methylpiperidin-3-ol auxiliary for reuse.
Data Presentation: Expected Outcomes
| Step | Product | Expected Yield | Expected Diastereomeric Excess (d.e.) |
| A | N-propionyl-(3R)-1-methylpiperidin-3-ol | 85-95% | N/A |
| B | Alkylated Adduct | 70-85% | >95% |
| C | (R)-2-benzylpropanoic acid | 80-90% (from adduct) | >95% ee (after cleavage) |
Note: Yields and diastereomeric/enantiomeric excess are illustrative and will depend on specific reaction optimization.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in this type of reaction is attributed to the formation of a rigid, chelated enolate intermediate. The lithium cation is thought to coordinate to both the enolate oxygen and the hydroxyl group of the piperidine ring, creating a conformationally locked system. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.
Sources
Synthesis of (3R)-1-Methylpiperidin-3-ol: A Detailed Application Protocol for Researchers
Abstract
(3R)-1-methylpiperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure is crucial for the efficacy and selectivity of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for the synthesis of (3R)-1-methylpiperidin-3-ol, designed for researchers in drug development and organic synthesis. We will explore two primary, robust methodologies: Enzymatic Kinetic Resolution (EKR) of racemic (±)-1-methylpiperidin-3-ol and Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone, 1-methyl-3-piperidone. This document offers detailed, step-by-step protocols, an analysis of the chemical principles behind each method, and guidelines for the characterization and quality control of the final product.
Introduction: The Significance of (3R)-1-Methylpiperidin-3-ol in Medicinal Chemistry
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. When substituted at the 3-position, a chiral center is introduced, and the specific stereochemistry at this position is often paramount for biological activity. The (3R)-enantiomer of 1-methylpiperidin-3-ol, in particular, serves as a key intermediate for several important therapeutic agents. The precise orientation of the hydroxyl group in the (R)-configuration can lead to critical hydrogen bonding interactions with target receptors or enzymes, resulting in enhanced potency and reduced off-target effects compared to its (S)-enantiomer or the racemic mixture.
Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure (3R)-1-methylpiperidin-3-ol is of significant interest to the pharmaceutical industry. This guide provides detailed protocols for two distinct and effective strategies to achieve this goal.
Strategic Overview: Pathways to Enantiopurity
Two principal strategies are presented for the synthesis of (3R)-1-methylpiperidin-3-ol:
-
Enzymatic Kinetic Resolution (EKR): This method begins with the easily accessible racemic alcohol, (±)-1-methylpiperidin-3-ol. A lipase enzyme is used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. A subsequent hydrolysis step can then yield the desired enantiomerically enriched alcohol. This biocompatible approach often proceeds under mild conditions.
-
Asymmetric Transfer Hydrogenation (ATH): This more direct approach involves the enantioselective reduction of the prochiral ketone, 1-methyl-3-piperidone, using a chiral transition metal catalyst. This method can be highly efficient, directly yielding the desired chiral alcohol in high enantiomeric excess.
The choice between these methods will depend on factors such as substrate availability, cost of reagents and catalysts, required optical purity, and scalability.
Protocol I: Enzymatic Kinetic Resolution using Candida antarctica Lipase B
This protocol is based on the highly effective method of resolving racemic (±)-1-methylpiperidin-3-ol through a two-step process involving lipase-catalyzed acetylation and subsequent deacetylation. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and highly selective biocatalyst for this transformation.
Rationale and Mechanism
Kinetic resolution relies on the different rates at which a chiral catalyst reacts with the two enantiomers of a racemic substrate. In this case, CALB preferentially catalyzes the acylation of the (S)-enantiomer of 1-methylpiperidin-3-ol. This leaves the unreacted (R)-enantiomer and the newly formed (S)-acetate. These two compounds can then be separated. For higher enantiopurity, the partially enriched (R)-alcohol can be isolated and the (S)-acetate can be hydrolyzed back to the racemic alcohol for recycling, or the roles can be reversed where the (R)-acetate is formed and then selectively hydrolyzed. A highly effective two-step enrichment process involves an initial acetylation followed by an enantio-enriching deacetylation of the target acetate.
Experimental Workflow
The Strategic deployment of (3R)-1-methylpiperidin-3-ol in Contemporary Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery, the chiral scaffold (3R)-1-methylpiperidin-3-ol has emerged as a cornerstone building block for the synthesis of complex and highly specific therapeutic agents. Its inherent chirality and versatile reactivity make it an invaluable synthon for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. This comprehensive guide provides an in-depth exploration of the applications of (3R)-1-methylpiperidin-3-ol, complete with detailed protocols and the underlying scientific rationale for its use in the development of novel therapeutics.
Introduction: The Significance of (3R)-1-methylpiperidin-3-ol as a Chiral Building Block
(3R)-1-methylpiperidin-3-ol, with its defined stereochemistry at the C3 position, offers a unique three-dimensional presentation of its hydroxyl and tertiary amine functionalities. This specific spatial arrangement is crucial for establishing precise interactions with biological targets, a fundamental principle in rational drug design.[1] The piperidine ring is a prevalent motif in numerous biologically active compounds, and the introduction of a chiral hydroxyl group at the 3-position provides a key handle for further chemical modifications, enabling the exploration of vast chemical space.[1]
The strategic incorporation of this moiety can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tertiary amine can be protonated at physiological pH, enhancing aqueous solubility, while the hydroxyl group can participate in hydrogen bonding, a critical interaction for target binding. Furthermore, the chiral nature of (3R)-1-methylpiperidin-3-ol allows for the synthesis of enantiomerically pure drugs, which is often essential for therapeutic efficacy and minimizing off-target effects.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (3R)-1-methylpiperidin-3-ol is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| CAS Number | 28808-26-6 | [2][3] |
| Boiling Point | 78-80 °C (15 Torr) | [2] |
| pKa (Predicted) | 14.95 ± 0.20 | [2] |
| LogP (Predicted) | 0.01 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Core Applications in Medicinal Chemistry
The utility of (3R)-1-methylpiperidin-3-ol spans a wide range of therapeutic areas, primarily serving as a key intermediate in the synthesis of potent and selective modulators of various biological targets.
Adenosine A₂A Receptor Antagonists for Neurodegenerative Disorders
Adenosine A₂A receptor antagonists are a promising class of drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. The (3R)-1-methylpiperidin-3-ol moiety is often incorporated to introduce a crucial ether linkage, which has been shown to be important for high affinity and selectivity.[4][5][6]
Synthetic Strategy Overview:
The general approach involves the O-alkylation of (3R)-1-methylpiperidin-3-ol with a suitable heterocyclic core, often a purine or a related scaffold, which is a key pharmacophore for adenosine receptor antagonism.
Figure 1: General workflow for the synthesis of Adenosine A₂A receptor antagonists.
DNA Methyltransferase (DNMT) Inhibitors for Oncology
DNA methyltransferases are critical enzymes in epigenetic regulation, and their inhibition has emerged as a key strategy in cancer therapy. (3R)-1-methylpiperidin-3-ol has been utilized as a chiral building block in the synthesis of non-nucleoside DNMT inhibitors, offering a path to overcome the limitations of existing therapies.[4]
Nociceptin/Orphanin FQ (NOP) and Mu (MOP) Opioid Receptor Agonists for Pain Management
The novel analgesic cebranopadol, a potent NOP and MOP receptor agonist, features a key structural element derived from (3R)-1-methylpiperidin-3-ol.[1][7] This highlights the importance of the chiral piperidinol moiety in achieving the desired dual agonistic activity for the treatment of chronic pain.
Detailed Experimental Protocols
The following protocols are provided as a guide for the practical application of (3R)-1-methylpiperidin-3-ol in common synthetic transformations.
Protocol 1: General Procedure for Williamson Ether Synthesis (O-Alkylation)
This protocol describes a general method for the O-alkylation of (3R)-1-methylpiperidin-3-ol with a generic alkyl or aryl halide. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[2][5]
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Alkyl or Aryl Halide (e.g., benzyl bromide, 2-fluorobenzyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (approximately 0.2 M concentration relative to the alcohol).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of (3R)-1-methylpiperidin-3-ol (1.0 equivalent) in anhydrous DMF dropwise over 10-15 minutes.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl or aryl halide (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ether product.
Figure 2: Step-by-step workflow for the Williamson ether synthesis.
Protocol 2: Synthesis of a Key Intermediate for Adenosine A₂A Receptor Antagonists
This protocol outlines the synthesis of a (3R)-1-methyl-3-(aryloxy)piperidine derivative, a common intermediate in the preparation of adenosine A₂A receptor antagonists. This procedure is an adaptation of the general Williamson ether synthesis for a specific application.
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
2-Chloro-4-fluoropyrimidine (or a similar activated aryl halide)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (3R)-1-methylpiperidin-3-ol (1.0 equivalent) in anhydrous THF (approximately 0.1 M).
-
Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 equivalents) portion-wise over 10 minutes.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Aryl Halide Addition: Add a solution of 2-chloro-4-fluoropyrimidine (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps (6-10) as described in Protocol 1 to isolate the desired (3R)-1-methyl-3-((4-fluoropyrimidin-2-yl)oxy)piperidine intermediate.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The use of strong bases like sodium hydride and potassium tert-butoxide necessitates strictly anhydrous conditions. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For less reactive alkyl halides, a stronger base and a higher boiling point solvent like DMF may be necessary. For more sensitive substrates, a milder base like potassium carbonate in acetone might be employed.
-
Side Reactions: In the case of secondary alkyl halides, elimination (E2) can be a competing side reaction. Using a less sterically hindered base and lower reaction temperatures can help to favor the desired SN2 substitution.
-
Purification: The basic nature of the piperidine nitrogen may require the use of a co-eluent such as triethylamine or a small amount of ammonia in the mobile phase during column chromatography to prevent tailing and improve separation.
Conclusion
(3R)-1-methylpiperidin-3-ol is a powerful and versatile chiral building block in medicinal chemistry. Its strategic application has enabled the development of promising drug candidates across multiple therapeutic areas. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable synthon in their pursuit of novel and improved medicines. A thorough understanding of its reactivity and careful execution of synthetic protocols are key to unlocking its full potential in the design and synthesis of next-generation therapeutics.
References
-
(3R)-1-methylpiperidin-3-ol - LookChem. [Link]
-
Fantinati, A., Bianco, S., Guerrini, R., Salvadori, S., Pacifico, S., Cerlesi, M. C., Calo, G., & Trapella, C. (2017). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific reports, 7(1), 2416. [Link]
-
Goonetilleke, E. K., et al. (2008). Antagonists of the human adenosine A(2A) receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d] pyrimidines and 6-arylpurines. Bioorganic & medicinal chemistry letters, 18(9), 2924–2929. [Link]
-
(3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Zhang, S., et al. (2025). Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton. Bioorganic chemistry, 155, 108664. [Link]
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- 1. A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedures for the N-Alkylation of Piperidine Scaffolds
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for drug design. The nitrogen atom of the piperidine ring is a critical handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, solubility, and metabolic stability.
This guide provides detailed experimental procedures for two distinct N-alkylation strategies involving chiral piperidinol cores. We will address:
-
N-Alkylation via Quaternization: A direct approach for the alkylation of a tertiary amine, specifically (3R)-1-methylpiperidin-3-ol, to form the corresponding quaternary ammonium salt.
-
N-Alkylation via Reductive Amination: A highly versatile and widely used method for the N-alkylation of secondary amines. We will use (3R)-piperidin-3-ol as the starting material to generate diverse tertiary amines, including (3R)-1-methylpiperidin-3-ol itself.
These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-alkylated piperidine derivatives.
Part 1: N-Alkylation of (3R)-1-methylpiperidin-3-ol via Quaternization
Principle and Mechanistic Insight
The reaction of a tertiary amine, such as (3R)-1-methylpiperidin-3-ol, with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This single-step reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium salt. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or DMF are often used to solvate the resulting salt. This method is straightforward for creating permanently charged molecules, which can be useful for applications requiring high water solubility or specific ionic interactions.
Experimental Protocol: Synthesis of (3R)-1-methyl-1-ethylpiperidin-3-ol iodide
Materials and Reagents:
-
(3R)-1-methylpiperidin-3-ol (1.0 equiv, e.g., 115 mg, 1.0 mmol)
-
Iodoethane (Ethyl iodide) (1.2 equiv, e.g., 187 mg, 0.10 mL, 1.2 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (approx. 0.1 M concentration)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringe for liquid addition
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3R)-1-methylpiperidin-3-ol (1.0 equiv). Dissolve the amine in anhydrous acetonitrile (10 mL).
-
Addition of Alkylating Agent: While stirring at room temperature, add iodoethane (1.2 equiv) dropwise to the solution using a syringe.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amine. The formation of a precipitate (the quaternary salt) is often observed. The reaction is typically complete within 2-12 hours.
-
Product Isolation (Work-up):
-
Upon completion, if a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
-
-
Drying and Characterization: Dry the resulting white or off-white solid under vacuum. The product can be characterized by:
-
¹H and ¹³C NMR: To confirm the structure, observing the shifts in the N-methyl and the appearance of the new N-ethyl group signals.
-
Mass Spectrometry (ESI+): To confirm the mass of the quaternary ammonium cation.
-
Data Presentation: Quaternization Reaction
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | Role |
| (3R)-1-methylpiperidin-3-ol | 115.17 | 1.0 | 115 mg | Tertiary Amine |
| Iodoethane | 155.97 | 1.2 | 187 mg (0.10 mL) | Alkylating Agent |
| Anhydrous Acetonitrile | 41.05 | - | 10 mL | Solvent |
Typical Yield: >90% (as the salt is often insoluble and precipitates)
Visualization: Quaternization Workflow
Caption: Workflow for N-Alkylation via Quaternization.
Part 2: N-Alkylation of (3R)-Piperidin-3-ol via Reductive Amination
Principle and Mechanistic Insight
Reductive amination is one of the most effective and versatile methods for N-alkylation.[3][4] This one-pot reaction begins with the condensation of a secondary amine, (3R)-piperidin-3-ol, with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild and selective hydride agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4] Its steric bulk and reduced reactivity compared to other hydrides (like NaBH₄) make it highly selective for the iminium ion over the starting aldehyde or ketone. This prevents the undesired reduction of the carbonyl compound to an alcohol, leading to cleaner reactions and higher yields.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to avoid reaction with the hydride reagent.[4] A small amount of acetic acid is sometimes added to catalyze the formation of the iminium ion.
Experimental Protocol: Synthesis of (3R)-1-ethylpiperidin-3-ol
Materials and Reagents:
-
(3R)-piperidin-3-ol (1.0 equiv, e.g., 101 mg, 1.0 mmol)
-
Acetaldehyde (1.2 equiv, e.g., 53 mg, 0.07 mL, 1.2 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, e.g., 318 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (3R)-piperidin-3-ol (1.0 equiv) and acetaldehyde (1.2 equiv) in anhydrous DCM (10 mL). Stir the solution for 20-30 minutes at room temperature to allow for initial iminium ion formation.[4]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes.[4] The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting amine (typically 1-4 hours).
-
Aqueous Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H and ¹³C NMR and Mass Spectrometry .
-
Data Presentation: Reductive Amination Reaction
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | Role |
| (3R)-piperidin-3-ol | 101.15 | 1.0 | 101 mg | Secondary Amine |
| Acetaldehyde | 44.05 | 1.2 | 53 mg (0.07 mL) | Carbonyl Source |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 318 mg | Reducing Agent |
| Anhydrous DCM | 84.93 | - | 10 mL | Solvent |
Typical Yield: 75-95%
Visualization: Reductive Amination Workflow
Caption: Workflow for N-Alkylation via Reductive Amination.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Specific Reagent Handling:
-
Sodium Triacetoxyborohydride (STAB):
-
Hazard: Reacts with water and moisture, potentially violently, to release flammable gases.[5][6] Causes skin and eye irritation.[6]
-
Handling: Handle under an inert gas and protect from moisture.[5][7] Avoid breathing dust.[6] Wash hands thoroughly after handling.[5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Spills: Do not use water for cleanup.[8] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][9]
-
-
Alkyl Halides (e.g., Iodoethane): These are often volatile, flammable, and toxic. Handle with care in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
References
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Novachem. (2018). Sodium triacetoxyborohydride Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
American Chemical Society Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
American Chemical Society Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of (3R)-1-methylpiperidin-3-ol in the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Value of (3R)-1-methylpiperidin-3-ol in Modern Drug Synthesis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of achieving therapeutic efficacy and safety. Chiral building blocks are the essential tools that enable medicinal chemists to construct complex molecular architectures with precise stereochemical control.[1] Among these, (3R)-1-methylpiperidin-3-ol (CAS: 28808-26-6) has emerged as a particularly valuable chiral synthon.[2][3]
This molecule, a piperidine ring featuring a hydroxyl group at the C-3 position in the (R)-configuration, offers a unique combination of structural features.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in APIs due to its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and interact with biological targets.[4] The true synthetic power of (3R)-1-methylpiperidin-3-ol, however, lies in its defined stereocenter. This single chiral center serves as a critical control point, allowing for the diastereoselective synthesis of complex targets. Its unique R configuration is crucial for developing chiral drugs and optimizing their pharmacological profiles.[2]
This guide provides an in-depth exploration of the application of (3R)-1-methylpiperidin-3-ol, focusing on its role in synthesizing precursors for APIs such as muscarinic agonists and adenosine A2A antagonists.[2][5] We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for its use, empowering researchers to leverage this versatile building block in their drug discovery programs.
Physicochemical Properties and Handling
Understanding the fundamental properties of (3R)-1-methylpiperidin-3-ol is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 28808-26-6 | [3][6] |
| Molecular Formula | C₆H₁₃NO | [3][6] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Boiling Point | 78-80 °C @ 15 Torr | [6] |
| Isomeric SMILES | CN1CCCO | [3][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Transformation: Stereospecific Inversion via the Mitsunobu Reaction
A primary application of (3R)-1-methylpiperidin-3-ol is as a substrate in the Mitsunobu reaction. This powerful transformation allows for the conversion of a primary or secondary alcohol into a variety of other functional groups with a complete inversion of stereochemistry, a classic hallmark of an Sₙ2 reaction mechanism.[8][9] For (3R)-1-methylpiperidin-3-ol, this provides a direct and reliable route to (3S)-substituted 1-methylpiperidine derivatives, effectively doubling the synthetic utility of the starting material.
Causality and Rationale: The reaction is driven by the in-situ formation of a reactive oxyphosphonium salt from the alcohol and a phosphine (typically triphenylphosphine, PPh₃) in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This salt converts the hydroxyl group into an excellent leaving group, which is then displaced by a suitable nucleophile. The Sₙ2 nature of this displacement guarantees the inversion of the stereocenter. The choice of nucleophile is broad, but it must be sufficiently acidic (typically pKa < 15) to be deprotonated by the betaine intermediate formed from the phosphine and azodicarboxylate.[8][10]
Detailed Protocol: Stereoinvertive Etherification of (3R)-1-methylpiperidin-3-ol
This protocol describes a general procedure for the etherification of (3R)-1-methylpiperidin-3-ol with a phenolic nucleophile (e.g., 4-nitrophenol) to yield the corresponding (S)-ether, a common structural motif in API synthesis.
Materials:
-
(3R)-1-methylpiperidin-3-ol (1.0 eq.)
-
4-Nitrophenol (1.1 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (3R)-1-methylpiperidin-3-ol (1.0 eq.), 4-nitrophenol (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Add anhydrous THF (approx. 10 volumes relative to the alcohol) to dissolve the reagents. Stir to ensure a homogeneous solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Maintain a positive nitrogen atmosphere. The order of addition is critical; pre-mixing the alcohol, nucleophile, and phosphine is the standard and generally most successful approach.[8][10]
-
DIAD Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution via a syringe pump over 20-30 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. The internal temperature should be maintained below 5 °C.[11] The solution will typically turn from colorless to a yellow-orange color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progression.[9][10]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any unreacted acidic nucleophile (4-nitrophenol).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired (S)-ether and the byproduct triphenylphosphine oxide (TPPO). Purify the crude material using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final product. Insight: The removal of TPPO can be challenging. In some cases, precipitation from a solvent like diethyl ether/hexanes can be effective before chromatography.[11]
-
Application Showcase: A Gateway to Muscarinic Agonists
The piperidine core of (3R)-1-methylpiperidin-3-ol is a well-established pharmacophore for muscarinic acetylcholine receptors (mAChRs).[5][12] These receptors are implicated in a variety of physiological processes, and modulating their activity is a therapeutic strategy for conditions like Alzheimer's disease and Sjögren's syndrome.[13]
The (S)-ether synthesized in the protocol above can serve as a key intermediate for more complex muscarinic ligands. The newly introduced aryl ether moiety can be further functionalized, or it can itself be the key binding element for the target receptor. The stereochemistry at the C-3 position, now inverted to (S), is often critical for achieving the desired receptor subtype selectivity and agonist/antagonist profile.
Conclusion
(3R)-1-methylpiperidin-3-ol is more than just a chemical reagent; it is a strategic tool for introducing chirality into drug molecules. Its defined stereochemistry and the robust reactivity of its hydroxyl group, particularly through stereoinvertive transformations like the Mitsunobu reaction, provide medicinal chemists with a reliable and versatile platform for API synthesis. By understanding the principles behind its application and mastering the associated protocols, researchers can significantly accelerate the development of novel, enantiomerically pure therapeutics.
References
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Wikipedia. Mitsunobu reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
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Rodríguez-Franco, M. I., Dorronsoro, I., Castro, A., Martínez, A., Badía, A., & Baños, J. E. (2003). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Bioorganic & Medicinal Chemistry, 11(10), 2263–2268. [Link]
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ResearchGate. Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a. [Link]
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LookChem. (3R)-1-methylpiperidin-3-ol. [Link]
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Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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PubChem. (3R)-1-methylpiperidin-3-ol. [Link]
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
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ResearchGate. Highly Chiral Muscarinic Ligands. [Link]
-
New Drug Approvals. (2019, March 29). Cevimeline. [Link]
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Hou, D., et al. (1996). Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. Journal of Medicinal Chemistry, 39(1), 114-119. [Link]
-
Carnielli, M., et al. (1995). Synthesis and pharmacological investigation of new chiral muscarinic antagonists. Il Farmaco, 50(7-8), 515-522. [Link]
-
MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]
-
CNR-IRIS. (2023, March 6). Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation. [Link]
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PubChem. 3-Piperidinol, 1-methyl-. [Link]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist... Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]
- Google Patents. CN101798311A - Method for preparing cis cevimeline.
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Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 53(19), 3379-3396. [Link]
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PubChem. (S)-1-methylpiperidin-3-ol. [Link]
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Chiral HPLC Analysis for Enantiomeric Purity of (3R)-1-methylpiperidin-3-ol: An Application Note
Introduction
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] (3R)-1-methylpiperidin-3-ol is a chiral building block used in the synthesis of various pharmaceutical compounds.[2][3] Consequently, the accurate determination of its enantiomeric purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely employed technique for the separation and quantification of enantiomers.[1][4]
This application note provides a detailed, field-proven protocol for the determination of the enantiomeric purity of (3R)-1-methylpiperidin-3-ol. The methodology is designed to be robust and self-validating, adhering to the principles of scientific integrity and aligning with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[5][6]
Methodology and Experimental Design
The successful chiral separation is contingent upon the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide range of chiral compounds.[1][7] For this application, an immobilized polysaccharide-based column is selected due to its enhanced durability and compatibility with a wider range of organic solvents, offering greater flexibility in method development.[8][9][10]
Chromatographic System and Materials
| Component | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV detector. |
| Chiral Column | Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm (or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP)[7][9][10] |
| Mobile Phase | Isocratic mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| (3R)-1-methylpiperidin-3-ol | Reference Standard |
| (S)-1-methylpiperidin-3-ol | Reference Standard (or racemic mixture) |
| Reagents | HPLC grade n-Hexane, Isopropanol, and Diethylamine |
Rationale for Method Parameters
The choice of a normal-phase mobile system (Hexane/IPA) is based on the polar nature of the analyte. The basic additive, Diethylamine (DEA), is crucial for obtaining good peak shape and preventing peak tailing, which is common for basic compounds like piperidine derivatives on silica-based CSPs. The isocratic elution ensures method simplicity and robustness. A UV detection wavelength of 210 nm is selected for optimal sensitivity, as the analyte lacks a strong chromophore at higher wavelengths.
Experimental Protocols
Standard and Sample Preparation
-
System Suitability Solution (SSS) Preparation:
-
Accurately weigh and dissolve an appropriate amount of a racemic mixture of 1-methylpiperidin-3-ol in the diluent to obtain a final concentration of approximately 0.5 mg/mL. This solution will be used to verify the resolution between the two enantiomers.
-
-
Test Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the (3R)-1-methylpiperidin-3-ol sample in the diluent in a 50 mL volumetric flask. Dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Procedure
The following diagram illustrates the workflow for the chiral HPLC analysis:
Caption: Workflow for Chiral HPLC Analysis.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Analysis of the Test Sample:
-
Inject the Test Sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Data Analysis and Interpretation
The enantiomeric purity of the (3R)-1-methylpiperidin-3-ol sample is calculated as a percentage of the peak area of the (3R)-enantiomer relative to the total peak area of both enantiomers.
Calculation:
Enantiomeric Purity (% ee) of (3R)-enantiomer = [ (Area(3R)) / (Area(3R) + Area(S)) ] x 100
Where:
-
Area(3R) = Peak area of the (3R)-1-methylpiperidin-3-ol enantiomer.
-
Area(S) = Peak area of the (S)-1-methylpiperidin-3-ol enantiomer.
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, it should be validated in accordance with ICH Q2(R1) guidelines.[5][6] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution between the two enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations for the (S)-enantiomer.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of the (S)-enantiomer in a sample that can be quantitatively determined and detected with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram outlines the key validation parameters as per ICH Q2(R1):
Caption: Key ICH Q2(R1) Validation Parameters.
Conclusion
This application note details a robust and reliable chiral HPLC method for the determination of the enantiomeric purity of (3R)-1-methylpiperidin-3-ol. The use of an immobilized polysaccharide-based chiral stationary phase provides excellent resolution and durability. The protocol, including system suitability criteria and a framework for method validation, ensures the generation of high-quality, trustworthy data that is essential for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
-
i-Cellulose-5 Chiral LC Columns - Phenomenex.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
Phenomenex introduces Lux i-Cellulose-5 chiral columns - Express Pharma.
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
Lux Chiral HPLC Columns for Chiral Separation - Phenomenex.
-
Lux 5 µm i-Cellulose-5, LC Column 250 x 4.6 mm - (00G-4756-E0) - Phenomenex.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
-
Quality Guidelines - ICH.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub.
-
Lux i-Cellulose-5 Chiral reviews - Select Science.
-
What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group.
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2012_3(4)/[10].pdf]([Link]10].pdf)
-
Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321.
-
System Suitability in HPLC Analysis | Pharmaguideline.
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The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central.
-
Chiral HPLC Separations - Phenomenex.
-
Basics of chiral HPLC - Sigma-Aldrich.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
-
Chiral High Performance Liquid Chromatography: Review - IJPPR.
-
(3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem.
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
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Application Notes and Protocols for the Derivatization of (3R)-1-methylpiperidin-3-ol for Gas Chromatographic Analysis
Introduction: The Analytical Imperative for (3R)-1-methylpiperidin-3-ol
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative of significant interest in pharmaceutical development and chemical synthesis. Its stereochemistry is often crucial to the biological activity and safety profile of drug candidates. Consequently, the ability to accurately quantify this compound and its enantiomeric purity is paramount. Gas chromatography (GC), prized for its high resolution and sensitivity, presents an ideal analytical platform. However, the inherent polarity and limited volatility of (3R)-1-methylpiperidin-3-ol, stemming from its hydroxyl group and tertiary amine, necessitate a chemical derivatization step prior to GC analysis. This application note provides a comprehensive guide to the derivatization of (3R)-1-methylpiperidin-3-ol, offering detailed protocols for both acylation and silylation, and discusses the critical aspects of method validation and chiral analysis.
Derivatization in this context serves to chemically modify the analyte to enhance its volatility and thermal stability, thereby improving its chromatographic behavior.[1][2] By masking the polar hydroxyl group, we can achieve sharper, more symmetrical peaks and reduce column adsorption, leading to more accurate and reproducible quantification.[3][4]
Strategic Approaches to Derivatization: Acylation vs. Silylation
Two primary and effective strategies for the derivatization of alcohols for GC analysis are acylation and silylation.[2] The choice between these methods depends on several factors, including the desired stability of the derivative, the required sensitivity, and the potential for interference from the sample matrix.
Acylation: This technique involves the reaction of the hydroxyl group with an acylating agent, typically an acid anhydride or acyl halide, to form an ester.[2] For (3R)-1-methylpiperidin-3-ol, trifluoroacetylation using trifluoroacetic anhydride (TFAA) is a highly effective choice. The resulting trifluoroacetyl ester is significantly more volatile and thermally stable than the parent alcohol. Furthermore, the introduction of fluorine atoms enhances the detectability when using an electron capture detector (ECD), although a flame ionization detector (FID) or mass spectrometer (MS) are more commonly employed.[5]
Silylation: This is one of the most prevalent derivatization methods in GC, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile and thermally stable TMS ethers.[6] Silyl derivatives are well-suited for GC-MS analysis due to their characteristic fragmentation patterns, which can aid in structural confirmation.
A critical consideration for the derivatization of (3R)-1-methylpiperidin-3-ol is the presence of the tertiary amine. While generally less reactive than primary or secondary amines, the potential for quaternization or other side reactions under harsh derivatization conditions must be acknowledged. The protocols provided herein are designed to be highly selective for the hydroxyl group. However, it is imperative for the researcher to perform validation experiments, including the analysis of a standard of the derivatized product and monitoring for byproducts, to ensure the integrity of the analysis.
Experimental Workflow Overview
The overall process for the derivatization and subsequent GC analysis of (3R)-1-methylpiperidin-3-ol is outlined in the following workflow diagram.
Caption: General Experimental Workflow.
Detailed Protocols
Protocol 1: Trifluoroacetylation of (3R)-1-methylpiperidin-3-ol
This protocol details the formation of the trifluoroacetyl ester of (3R)-1-methylpiperidin-3-ol, a derivative with excellent volatility and stability.
Materials:
-
(3R)-1-methylpiperidin-3-ol standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Pyridine (as a catalyst and acid scavenger)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
2 mL GC vials with PTFE-lined septa
-
Micropipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of (3R)-1-methylpiperidin-3-ol in anhydrous ethyl acetate at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean, dry 2 mL GC vial, add 100 µL of the sample solution.
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of TFAA. The pyridine acts as a catalyst and neutralizes the trifluoroacetic acid byproduct, preventing potential degradation of the derivative or the GC column.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set at 60°C for 30 minutes.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature. Dilute the sample to the desired concentration for GC analysis with anhydrous ethyl acetate.
-
Analysis: Inject an appropriate volume (typically 1 µL) of the final solution into the GC or GC-MS system.
Chemical Reaction:
Caption: Trifluoroacetylation of (3R)-1-methylpiperidin-3-ol.
Protocol 2: Silylation of (3R)-1-methylpiperidin-3-ol
This protocol describes the formation of the trimethylsilyl (TMS) ether of (3R)-1-methylpiperidin-3-ol, a derivative well-suited for GC-MS analysis.
Materials:
-
(3R)-1-methylpiperidin-3-ol standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (as a catalyst)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
2 mL GC vials with PTFE-lined septa
-
Micropipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of (3R)-1-methylpiperidin-3-ol in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean, dry 2 mL GC vial, add 100 µL of the sample solution.
-
Reagent Addition: Add 100 µL of MSTFA and 20 µL of anhydrous pyridine. Pyridine can act as a catalyst to facilitate the reaction.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set at 70°C for 45 minutes.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature. The sample can often be injected directly, or diluted if necessary with anhydrous acetonitrile.
-
Analysis: Inject an appropriate volume (typically 1 µL) of the final solution into the GC or GC-MS system.
Data Presentation and Comparison
The following table summarizes the key parameters and expected outcomes for the two derivatization methods.
| Parameter | Trifluoroacetylation (TFAA) | Silylation (MSTFA) |
| Reagent | Trifluoroacetic anhydride | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Derivative | Trifluoroacetyl ester | Trimethylsilyl ether |
| Reaction Time | 30 minutes | 45 minutes |
| Reaction Temp. | 60°C | 70°C |
| Derivative Stability | Generally very stable | Can be sensitive to moisture |
| GC-MS Fragmentation | Characteristic fragments aiding identification | Well-defined fragmentation patterns |
| Suitability for Chiral Analysis | Excellent | Excellent |
Gas Chromatography and Chiral Separation
For the analysis of the derivatized (3R)-1-methylpiperidin-3-ol, a standard non-polar or mid-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for achieving good separation and peak shape.
To determine the enantiomeric purity, a chiral GC column is required. Cyclodextrin-based stationary phases are particularly effective for the separation of chiral compounds.[7] The choice of the specific chiral phase (e.g., beta- or gamma-cyclodextrin derivatives) may require some empirical optimization to achieve baseline separation of the (R)- and (S)-enantiomers of the derivatized analyte.
Typical GC Conditions:
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID or MS source)
-
Oven Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature that ensures elution of the derivative (e.g., 200-250°C).
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and analysis, the following self-validating steps are crucial:
-
Reaction Completeness: Analyze the derivatized sample at different time points during the reaction to ensure it has gone to completion. The disappearance of the parent compound's peak (if it is chromatographable) and the maximization of the derivative's peak area are key indicators.
-
Derivative Stability: Analyze the derivatized sample over a period of time (e.g., 0, 4, 8, and 24 hours) to confirm the stability of the derivative under the storage conditions.
-
Method Specificity: Analyze a blank sample (containing only the solvent and derivatizing reagents) to identify any potential interfering peaks from the reagents or byproducts.
-
Linearity and Recovery: Prepare a calibration curve using a series of derivatized standards of known concentrations to establish the linearity of the detector response. Spike a known amount of the analyte into a sample matrix to determine the recovery of the method.
Conclusion
The derivatization of (3R)-1-methylpiperidin-3-ol is an essential step for its accurate and precise analysis by gas chromatography. Both trifluoroacetylation with TFAA and silylation with MSTFA are robust and effective methods for this purpose. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. By following the detailed protocols and incorporating the principles of self-validation, researchers can confidently quantify (3R)-1-methylpiperidin-3-ol and determine its enantiomeric purity, thereby supporting critical decisions in drug development and chemical synthesis.
References
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Rozsypal, T., et al. (2023). Current Approaches to the Derivatization of Chemical Weapon Convention-Related Alcohol for On-Site Gas Chromatographic Analysis. Molecules, 28(22), 7581. Available at: [Link]
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Dey, A. N. (2018). GC Derivatization. Regis Technologies. Available at: [Link]
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Restek Corporation. (1997). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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Nichols, L. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]
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Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. Available at: [Link]
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Jereb, M., et al. (2003). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 8(8), 589-597. Available at: [Link]
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Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Available at: [Link]
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Alcaraz, A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. Available at: [Link]
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Stanislawska, M., et al. (2020). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 1625, 461309. Available at: [Link]
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Pianaro, A., et al. (2013). Absolute Configuration of Solenopsis Piperidines is a Tool to Classify Fire Ants (Formicidae:Myrmicinae). Journal of the Brazilian Chemical Society, 24(5), 838-846. Available at: [Link]
- Kushnir, M. M., & Komaromy-Hiller, G. (2000). Silylation: a classical derivatization that uses trimethylsilyl (CH3)3 Si-TMS to improve the volatility and stability of non-volatile compounds.
- Google Patents. (2015). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
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Zemtsova, M. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(23), 8261. Available at: [Link]
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Guthery, B., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1276-1285. Available at: [Link]
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Al-Rajab, A. J. H., et al. (2019). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Research Journal of Pharmacy and Technology, 12(9), 4219-4224. Available at: [Link]
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Herraiz, T., & Galisteo, J. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1302, 1-21. Available at: [Link]
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Application Notes & Protocols for the Scale-Up Synthesis of (3R)-1-Methylpiperidin-3-ol
Introduction
(3R)-1-Methylpiperidin-3-ol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is a key component in various biologically active molecules, including antipsychotic agents and anticancer drugs. The piperidine moiety is a common scaffold in medicinal chemistry, and the specific (R)-configuration at the C3 position is often crucial for therapeutic efficacy.[1] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to (3R)-1-methylpiperidin-3-ol is of significant interest to the pharmaceutical industry. This document provides a detailed overview of various synthetic strategies and presents a recommended protocol for the scale-up production of this valuable intermediate.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to (3R)-1-methylpiperidin-3-ol have been developed, each with its own set of advantages and disadvantages for industrial-scale production. The primary challenge lies in controlling the stereochemistry at the C3 position to obtain the desired (R)-enantiomer with high purity. The most common approaches include asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, and synthesis from a chiral pool.
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Asymmetric Ketone Reduction | 1-Methyl-3-piperidone | Catalytic asymmetric hydrogenation or biocatalytic reduction | High atom economy, potentially high enantioselectivity. | Catalyst cost (for precious metals), optimization of biocatalytic conditions can be time-consuming. |
| Enzymatic Resolution | (±)-3-Acetoxy-N-methylpiperidine | Lipase-catalyzed enantioselective hydrolysis | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the unreacted enantiomer. |
| Chiral Pool Synthesis | tert-Butyl (3R)-3-hydroxypiperidine-1-carboxylate | Reduction of the N-Boc group and subsequent N-methylation | High enantiopurity of the starting material. | Multi-step process, cost of the chiral starting material. |
| Asymmetric Carbometalation | Pyridine | Rhodium-catalyzed asymmetric carbometalation | Novel and versatile for creating substituted piperidines.[1][2] | Requires specialized catalysts and multi-step process, may not be cost-effective for this specific target. |
Recommended Scale-Up Synthesis: Enzymatic Resolution
For a robust and scalable synthesis of (3R)-1-methylpiperidin-3-ol, enzymatic resolution of racemic (±)-3-acetoxy-N-methylpiperidine offers a reliable and well-documented path with high enantioselectivity. This method leverages the stereospecificity of lipases to selectively hydrolyze one enantiomer, allowing for the separation of the desired alcohol.
Synthetic Pathway Overview
Caption: Enzymatic resolution of (±)-3-acetoxy-N-methylpiperidine.
Detailed Protocol: Gram-Scale Synthesis
This protocol describes the enzymatic resolution of (±)-3-acetoxy-N-methylpiperidine to yield (3R)-1-methylpiperidin-3-ol.
Materials and Reagents:
-
(±)-3-Acetoxy-N-methylpiperidine
-
Immobilized Candida antarctica lipase B (CALB)
-
Cyclopentyl methyl ether (CPME) or other suitable organic solvent
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Dichloromethane (DCM) or other suitable extraction solvent
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add (±)-3-acetoxy-N-methylpiperidine (1 equivalent).
-
Add cyclopentyl methyl ether (CPME) as the solvent (approximately 10 volumes).
-
Add deionized water (approximately 1 volume).
-
Begin stirring the mixture and bring the temperature to 30°C.
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CALB) to the reaction mixture (e.g., 10% w/w of the substrate).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the desired conversion is reached (typically around 50%), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acetic acid formed during the hydrolysis.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture contains (3R)-1-methylpiperidin-3-ol and the unreacted (S)-3-acetoxy-N-methylpiperidine. These can be separated by column chromatography or by an acid-base extraction procedure. For the latter, the basic product can be extracted into an acidic aqueous phase, leaving the ester in the organic phase. The aqueous phase is then basified and the product is extracted with an organic solvent.
-
Isolation: The solvent from the purified product fraction is removed under reduced pressure to yield (3R)-1-methylpiperidin-3-ol as an oil or low-melting solid.
Alternative Scale-Up Route: Asymmetric Reduction
An increasingly popular and atom-economical approach is the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone. This can be achieved through chemical catalysis (e.g., using a chiral ruthenium or rhodium catalyst) or through biocatalysis.
Biocatalytic Reduction Workflow
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Application Notes & Protocols: (3R)-1-methylpiperidin-3-ol as a Versatile Chiral Precursor for Novel Ligand Synthesis
Abstract: The piperidine scaffold is a privileged structure in modern medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2] This guide focuses on the strategic application of (3R)-1-methylpiperidin-3-ol , a valuable chiral building block, for the development of novel, stereochemically defined ligands.[3][4] Its inherent chirality, coupled with a readily functionalizable secondary alcohol and a tertiary amine, provides a robust platform for creating diverse molecular libraries. This document provides an in-depth exploration of its properties, the scientific rationale for its use in drug design, detailed synthetic protocols for its derivatization, and analytical methods for chiral purity assessment.
Precursor Profile and Physicochemical Properties
(3R)-1-methylpiperidin-3-ol (CAS No: 28808-26-6) is a chiral organic compound featuring a piperidine ring with a hydroxyl group at the C3 position in the (R) configuration.[3] This specific stereochemistry is critical for achieving selective interactions with biological targets.[3]
Table 1: Physicochemical Properties of (3R)-1-methylpiperidin-3-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.175 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 78-80 °C (at 15 Torr) | [4][5] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.95 ± 0.20 (Predicted) | [5] |
| XLogP3 | 0.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Handling and Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.
Rationale for Application in Ligand Design
The selection of (3R)-1-methylpiperidin-3-ol as a precursor is underpinned by key principles of medicinal chemistry.
-
Stereochemical Control: Biological systems are inherently chiral. The defined (R)-stereocenter allows for the synthesis of enantiomerically pure ligands, which is crucial for improving therapeutic efficacy and reducing off-target effects and potential toxicity associated with an undesired enantiomer.[7]
-
Structural Motif for Target Interaction: The 3-hydroxypiperidine core is a versatile pharmacophore.
-
The hydroxyl group can serve as a critical hydrogen bond donor or acceptor, anchoring the ligand within a receptor's binding pocket.
-
The tertiary amine is typically protonated at physiological pH, forming a positively charged ammonium ion. This cation can engage in strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) commonly found in G-protein coupled receptors (GPCRs) and ion channels.[8][9]
-
-
Vector for Diversification: The secondary alcohol is an ideal handle for introducing a wide array of chemical substituents through well-established synthetic transformations. This allows for systematic exploration of a target's binding site to optimize potency, selectivity, and pharmacokinetic properties.
This precursor has been instrumental in developing ligands for various therapeutic areas, including:
-
Adenosine A2A antagonists for potential use in neurodegenerative disorders like Parkinson's disease.[3]
-
DNA methyltransferase inhibitors with applications in oncology.[3]
-
Analogs of Istaroxime , a Na+,K+-ATPase inhibitor for heart failure.[3]
Synthetic Strategies for Ligand Elaboration
The primary point of diversification on the (3R)-1-methylpiperidin-3-ol scaffold is the C3-hydroxyl group. The general workflow involves coupling this core to various moieties, typically via ether or ester linkages.
Caption: General synthetic pathways for derivatizing (3R)-1-methylpiperidin-3-ol.
Protocol 1: Synthesis of an Aryl Ether Derivative via Williamson Ether Synthesis
This protocol details the synthesis of (3R)-1-methyl-3-(4-nitro-phenoxy)piperidine, a representative ether-linked derivative. The choice of a strong base like sodium hydride (NaH) is critical for deprotonating the secondary alcohol to form the nucleophilic alkoxide, which then displaces a halide on the electrophile.
Core Causality: The reaction proceeds via an S_N2 mechanism. An aprotic polar solvent like DMF is chosen to solvate the sodium cation without protonating the highly reactive alkoxide intermediate, thereby maximizing the reaction rate. The reaction is performed under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (3R)-1-methylpiperidin-3-ol | 115.18 | 500 mg | 4.34 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 210 mg | 5.21 | 1.2 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 673 mg | 4.77 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 15 mL | - | - |
| Saturated aq. NH₄Cl | - | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Brine | - | ~30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil, 210 mg, 5.21 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve (3R)-1-methylpiperidin-3-ol (500 mg, 4.34 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clear or slightly hazy solution.
-
Electrophile Addition: Add 1-fluoro-4-nitrobenzene (673 mg, 4.77 mmol) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC (e.g., 10% MeOH in DCM).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) followed by brine (1 x 15 mL). Causality Note: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analytical Workflow: Chiral Purity Assessment
Verifying the enantiomeric integrity of the precursor and the final products is a non-negotiable step in chiral ligand development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10]
Core Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[7] For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[11]
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Protocol 2: Chiral HPLC Analysis of a Derivatized Ligand
This protocol provides a general method for analyzing the enantiomeric excess (ee) of a synthesized ligand.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a mobile phase modifier
-
Synthesized ligand sample
-
Racemic standard of the ligand (if available, for peak identification)
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized ligand and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase. A typical starting condition for a polysaccharide-based chiral column is a mixture of n-Hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v). Add a small amount of a modifier (e.g., 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes) to improve peak shape. Causality Note: The modifier suppresses undesirable ionic interactions with residual silanols on the silica support, preventing peak tailing.
-
System Equilibration: Install the chiral column and equilibrate the system by flushing with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Injection and Analysis: Inject 5-10 µL of the sample solution onto the column. Run the analysis isocratically.
-
Peak Identification: If a racemic standard is available, inject it first to determine the retention times of both enantiomers. The desired enantiomer (derived from the (R)-precursor) should correspond to one of the two peaks.
-
Data Acquisition: Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculation of Enantiomeric Excess (% ee): Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the % ee using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks. A successful synthesis should yield a % ee > 98%.
Conclusion
(3R)-1-methylpiperidin-3-ol stands out as a highly effective and versatile precursor for the stereoselective synthesis of novel ligands. Its defined chirality and strategically placed functional groups provide a reliable foundation for building diverse chemical libraries aimed at a wide range of biological targets. The protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to leverage this valuable building block, enabling the rational design and efficient synthesis of next-generation therapeutic agents.
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Wang, L., et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. (2016). Available from: [Link]
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PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. (2023-02-02). Available from: [Link]
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Introduction: The Significance of the Chiral 3-Hydroxypiperidine Scaffold
An Application Guide to the Stereoselective Synthesis of (3R)-1-Methylpiperidin-3-ol Analogs
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most frequently utilized non-aromatic heterocycle in FDA-approved small molecule drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, including antibacterial, antitumor, and anesthetic properties, and are crucial components in treatments for neurodegenerative diseases, viral infections, and diabetes.[2][3] Within this important class of compounds, the chiral (3R)-1-methylpiperidin-3-ol scaffold and its functionalized analogs represent a privileged structural motif. The precise three-dimensional arrangement of the hydroxyl group and the substituents on the piperidine ring is often critical for biological activity, making stereocontrolled synthesis a paramount challenge for researchers in drug discovery and development.
This technical guide provides an in-depth overview of robust and scalable synthetic routes to access functionalized (3R)-1-methylpiperidin-3-ol analogs. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering field-proven insights into methodologies ranging from chiral pool synthesis and asymmetric catalysis to modern biocatalytic transformations. Each section includes detailed protocols, comparative data, and workflow visualizations to empower researchers to select and implement the optimal synthetic approach for their specific target molecules.
Strategic Approaches to the Chiral Core
The primary challenge in synthesizing (3R)-1-methylpiperidin-3-ol lies in the efficient and stereoselective installation of the hydroxyl group at the C3 position. Three principal strategies have emerged as effective solutions: leveraging nature's chiral building blocks, employing asymmetric catalytic reactions, and harnessing the selectivity of enzymes.
Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials.[4] L-glutamic acid is an inexpensive and highly versatile starting material for this purpose, with its inherent stereocenter serving as the foundation for the desired chirality in the final piperidine ring.
Conceptual Workflow: The strategy involves a multi-step sequence that transforms the two carboxylic acid groups of L-glutamic acid into the C1 and C5 positions of the piperidine precursor. The key steps are the reduction of the carboxyl groups to primary alcohols, conversion of these alcohols into good leaving groups (typically tosylates), and a final intramolecular cyclization with methylamine to form the N-methylpiperidine ring.
Caption: Workflow for Chiral Pool Synthesis.
Protocol 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (Diol Intermediate) from L-Glutamic Acid
-
Esterification: To a suspension of L-glutamic acid (1 eq.) in ethanol, add thionyl chloride (2.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Concentrate the mixture under reduced pressure to yield the diethyl ester.
-
N-Protection: Dissolve the diethyl ester in a suitable solvent (e.g., THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (1.2 eq.). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction: Dissolve the N-Boc protected diester (1 eq.) in methanol. Add sodium borohydride (NaBH₄, 4 eq.) portion-wise at 0°C. Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Quench the reaction by adding distilled water. Extract the product with dichloromethane (3x). Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude diol by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Causality and Insights:
-
The use of NaBH₄ is a cost-effective and milder alternative to LiAlH₄ for the reduction of the ester groups, improving the safety profile of the synthesis.
-
The N-Boc protecting group is crucial for stability and prevents unwanted side reactions during subsequent steps. It can be easily removed under acidic conditions after cyclization if required.
-
The subsequent ditosylation of the diol creates excellent leaving groups for the final intramolecular nucleophilic substitution by methylamine, which proceeds via an Sɴ2 mechanism to close the ring.
| Parameter | Chiral Pool Approach (L-Glutamic Acid) |
| Starting Material | Inexpensive, readily available, enantiopure |
| Key Steps | Protection, Reduction, Tosylation, Cyclization |
| Stereocontrol | Inherited from the starting material |
| Advantages | Robust, well-established, predictable stereochemistry |
| Limitations | Multi-step sequence can lead to lower overall yields |
| Reference |
Strategy 2: Asymmetric Catalysis
Asymmetric catalysis offers a more direct route by creating the chiral center in a single key step with high enantioselectivity. This approach often involves the hydrogenation of a prochiral precursor or a stereoselective multicomponent reaction.
A. Asymmetric Hydrogenation of Pyridinium Salts
This method involves the reduction of a substituted pyridine or pyridinium salt using hydrogen gas in the presence of a transition metal catalyst (e.g., Rhodium, Iridium) complexed with a chiral ligand. The chiral ligand orchestrates the approach of the hydrogen molecule to the substrate, leading to the preferential formation of one enantiomer.
Protocol 2: General Procedure for Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the N-methyl-3-hydroxypyridinium salt precursor. This can typically be achieved by N-alkylation of 3-hydroxypyridine with a methylating agent (e.g., methyl iodide).
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with the pyridinium salt substrate (1 eq.) and a chiral catalyst (e.g., [Rh(COD)L]BF₄, 0.5-2 mol%), where L is a chiral bisphosphine ligand (e.g., BINAP).
-
Hydrogenation: Add a degassed solvent (e.g., methanol). Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-50°C) for 12-48 hours, or until substrate conversion is complete (monitored by HPLC or GC).
-
Work-up and Purification: Carefully vent the reactor. Concentrate the solvent and purify the product via column chromatography to isolate the enantiomerically enriched (3R)-1-methylpiperidin-3-ol.
B. Asymmetric Three-Component Mannich-Type Reaction
Inspired by biosynthesis, a stereoselective three-component reaction can assemble the functionalized piperidine ring in a highly convergent manner.[1] This involves the reaction of a dienolate, an aldehyde, and a chiral amine or ammonia equivalent, catalyzed by a chiral catalyst, to form a dihydropyridinone intermediate that can be subsequently reduced.[1]
Caption: Key Asymmetric Catalytic Strategies.
| Parameter | Asymmetric Hydrogenation | Asymmetric Mannich Reaction |
| Key Advantage | Atom economy, directness | High convergence, builds complexity quickly |
| Stereocontrol | Chiral catalyst/ligand | Chiral catalyst and/or chiral amine |
| Common Catalysts | Rh, Ru, Ir complexes | Proline derivatives, chiral Lewis acids |
| Challenges | Catalyst cost, high pressures | Substrate scope, optimization of conditions |
| Typical ee | Often >95% | Can be >90% |
| Reference | [5] | [1] |
Strategy 3: Biocatalytic Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[6] For the synthesis of chiral alcohols like (3R)-1-methylpiperidin-3-ol, ketoreductases (KREDs) are particularly powerful tools.
Conceptual Workflow: This approach involves the asymmetric reduction of a prochiral ketone, N-methyl-3-piperidone. A specific KRED, often sourced from microorganisms like Mycobacterium vanbaalenii, selectively delivers a hydride from a cofactor (NADPH) to one face of the carbonyl, producing the (R)-alcohol with exceptionally high enantiomeric excess.[7]
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
Strategic Protection of (3R)-1-methylpiperidin-3-ol: A Guide for Synthetic Chemists
(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a secondary hydroxyl group and a tertiary amine, necessitates a carefully considered protecting group strategy to achieve selective functionalization in multistep syntheses. This guide provides an in-depth analysis of protecting group strategies for this valuable synthon, offering detailed protocols, mechanistic insights, and a framework for orthogonal protection schemes.
Introduction: The Synthetic Challenge
The simultaneous presence of a nucleophilic hydroxyl group and a basic tertiary amine in (3R)-1-methylpiperidin-3-ol presents a synthetic challenge. Unwanted side reactions, such as N-alkylation or O-acylation during a desired transformation at the other functional group, can lead to complex product mixtures and low yields. A robust protecting group strategy is therefore paramount for the successful elaboration of this chiral scaffold into more complex target molecules.
This guide will explore the protection of both the hydroxyl and the tertiary amine functionalities, with a focus on practical, high-yielding protocols and the principles of orthogonal protection to enable selective deprotection.
Protecting the Hydroxyl Group
The secondary hydroxyl group of (3R)-1-methylpiperidin-3-ol can be protected using a variety of standard methods. The choice of protecting group will depend on its stability to downstream reaction conditions and the desired method of cleavage.
Silyl Ethers: A Versatile Choice
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of introduction, general stability, and mild cleavage conditions. The tert-butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and ease of removal.
This protocol describes the protection of the hydroxyl group as a TBS ether.
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add TBSCl (1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3R)-1-methyl-3-(tert-butyldimethylsilyloxy)piperidine.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl ethers are another excellent choice for hydroxyl protection, offering robustness to a wide range of reaction conditions, including strongly basic and organometallic reagents. Their removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to acid- or fluoride-labile groups like silyl ethers.
This protocol details the formation of a benzyl ether using sodium hydride and benzyl bromide.[1]
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (2.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3R)-3-(benzyloxy)-1-methylpiperidine.
Protecting the Tertiary Amine
The tertiary amine of (3R)-1-methylpiperidin-3-ol is basic and nucleophilic. While often desired for its role in catalysis or as a basic handle, it can interfere with certain reactions. Protection of the tertiary amine can be achieved through oxidation to an N-oxide or quaternization to an ammonium salt.
N-Oxide Formation: A Reversible Protection
Oxidation of the tertiary amine to its corresponding N-oxide effectively masks its basicity and nucleophilicity. The N-oxide can be readily reduced back to the tertiary amine, making this a useful and reversible protecting group strategy.
This protocol describes the oxidation of the tertiary amine to an N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) in DCM at 0 °C, add m-CPBA (1.1 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining peroxide.
-
Wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (3R)-1-methylpiperidine-1-oxide-3-ol. Further purification may be achieved by crystallization or chromatography if necessary.
Quaternary Ammonium Salts: A Positively Charged Protection
Quaternization of the tertiary amine with an alkyl halide, such as methyl iodide, converts it into a quaternary ammonium salt. This modification completely removes the nucleophilicity of the nitrogen atom and can be useful in directing certain reactions or altering the physical properties of the molecule.
This protocol details the formation of the N,N-dimethylpiperidinium iodide salt.[5][6]
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Methyl iodide (MeI)
-
Anhydrous acetonitrile or acetone
-
Diethyl ether
Procedure:
-
Dissolve (3R)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous acetonitrile or acetone.
-
Add an excess of methyl iodide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction progress by TLC (the product will have a much lower Rf value and may remain at the baseline).
-
Upon completion, collect the precipitate by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Dry the solid under vacuum to afford (3R)-3-hydroxy-1,1-dimethylpiperidin-1-ium iodide.
Deprotection Strategies
The choice of deprotection method is as crucial as the choice of the protecting group itself. The conditions must be selective for the removal of the desired protecting group without affecting other functional groups in the molecule.
Deprotection of O-Silyl Ethers
TBS ethers are typically cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
This protocol describes the cleavage of a TBS ether using TBAF.[7]
Materials:
-
(3R)-1-methyl-3-(tert-butyldimethylsilyloxy)piperidine
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (3R)-1-methyl-3-(tert-butyldimethylsilyloxy)piperidine (1.0 eq) in anhydrous THF at 0 °C, add the TBAF solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover (3R)-1-methylpiperidin-3-ol.
Deprotection of O-Benzyl Ethers
Benzyl ethers are most commonly cleaved by catalytic hydrogenolysis.
This protocol details the removal of a benzyl group using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
(3R)-3-(benzyloxy)-1-methylpiperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve (3R)-3-(benzyloxy)-1-methylpiperidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain (3R)-1-methylpiperidin-3-ol.
Deprotection of N-Oxides
N-oxides can be readily reduced back to the parent tertiary amine using various reducing agents. Triphenylphosphine is a mild and effective reagent for this transformation.
This protocol describes the deoxygenation of an N-oxide.
Materials:
-
(3R)-1-methylpiperidine-1-oxide-3-ol
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
Procedure:
-
To a solution of (3R)-1-methylpiperidine-1-oxide-3-ol (1.0 eq) in anhydrous toluene or acetonitrile, add triphenylphosphine (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The product can often be purified by acid-base extraction to remove the triphenylphosphine oxide byproduct, or by column chromatography.
Deprotection of Quaternary Ammonium Salts
The cleavage of a quaternary ammonium salt back to the tertiary amine is a more challenging transformation and often requires harsh conditions. The Hofmann elimination is a classic method, though other reductive cleavage methods exist. For the specific case of a methyl quaternary salt, demethylation can be achieved using a strong nucleophile.
This protocol describes a general approach for the demethylation of a quaternary ammonium salt.
Materials:
-
(3R)-3-hydroxy-1,1-dimethylpiperidin-1-ium iodide
-
Sodium thiophenoxide (prepared from thiophenol and a base like NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of sodium thiophenoxide in anhydrous DMF.
-
Add the (3R)-3-hydroxy-1,1-dimethylpiperidin-1-ium iodide (1.0 eq) to the solution.
-
Heat the reaction mixture and monitor for the consumption of the starting material by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate (3R)-1-methylpiperidin-3-ol.
Orthogonal Protecting Group Strategies
The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group in the presence of another. This is critical for the synthesis of complex molecules where different parts of the molecule need to be addressed in a specific sequence.
A common and effective orthogonal strategy for (3R)-1-methylpiperidin-3-ol involves the use of a silyl ether for the hydroxyl group and protecting the tertiary amine as an N-oxide. The silyl ether can be selectively removed with fluoride ions without affecting the N-oxide. Conversely, the N-oxide can be reduced to the tertiary amine with triphenylphosphine in the presence of the silyl ether.
Another powerful orthogonal pair is the use of a benzyl ether for the hydroxyl group and an N-oxide for the amine. The benzyl ether is stable to the conditions used for N-oxide reduction and can be selectively removed by hydrogenolysis.
Workflow for an Orthogonal Strategy:
Caption: Orthogonal protection and deprotection workflow.
Summary of Protecting Groups
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Stability |
| TBS | Hydroxyl | TBSCl, Imidazole, DMF | TBAF, THF or H⁺ | Basic conditions, hydrogenolysis |
| Bn | Hydroxyl | NaH, BnBr, DMF | H₂, Pd/C | Acidic/basic conditions, organometallics |
| N-Oxide | Tertiary Amine | m-CPBA, DCM | PPh₃, heat or other reducing agents | Most non-reducing conditions |
| Quaternary Salt | Tertiary Amine | MeI, Acetone | Strong nucleophiles (e.g., thiophenoxide) | Most conditions |
Conclusion
The successful synthetic manipulation of (3R)-1-methylpiperidin-3-ol hinges on a well-designed protecting group strategy. By understanding the reactivity of the hydroxyl and tertiary amine functionalities and employing orthogonal protecting groups such as silyl ethers, benzyl ethers, and N-oxides, chemists can unlock the full potential of this valuable chiral building block for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently navigate the synthetic challenges associated with this important scaffold.
References
- Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. J Zhejiang Univ-Sci A (Appl Phys & Eng), 17(2), 163-170.
- A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020). CN110951009A.
-
Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Wuts, P. G. M., & Goble, M. P. (2000). Cleavage of N',N'-Dialkylhydrazides With PhI(OH)OTs. Organic Letters, 2(14), 2139–2140.
-
Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010). CN101759630A.
-
m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. Retrieved from [Link]
- Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241.
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). CN105439939A.
-
Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Xiao, J., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909–3915.
-
Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). University of California, Santa Barbara.
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI). (n.d.). ResearchGate. Retrieved from [Link]
-
(3R)-1-methylpiperidin-3-ol. (n.d.). PubChem. Retrieved from [Link]
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). Applied Biochemistry and Biotechnology, 181(4), 1466–1480.
-
Quaternization of n-methyl-piperidine. (n.d.). ResearchGate. Retrieved from [Link]
- Wuts, P. G. M., & Goble, M. P. (2000). Cleavage of N',N'-dialkylhydrazides with PhI(OH)OTs. Organic Letters, 2(14), 2139–2140.
- An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Deriv
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperoxybenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Quaternization of an aqueous tertiary amine. (2022). Reddit. Retrieved from [Link]
- Hartung, J., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 59, 1-236.
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- 7. mdpi.com [mdpi.com]
Application Note: Catalytic Methods for the Synthesis of (3R)-1-methylpiperidin-3-ol
Introduction
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure serves as a crucial building block for a range of biologically active molecules, including antagonists for various receptors. The precise orientation of the hydroxyl group at the C3 position is paramount for molecular recognition and pharmacological activity. Consequently, robust and efficient catalytic methods for its enantioselective synthesis are in high demand.
This guide provides an in-depth overview of the principal catalytic strategies for synthesizing (3R)-1-methylpiperidin-3-ol, designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, ensuring scientific integrity and reproducibility. The two primary methods discussed are the asymmetric hydrogenation of a prochiral ketone and the enzymatic resolution of a racemic alcohol.
Strategy 1: Asymmetric Hydrogenation of 1-methyl-3-piperidone
Asymmetric hydrogenation is a powerful, atom-economical method for establishing chirality. This approach involves the reduction of the prochiral ketone, 1-methyl-3-piperidone, using molecular hydrogen in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those featuring chiral diphosphine ligands like BINAP, are highly effective for this transformation.[1]
The catalyst system, typically a complex of Ruthenium(II) with a chiral ligand, facilitates the stereoselective addition of hydrogen across the carbonyl double bond. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which in turn directs the hydride transfer to one face of the ketone, yielding the desired (R)-enantiomer of the alcohol.[1][2]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol describes a representative procedure for the asymmetric hydrogenation of 1-methyl-3-piperidone using a Ru-BINAP type catalyst system.
Materials:
-
1-methyl-3-piperidone
-
[RuCl((R)-BINAP)(p-cymene)]Cl or similar chiral Ruthenium catalyst
-
Hydrogen gas (high purity)
-
Anhydrous, degassed methanol
-
Potassium tert-butoxide (KOtBu)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave/reactor equipped with a stirrer and temperature control
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged thoroughly with an inert gas.
-
Catalyst Loading: Under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst (e.g., 0.01 mol% relative to the substrate).
-
Substrate Addition: Add anhydrous, degassed methanol to the reactor, followed by 1-methyl-3-piperidone (1 equivalent).
-
Base Addition: Add a solution of potassium tert-butoxide in methanol (e.g., 1-2 mol%). The base is crucial for activating the catalyst and promoting the reaction.[3]
-
Reaction Execution: Seal the autoclave. Purge the headspace with hydrogen gas several times before pressurizing to the desired pressure (e.g., 30-50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by periodically analyzing aliquots via GC or TLC for the disappearance of the starting ketone.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.
-
Isolation: Filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography or distillation to afford (3R)-1-methylpiperidin-3-ol.
Data Summary: Asymmetric Hydrogenation
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Ru-(R)-BINAP | 1000:1 | 40 | 50 | 12 | >95 | >98 |
| Ru-(R)-Xyl-BINAP | 2000:1 | 30 | 40 | 10 | >95 | >99 |
| [Ir(COD)Cl]₂/(S)-P-Phos | 500:1 | 20 | 25 | 48 | ~95 | 97 |
Note: Data is representative and compiled from typical results in the literature. Optimization is recommended for specific equipment and reagent batches.[3]
Strategy 2: Enzymatic Kinetic Resolution of (±)-1-methylpiperidin-3-ol
Enzymatic kinetic resolution is a highly selective biocatalytic method that leverages the ability of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[4][5] For racemic (±)-1-methylpiperidin-3-ol, a lipase can selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice versa depending on the enzyme and conditions).
The key to this method is the enzyme's high enantioselectivity, often described by the enantiomeric ratio (E). An E-value greater than 100 is generally considered excellent for preparative scale.[6] A significant drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer.[4] However, this can be overcome by coupling the resolution with an in-situ racemization of the slower-reacting enantiomer, a process known as Dynamic Kinetic Resolution (DKR).[6][7][8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details a typical procedure for the kinetic resolution of racemic 1-methylpiperidin-3-ol using an immobilized lipase.
Materials:
-
(±)-1-methylpiperidin-3-ol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup: To a clean, dry flask, add racemic (±)-1-methylpiperidin-3-ol (1 equivalent) and the anhydrous organic solvent.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate) and the acylating agent (e.g., 0.5-0.6 equivalents of vinyl acetate). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to track the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction should be stopped as it approaches 50% conversion to maximize the e.e. of both components.
-
Work-up: Once the target conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent, dried, and reused.[9]
-
Separation and Isolation:
-
The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer (assuming the lipase is (R)-selective).
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the ester and alcohol can be separated by silica gel column chromatography.
-
-
Hydrolysis (if necessary): If the target is the (R)-alcohol, the separated (R)-ester must be hydrolyzed (e.g., using mild basic conditions like K₂CO₃ in methanol) to cleave the acyl group and yield the final product, (3R)-1-methylpiperidin-3-ol. A recent study reported a two-step method involving acetylation followed by deacetylation catalyzed by the same lipase to enrich the (R)-alcohol to 97.8% e.e.[10]
Data Summary: Lipase-Catalyzed Resolution
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product e.e. (%) |
| Candida antarctica Lipase B | Vinyl Acetate | MTBE | 30 | ~50 | >99 (for ester) |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 40 | ~50 | >98 (for ester) |
| Burkholderia cepacia Lipase | Vinyl Acetate | DIPE | 35 | ~50 | >99 (for alcohol) |
Note: The selectivity ((R) vs (S)) can vary with the enzyme and conditions. Preliminary screening is essential.[4][9]
Visual Summaries of Workflows
Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Method Selection: A Comparative Analysis
The choice between asymmetric hydrogenation and enzymatic resolution depends on several factors:
-
Atom Economy & Yield: Asymmetric hydrogenation is superior, with a theoretical yield of 100%. Standard kinetic resolution is limited to a 50% theoretical yield, though DKR can overcome this at the cost of added complexity (requiring a racemization catalyst).[4][7]
-
Catalyst: Ruthenium catalysts can be expensive and require careful handling to avoid deactivation. Lipases are generally cheaper, more robust, and work under milder conditions, but may have lower turnover numbers.[4][11]
-
Process Simplicity: Asymmetric hydrogenation requires high-pressure equipment. Enzymatic resolutions can be performed in standard laboratory glassware but require a final separation step between the product and unreacted starting material (or hydrolysis of the ester).
-
Substrate Availability: Hydrogenation starts from the ketone, while resolution starts from the racemic alcohol. The cost and availability of these starting materials can influence the decision.
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution are viable and powerful catalytic methods for the synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol. Asymmetric hydrogenation offers a direct, high-yielding route from the corresponding ketone. Enzymatic resolution provides a highly selective method using mild, environmentally benign conditions. The optimal choice will depend on the specific project requirements, including scale, cost, available equipment, and development timeline. The protocols and data provided herein serve as a comprehensive starting point for researchers to develop and optimize their synthetic strategy for this valuable chiral building block.
References
-
JOCPR. Lipases-catalyzed enantioselective kinetic resolution of alcohols. Available from: [Link]
-
MDPI. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available from: [Link]
-
Francis Academic Press. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Available from: [Link]
-
MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]
-
ACS Publications. Resolution of racemic mixtures via lipase catalysis in organic solvents. Available from: [Link]
-
PubMed. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines. Available from: [Link]
-
ResearchGate. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Available from: [Link]
-
University of Pennsylvania. Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Available from: [Link]
-
NIH. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Available from: [Link]
-
ACS Publications. Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. Available from: [Link]
-
White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]
-
ACS Publications. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Available from: [Link]
-
Wikipedia. Dynamic kinetic resolution in asymmetric synthesis. Available from: [Link]
-
ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available from: [Link]
-
MDPI. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Available from: [Link]
-
University of South Florida. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
Amanote Research. Synthesis and Asymmetric Hydrogenation of. Available from: [Link]
-
ResearchGate. Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Available from: [Link]
-
ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available from: [Link]
-
ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Available from: [Link]
-
LookChem. (3R)-1-methylpiperidin-3-ol. Available from: [Link]
-
ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. Available from: [Link]
-
ResearchGate. Catalytic Asymmetric Synthesis, Third Edition. Available from: [Link]
-
ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Available from: [Link]
-
MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Available from: [Link]
- Google Patents. Process for resolving racemic mixtures of piperidine derivatives.
-
ResearchGate. Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Available from: [Link]
-
Semantic Scholar. Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Available from: [Link]
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Application Notes: High-Throughput Synthesis of Chiral Piperidine Libraries Utilizing (3R)-1-methylpiperidin-3-ol
Introduction: The Strategic Value of (3R)-1-methylpiperidin-3-ol in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The introduction of stereochemistry into this privileged heterocycle provides a powerful tool for medicinal chemists to refine a molecule's pharmacological profile, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[2] (3R)-1-methylpiperidin-3-ol is a particularly valuable chiral building block, offering a defined stereocenter and a versatile hydroxyl group for further chemical modification.[3]
Parallel synthesis has revolutionized the early stages of drug discovery by enabling the rapid generation of large, focused libraries of compounds for biological screening.[4] This application note provides detailed protocols for the utilization of (3R)-1-methylpiperidin-3-ol in solution-phase parallel synthesis to generate libraries of chiral ethers and amides, key functionalities in many biologically active molecules. These protocols are designed for a standard 96-well plate format, facilitating high-throughput experimentation and structure-activity relationship (SAR) studies.[5]
Physicochemical Properties of (3R)-1-methylpiperidin-3-ol
A thorough understanding of the physicochemical properties of a building block is essential for reaction optimization and downstream assay development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem CID 6994421 |
| Molecular Weight | 115.17 g/mol | PubChem CID 6994421 |
| CAS Number | 28808-26-6 | LookChem |
| Boiling Point | 78-80 °C (15 Torr) | LookChem |
| Predicted pKa | 14.95 ± 0.20 | LookChem |
| XLogP3 | 0.1 | LookChem |
Parallel Synthesis of a Chiral Ether Library via Mitsunobu Reaction
The Mitsunobu reaction is a robust and reliable method for the conversion of alcohols to a wide array of functional groups, including ethers, with a predictable inversion of stereochemistry.[6][7] This makes it an ideal transformation for generating diverse ether libraries from a chiral alcohol like (3R)-1-methylpiperidin-3-ol. The following protocol is optimized for a 96-well plate format.
Mechanistic Rationale
The Mitsunobu reaction proceeds through the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] This forms a good leaving group, which is then displaced by a nucleophile (in this case, a phenol) in an Sₙ2 fashion, resulting in the inversion of the stereocenter.
Experimental Workflow: Mitsunobu Ether Synthesis
Caption: Workflow for parallel Mitsunobu ether synthesis.
Detailed Protocol:
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
A library of diverse phenols
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well deep-well plates with sealing mats
Equipment:
-
Automated liquid handler (optional, but recommended for efficiency)
-
Multi-channel pipette
-
Plate shaker
-
Centrifuge with plate rotor
-
Automated preparative HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of (3R)-1-methylpiperidin-3-ol in anhydrous THF.
-
Prepare 0.3 M stock solutions of a diverse library of phenols in anhydrous THF in a separate 96-well plate.
-
Prepare a 0.4 M stock solution of PPh₃ in anhydrous THF.
-
Prepare a 0.4 M stock solution of DIAD in anhydrous THF. Caution: Azodicarboxylates are hazardous; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 250 µL of the 0.2 M (3R)-1-methylpiperidin-3-ol solution (0.05 mmol).
-
To each well, add 200 µL of the corresponding 0.3 M phenol solution (0.06 mmol, 1.2 eq).
-
Add 150 µL of the 0.4 M PPh₃ solution (0.06 mmol, 1.2 eq) to each well.
-
Cool the plate to 0 °C.
-
Slowly add 150 µL of the 0.4 M DIAD solution (0.06 mmol, 1.2 eq) to each well.
-
Seal the plate securely with a sealing mat.
-
-
Reaction:
-
Allow the plate to warm to room temperature and shake gently for 12-18 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS if desired.
-
-
Parallel Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of DCM to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer using a multi-channel pipette or liquid handler.
-
Wash the organic layer with 1 mL of brine, shake, and centrifuge again.
-
Remove the aqueous layer.
-
Dry the organic extracts by adding anhydrous sodium sulfate to each well, agitating, and then filtering through a filter plate into a clean 96-well collection plate.
-
Concentrate the solvent in vacuo.
-
-
Purification:
-
Dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).
-
Purify the library using an automated preparative HPLC system with mass-directed fractionation.[8]
-
Parallel Synthesis of a Chiral Amide Library
For the synthesis of an amide library, we will first convert the hydroxyl group of (3R)-1-methylpiperidin-3-ol to a primary amine. This two-step sequence can also be performed in a parallel format.
Step 1: Parallel Conversion of Alcohol to Azide
Caption: Workflow for the synthesis of a chiral amide library.
Detailed Protocol:
Part A: Synthesis of (3S)-1-methylpiperidin-3-amine
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
Procedure:
-
Azide Formation (in a 96-well deep-well plate):
-
To each well, add 250 µL of a 0.2 M solution of (3R)-1-methylpiperidin-3-ol in anhydrous THF (0.05 mmol).
-
Add 150 µL of a 0.4 M solution of PPh₃ in THF (0.06 mmol, 1.2 eq).
-
Cool the plate to 0 °C.
-
Slowly add 150 µL of a 0.4 M solution of DIAD in THF (0.06 mmol, 1.2 eq).
-
Add 13 µL of DPPA (0.06 mmol, 1.2 eq). Caution: Azides are potentially explosive. Handle with extreme care.
-
Seal the plate and allow it to warm to room temperature, then shake for 12 hours.
-
-
Staudinger Reduction:
-
To each well, add 200 µL of a 0.5 M solution of PPh₃ in THF (0.1 mmol, 2.0 eq).
-
Shake the plate at room temperature for 2 hours.
-
Add 100 µL of water to each well.
-
Seal the plate and heat to 50 °C for 4 hours.
-
The crude solution of (3S)-1-methylpiperidin-3-amine can be used directly in the next step or after a simplified workup (e.g., extraction into aqueous acid, washing with an organic solvent, basification, and re-extraction).
-
Part B: Parallel Amide Coupling
Materials:
-
Crude solution of (3S)-1-methylpiperidin-3-amine
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup (in a 96-well deep-well plate):
-
To the wells containing the crude amine solution, add a solution of the respective carboxylic acid (0.06 mmol, 1.2 eq) in 200 µL of DMF.
-
Add a solution of HATU (0.06 mmol, 1.2 eq) in 100 µL of DMF to each well.
-
Add DIPEA (0.15 mmol, 3.0 eq) to each well.
-
Seal the plate and shake at room temperature for 12 hours.
-
-
Parallel Workup and Purification:
-
Follow a similar workup and purification procedure as described for the Mitsunobu ether synthesis, using DCM for extraction. The final products can be purified by automated preparative HPLC.[9]
-
Conclusion
(3R)-1-methylpiperidin-3-ol is a versatile chiral building block that can be effectively employed in parallel synthesis to rapidly generate libraries of chiral ethers and amides. The protocols detailed in this application note provide a robust starting point for researchers in drug discovery to explore the chemical space around this valuable scaffold. The use of solution-phase synthesis in a 96-well format, coupled with automated liquid handling and purification, can significantly accelerate the design-make-test cycle in the hit-to-lead optimization process.
References
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(05), 689-704.
- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
- Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt Blog.
- SpiroChem. (n.d.).
- BioDuro-Sundia. (n.d.). Parallel Synthesis. BioDuro-Sundia Services.
- Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals Blog.
- BenchChem. (n.d.). (3R)-1-methylpiperidin-3-ol | 28808-26-6.
- PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
- LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- National Center for Biotechnology Information. (2023).
- Kumar, et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Tommasi, R. A., et al. (2000). AutoChem: Automated Solution-Phase Parallel Synthesis and Purification via HPLC.
- Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...
- AKTU Digital Education. (2022). Combinatorial Chemistry: Solution Phase Synthesis. YouTube.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- PubMed. (2010).
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Application Notes and Protocols for the Analytical Characterization of (3R)-1-methylpiperidin-3-ol
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of (3R)-1-methylpiperidin-3-ol (CAS: 28808-26-6), a critical chiral building block in modern pharmaceutical synthesis. The stereochemical integrity of such intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document outlines detailed, field-proven protocols for chromatographic and spectroscopic techniques, including chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for quality control and characterization.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a fundamental structural motif, or "privileged scaffold," in a vast number of pharmaceuticals and biologically active molecules, particularly those targeting the central nervous system.[3][4] When a stereocenter is introduced, as in (3R)-1-methylpiperidin-3-ol, the three-dimensional arrangement of the molecule can profoundly influence its interaction with biological targets.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects or toxicity.[2] The historical tragedy of thalidomide serves as a stark reminder of the critical importance of enantiomeric purity in drug development.[5]
Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of ensuring the safety, quality, and efficacy of the final drug product. This guide provides the necessary protocols to confirm the chemical identity, structure, and, most importantly, the enantiomeric purity of (3R)-1-methylpiperidin-3-ol.
Physicochemical Properties of (3R)-1-methylpiperidin-3-ol
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | (3R)-1-methylpiperidin-3-ol | |
| CAS Number | 28808-26-6 | |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| Boiling Point | 78-80 °C (at 15 Torr) | [6] |
| Canonical SMILES | CN1CCCC(C1)O | [6] |
| Isomeric SMILES | CN1CCCO | [6] |
Integrated Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of (3R)-1-methylpiperidin-3-ol. The following workflow ensures confirmation of both the chemical structure and stereochemical purity.
Caption: Integrated workflow for the characterization of (3R)-1-methylpiperidin-3-ol.
Chromatographic Methods for Enantiomeric Purity
Chromatographic techniques are the gold standard for separating and quantifying enantiomers. The choice between HPLC and GC depends on the analyte's properties and available instrumentation.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and effective method for the enantioseparation of pharmaceutical compounds.[5] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for a wide range of chiral molecules.[5][8]
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (3R)-1-methylpiperidin-3-ol sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as needed to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Rationale: The selection of a polysaccharide-based column is a common starting point due to its broad enantioselectivity. The mobile phase, a mixture of a nonpolar solvent (hexane) and an alcohol (isopropanol), allows for tuning the retention and resolution. A small amount of an amine additive (diethylamine) is crucial for improving peak shape and reducing tailing for basic compounds like piperidines.
-
| Parameter | Recommended Setting |
| Chiral Column | CHIRALPAK® IC-3 (or equivalent polysaccharide-based CSP) |
| Dimensions | 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (due to lack of a strong chromophore) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. (Note: The elution order must be confirmed with an authentic standard of the S-enantiomer or the racemate).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
-
System Suitability:
-
Inject a racemic mixture of 1-methylpiperidin-3-ol.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly for volatile and thermally stable compounds.[7] For polar analytes like (3R)-1-methylpiperidin-3-ol, derivatization is often required to increase volatility and improve chromatographic performance.[7]
Protocol: Enantiomeric Purity by Chiral GC-FID
-
Derivatization Step:
-
Rationale: The hydroxyl and secondary amine groups make the molecule polar and prone to peak tailing. Reacting the sample with an acylating agent like trifluoroacetic anhydride (TFAA) converts these polar groups into less polar, more volatile trifluoroacetyl esters, making the compound suitable for GC analysis.[7]
-
In a vial, dissolve ~5 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for injection.
-
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Chiral Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C, hold for 5 min.[7] |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
-
Data Analysis: Calculate % ee from the peak areas of the derivatized enantiomers as described for HPLC.
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is essential to confirm the chemical identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework of the molecule. Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃.[9]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is used to confirm the presence of all hydrogen atoms and their connectivity.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -OH | ~3.7 (broad singlet) | bs |
| -CH(OH)- | ~3.7 | m |
| -CH₂- (adjacent to N) | ~2.1 - 2.7 | m |
| -CH₃ (on N) | ~2.25 | s |
| -CH₂- (piperidine ring) | ~1.3 - 1.8 | m |
| (Note: Approximate shifts based on publicly available spectra for 1-methyl-3-piperidinol.[9]) |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.
| Assignment | Expected Chemical Shift (ppm) |
| -CH(OH)- | ~67.2 |
| -CH₂- (adjacent to N) | ~56.4, ~54.8 |
| -CH₃ (on N) | ~46.2 |
| -CH₂- (piperidine ring) | ~34.8, ~21.7 |
| (Note: Approximate shifts based on publicly available data for 1-methyl-3-piperidinol.[9]) |
NMR with Chiral Solvating Agents (CSAs): As an alternative to chromatography, adding a chiral solvating agent to the NMR tube can induce separate signals for the enantiomers in the ¹H NMR spectrum, allowing for a rapid determination of enantiomeric excess without physical separation.[7]
Mass Spectrometry (MS)
Typically performed in conjunction with GC (GC-MS), mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Protocol: GC-MS Analysis
-
Instrumentation: GC-MS system.
-
GC Conditions: Use the same GC method as described in Section 3.2 (derivatization may not be necessary for MS identification but is recommended for good chromatography).
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Data:
| m/z Value | Interpretation |
| 115 | Molecular Ion [M]⁺ |
| 98 | [M-OH]⁺ |
| 71 | Piperidine ring fragment |
| 58 | [CH₂=N(CH₃)CH₂]⁺ (characteristic fragment) |
| (Note: Fragmentation based on NIST Mass Spectrometry Data for 1-methylpiperidin-3-ol.[10]) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the key functional groups present in the molecule.[11]
Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[12]
-
Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3200 (broad) | O-H stretch | Alcohol |
| 2950-2800 | C-H stretch | Aliphatic |
| 1450-1350 | C-H bend | Alkane |
| 1100-1000 | C-O stretch | Secondary Alcohol |
| 1200-1020 | C-N stretch | Tertiary Amine |
| (Note: Ranges are typical for these functional groups.[12]) |
Method Selection and Validation
Choosing the right analytical technique is critical for efficient and accurate characterization.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The analytical characterization of (3R)-1-methylpiperidin-3-ol requires a suite of orthogonal techniques to ensure identity, purity, and stereochemical integrity. Chiral chromatography, particularly HPLC, remains the definitive method for quantifying enantiomeric excess, providing the high resolution required for regulatory compliance.[5][13] Spectroscopic methods, including NMR, MS, and FTIR, are indispensable for the absolute confirmation of the molecular structure. By employing the detailed protocols and understanding the rationale outlined in this guide, researchers and drug developers can confidently validate the quality of this critical pharmaceutical intermediate, ensuring the development of safe and effective medicines.
References
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 1-Methylpiperidin-3-ol. Available from: [Link]
- ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- LookChem. (3R)-1-methylpiperidin-3-ol.
- Separation Science. Chiral Drug Separation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Available from: [Link]
- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
-
National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
- Benchchem. The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
- De Gruyter. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
-
National Center for Biotechnology Information. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available from: [Link]
- Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- Elsevier. Chiral switches versus de novo enantiomerically pure compounds.
- ChemicalBook. N-Methylpiperidine(626-67-5) 1H NMR spectrum.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, (S)-1-methylpiperidin-3-ol. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ole.uff.br [ole.uff.br]
- 9. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
Application Note: Enzymatic Resolution of Racemic 1-Methylpiperidin-3-ol for Pharmaceutical Synthesis
Introduction
Chiral piperidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs)[1]. The stereochemistry of these scaffolds is often critical for pharmacological activity and selectivity. Specifically, enantiomerically pure (R)- and (S)-1-methylpiperidin-3-ol are valuable intermediates in the synthesis of various therapeutic agents, including sigma receptor ligands for CNS disorders[2]. Traditional chemical methods for resolving racemates can be resource-intensive and may employ harsh conditions. In contrast, enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative, operating under mild conditions with exceptional enantioselectivity[3][4].
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-methylpiperidin-3-ol using Candida antarctica lipase B (CALB), a versatile and highly effective biocatalyst for the resolution of secondary alcohols[5][6][7]. We will detail the principles of lipase-catalyzed resolution, provide a step-by-step protocol for a typical acylation-based resolution, discuss analytical methods for monitoring the process, and offer troubleshooting guidance.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme[3][8]. Lipases, such as CALB, are particularly well-suited for this purpose. In a non-aqueous environment, lipases can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. Due to the chiral nature of the enzyme's active site, one enantiomer of the racemic alcohol will fit better and be acylated at a significantly higher rate than the other.
This differential reaction rate allows for the separation of the unreacted, slower-reacting alcohol enantiomer from the newly formed ester of the faster-reacting enantiomer. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the remaining substrate and the product.
A key metric for the effectiveness of a kinetic resolution is the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of an efficient resolution process.
Experimental Workflow Overview
The overall workflow for the enzymatic resolution of racemic 1-methylpiperidin-3-ol is depicted below. This process involves the selective acylation of one enantiomer, followed by separation of the resulting ester and the unreacted alcohol.
Figure 1: General workflow for the lipase-catalyzed kinetic resolution of racemic 1-methylpiperidin-3-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Racemic 1-methylpiperidin-3-ol | ≥98% | Sigma-Aldrich, TCI |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | - | Novozymes, Sigma-Aldrich |
| Vinyl Acetate | Anhydrous, ≥99% | Acros Organics, Sigma-Aldrich |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Fisher Scientific, Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | VWR, Sigma-Aldrich |
| Ethanol | 200 proof | Decon Labs, Pharmco-Aaper |
| Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol | HPLC Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Sodium Sulfate | Anhydrous, granular | EMD Millipore |
Detailed Experimental Protocol
This protocol describes a typical procedure for the kinetic resolution of racemic 1-methylpiperidin-3-ol via CALB-catalyzed acylation. A two-step method has been reported for the gram-scale synthesis of (R)-1-methylpiperidin-3-ol, involving an initial acetylation followed by an enantio-enriching deacetylation catalyzed by the same lipase[9].
Step 1: Enzymatic Acylation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-methylpiperidin-3-ol (e.g., 1.0 g, 8.68 mmol).
-
Add anhydrous methyl tert-butyl ether (MTBE) (40 mL). Stir until the substrate is fully dissolved. Rationale: MTBE is a commonly used solvent for lipase-catalyzed reactions due to its low water miscibility and compatibility with the enzyme[5].
-
Add vinyl acetate (e.g., 0.88 g, 10.4 mmol, 1.2 equivalents). Rationale: Vinyl acetate is an effective acyl donor that produces a volatile byproduct (acetaldehyde), which can help drive the reaction to completion.
-
Add immobilized Candida antarctica lipase B (Novozym® 435) (e.g., 100 mg, 10% w/w of substrate). Rationale: Immobilized enzymes are easily recovered and reused, making the process more cost-effective and sustainable[5][6].
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both components.
Step 2: Enzyme Recovery and Product Isolation
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel or by simple decantation.
-
Wash the recovered enzyme with fresh solvent (MTBE) to remove any residual substrate and product. The enzyme can be dried under vacuum and stored for reuse. Immobilized CALB has shown excellent operational stability, maintaining activity for multiple cycles[5].
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture, containing the unreacted (S)-1-methylpiperidin-3-ol and the acetylated (R)-1-methylpiperidin-3-yl acetate, can be separated by column chromatography on silica gel.
Analysis and Quantification
Accurate monitoring of the reaction is crucial for achieving high enantioselectivity. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for separating and quantifying the enantiomers of both the alcohol and the ester.
Example Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | Hexane/Isopropanol with 0.1% diethylamine (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Temperature | 25 °C |
Data Interpretation:
The enantiomeric excess (ee) and conversion (c) are calculated as follows:
-
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
Conversion (c) (%) = [eesubstrate / (eesubstrate + eeproduct)] x 100
The enantiomeric ratio (E) can then be calculated using the following equation:
-
E = ln[(1 - c)(1 - eesubstrate)] / ln[(1 - c)(1 + eesubstrate)]
Table 1: Example Data from a Kinetic Resolution Experiment
| Time (h) | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-value |
| 2 | 15.2 | 17.9 | 98.7 | >150 |
| 4 | 30.5 | 43.9 | 98.5 | >150 |
| 8 | 45.1 | 82.3 | 98.2 | >150 |
| 12 | 51.2 | 98.1 | 96.5 | >150 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Inactive enzyme- Low temperature- Presence of inhibitors (e.g., water) | - Use fresh or properly stored enzyme- Increase reaction temperature (within enzyme's optimal range, typically 30-60 °C)- Use anhydrous solvents and reagents |
| Low Enantioselectivity (Low E-value) | - Suboptimal solvent- Incorrect acyl donor- Temperature too high | - Screen different solvents (e.g., toluene, hexane, diisopropyl ether)- Try alternative acyl donors (e.g., isopropenyl acetate, ethyl acetate)- Lower the reaction temperature |
| Difficulty in Separating Products | - Similar polarities of alcohol and ester | - Optimize column chromatography conditions (e.g., solvent gradient)- Consider derivatizing one component to alter its polarity before separation |
Advanced Strategy: Dynamic Kinetic Resolution (DKR)
A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. To overcome this, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a compatible chemical racemization catalyst, such as a ruthenium complex[10]. This dual-catalyst system can theoretically convert 100% of the racemic starting material into a single, enantiopure product[11][12].
Figure 2: Principle of Dynamic Kinetic Resolution (DKR).
Conclusion
The enzymatic kinetic resolution of racemic 1-methylpiperidin-3-ol using immobilized Candida antarctica lipase B is a robust, highly selective, and scalable method for producing enantiomerically enriched intermediates. This biocatalytic approach aligns with the principles of green chemistry by utilizing mild reaction conditions and recyclable catalysts. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to implement this valuable synthetic strategy.
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of chiral compounds. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Dynamic kinetic resolution. Current Opinion in Chemical Biology, 11(2), 226-232. [Link]
-
Pàmies, O., & Bäckvall, J. E. (2004). Chemoenzymatic dynamic kinetic resolution of alcohols. Chemical Reviews, 104(7), 3247-3279. [Link]
-
Qayed, W. S., Ali, D. M., & Al-Qubaisi, M. (2016). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 8(8), 834-846. [Link]
-
Iijima, K., Mogushi, H., Tanaka, K., Sato, H., Suzuki, T., & Mizushima, T. (2015). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Chemical and Pharmaceutical Bulletin, 63(1), 60-63. [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons. [Link]
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols, amines, and amino acids. Journal of the American Chemical Society, 137(12), 3996-4009. [Link]
-
Kagan, H. B., & Fiaud, J. C. (1988). Kinetic resolution. Topics in Stereochemistry, 18, 249-330. [Link]
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of (3R)-1-methylpiperidin-3-ol
(3R)-1-methylpiperidin-3-ol is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry is vital for the efficacy and safety of the final active pharmaceutical ingredient (API). However, achieving high yield and enantiopurity of this compound can be challenging. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during its synthesis.
Section 1: Troubleshooting Asymmetric Synthesis Routes
The most common and scalable methods for synthesizing (3R)-1-methylpiperidin-3-ol involve the asymmetric reduction of a prochiral precursor or the resolution of a racemic mixture. This section will focus on troubleshooting these stereoselective transformations.
FAQ 1.1: I am observing low enantiomeric excess (ee) in the asymmetric hydrogenation of 1-methyl-3-piperidinone. How can I improve it?
Low enantiomeric excess is a frequent issue in asymmetric catalysis and can be influenced by several factors. Here's a systematic approach to diagnosing and resolving the problem:
-
Catalyst Integrity and Choice: The choice of a chiral catalyst is paramount. Ruthenium-based catalysts, particularly those with BINAP ligands, are often employed for this transformation. However, their effectiveness is highly dependent on their structural integrity and the specific reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the catalyst has not degraded. If possible, test it with a standard reaction where a high ee is expected.
-
Screen Different Catalysts: The electronic and steric properties of the ligand can significantly impact enantioselectivity. Consider screening a panel of chiral ligands to find the optimal one for your substrate.
-
Optimize Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always correlate with higher ee. Systematically vary the catalyst loading to find the sweet spot.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
-
Troubleshooting Steps:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. Protic solvents like methanol or ethanol can sometimes participate in the reaction or alter the catalyst's active form. Aprotic solvents might be a better choice.
-
Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.
-
-
-
Reaction Temperature and Pressure: These parameters have a direct impact on the reaction kinetics and thermodynamics, which in turn affect enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, running the reaction at a lower temperature can enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Optimize Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. A systematic variation of pressure is recommended.
-
-
Experimental Protocol: A General Procedure for Asymmetric Hydrogenation
-
To a high-pressure reactor, add 1-methyl-3-piperidinone and the chiral ruthenium catalyst in a suitable solvent (e.g., methanol).
-
Purge the reactor with nitrogen or argon, then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the reactor and analyze the product for yield and enantiomeric excess using chiral chromatography (e.g., HPLC or GC).
FAQ 1.2: The enzymatic resolution of racemic 1-methylpiperidin-3-ol is slow or stalls before reaching 50% conversion. What could be the issue?
Enzymatic resolutions are powerful but can be sensitive to reaction conditions. A sluggish or incomplete reaction often points to issues with the enzyme's activity or the overall reaction setup.
-
Enzyme Activity and Stability: The catalytic activity of the enzyme is critical for the success of the resolution.
-
Troubleshooting Steps:
-
Check Enzyme Activity: If possible, assay the activity of your enzyme batch using a standard substrate.
-
pH and Temperature Optima: Ensure the reaction pH and temperature are within the optimal range for the specific lipase being used. Deviations can lead to a significant loss of activity. For instance, Candida antarctica lipase B (CALB) often performs well at temperatures between 30-50 °C.[1]
-
Enzyme Immobilization: Using an immobilized enzyme can enhance its stability and reusability.
-
-
-
Acyl Donor and Solvent Choice: The nature of the acyl donor and the solvent system can dramatically affect the reaction rate and enantioselectivity.
-
Troubleshooting Steps:
-
Screen Acyl Donors: Simple esters like ethyl acetate or vinyl acetate are common acyl donors. The choice of the acyl donor can influence the reaction kinetics.
-
Solvent System: The reaction can be run in an organic solvent or a biphasic system. The choice of solvent can impact substrate and product solubility, as well as enzyme activity.
-
-
-
Product Inhibition: In some cases, the acylated product can inhibit the enzyme, slowing down the reaction as it progresses.
-
Troubleshooting Steps:
-
In-situ Product Removal: If product inhibition is suspected, consider strategies for in-situ product removal to drive the reaction to completion.
-
-
Data Presentation: Comparison of Conditions for Enzymatic Resolution
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | >49 | >99 |
| Pseudomonas cepacia Lipase | Ethyl Acetate | Diisopropyl ether | 30 | ~45 | >98 |
Note: This table is a generalized representation. Optimal conditions should be determined experimentally.
Section 2: General Troubleshooting and Purification
Beyond the core reaction, several general issues can arise during the workup and purification stages, impacting the final yield and purity of (3R)-1-methylpiperidin-3-ol.
FAQ 2.1: How can I effectively remove the metal catalyst or enzyme after the reaction?
Proper removal of the catalyst or enzyme is crucial for obtaining a pure product.
-
Metal Catalyst Removal:
-
Filtration: For heterogeneous catalysts, simple filtration is usually sufficient. Using a pad of celite can aid in removing fine particles.
-
Adsorption: For homogeneous catalysts, adsorption onto silica gel, activated carbon, or a specific metal scavenger can be effective.
-
-
Enzyme Removal:
-
Filtration: Immobilized enzymes can be easily removed by filtration.
-
Centrifugation and Decantation: For free enzymes, centrifugation to pellet the protein followed by decantation of the supernatant is a common method.
-
FAQ 2.2: I am struggling with the final purification of (3R)-1-methylpiperidin-3-ol. What are the recommended methods?
The final purification step is critical for achieving the desired product quality.
-
Distillation: (3R)-1-methylpiperidin-3-ol is a liquid and can be purified by vacuum distillation.[1] This is an effective method for removing non-volatile impurities.
-
Chromatography: Column chromatography on silica gel can be used for purification, although it may be less practical for large-scale production.
-
Crystallization of a Salt: If the free base is difficult to purify, forming a salt with a chiral acid (like tartaric acid) can facilitate purification through crystallization.[2] The pure enantiomer can then be liberated by treatment with a base.
Visualization of the Synthetic Workflow
Caption: A simplified workflow for the synthesis of (3R)-1-methylpiperidin-3-ol and common troubleshooting points.
References
-
LookChem. (3R)-1-methylpiperidin-3-ol. Available at: [Link]
-
Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Available at: [Link]
Sources
Technical Support Center: Purification of (3R)-1-methylpiperidin-3-ol
Welcome to the technical support guide for the purification of (3R)-1-methylpiperidin-3-ol (CAS No: 28808-26-6). This resource is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. The purity of (3R)-1-methylpiperidin-3-ol, particularly its enantiomeric purity, is paramount for the successful synthesis of many pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of isolating this compound from complex reaction mixtures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of (3R)-1-methylpiperidin-3-ol in a practical question-and-answer format.
Q1: My final product has a low enantiomeric excess (e.e.) after purification by vacuum distillation. How can I improve it?
A1: This is a common and expected outcome. Standard distillation separates compounds based on differences in boiling points. Enantiomers, such as (3R)- and (S)-1-methylpiperidin-3-ol, have identical physical properties, including boiling point, and therefore cannot be separated by distillation.[1] Your low e.e. indicates that your synthesis produced a mixture of enantiomers (a racemic or scalemic mixture) and the distillation simply removed non-enantiomeric impurities.
Causality & Solution: To separate enantiomers, you must introduce a chiral environment. The two most effective industrial and lab-scale methods are:
-
Chiral Chromatography (HPLC or SFC): This is a direct method where the crude mixture is passed through a column containing a chiral stationary phase (CSP).[2][3] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[1] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent consumption.[][5]
-
Diastereomeric Salt Crystallization: This is an indirect method. You react the racemic free base of 1-methylpiperidin-3-ol with a single enantiomer of a chiral acid (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid). This forms two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by basification to yield the desired pure enantiomer of (3R)-1-methylpiperidin-3-ol.
Q2: I performed a vacuum distillation, but my yield is very low and the product is discolored (yellow/brown). What went wrong?
A2: This typically points to thermal degradation of the product. While (3R)-1-methylpiperidin-3-ol is distillable, prolonged exposure to high temperatures, especially in the presence of trace impurities, can cause decomposition.
Causality & Solution:
-
Excessive Temperature: The boiling point of 1-methylpiperidin-3-ol is 78-80 °C at 15 Torr.[6] If your vacuum is not strong enough, you will need a higher pot temperature, increasing the risk of degradation.
-
Prolonged Heating: Long distillation times increase the total heat energy the compound is exposed to.
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum pump and system are leak-free and can achieve a pressure of 15 Torr or lower. A lower pressure allows for distillation at a lower, safer temperature.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures and improving efficiency.
-
Ensure Proper Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents localized "hot spots" where decomposition can initiate.
-
Check for Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a simple aqueous work-up or a plug of silica gel filtration to remove gross impurities before attempting distillation.
Q3: My HPLC analysis shows a persistent impurity peak that co-elutes with my product on a standard C18 column. How can I resolve this?
A3: Co-elution on a standard achiral column means the impurity has a very similar polarity and size to your product. This could be a positional isomer, a closely related byproduct, or even the other enantiomer, which will not be resolved on an achiral column.[7]
Troubleshooting Workflow:
Caption: Troubleshooting co-eluting impurities.
Detailed Steps:
-
Confirm Enantiomeric Purity: The first step is to analyze your sample on a suitable chiral HPLC column to see if the "impurity" is actually the undesired (S)-enantiomer.[7]
-
Change Separation Mode: If the impurity is not the enantiomer, it is a structurally similar achiral impurity. Reverse-phase (like C18) separates based on hydrophobicity. Switch to an orthogonal method:
-
Normal Phase/HILIC Chromatography: This separates based on polarity in a different way and is often effective for polar, nitrogen-containing compounds like piperidinols.
-
Ion-Exchange Chromatography: If the impurity has a different pKa, this can be a powerful separation tool.
-
-
Optimize Flash Chromatography: Systematically screen different solvent systems for flash column chromatography. A common starting point for this compound would be a gradient of methanol or isopropanol in dichloromethane or ethyl acetate, often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing on silica gel.
Frequently Asked Questions (FAQs)
-
What are the basic physical properties of (3R)-1-methylpiperidin-3-ol?
-
What are the most common impurities from synthesis?
-
How should I store the purified compound?
-
What analytical methods are recommended for purity assessment?
-
Enantiomeric Purity: Chiral HPLC or Chiral GC is mandatory.[3]
-
Chemical Purity: Standard reverse-phase HPLC, GC-MS (for volatile impurities), and ¹H NMR spectroscopy are essential.
-
-
My product is the hydrochloride salt. How do I convert it to the free base for purification or reaction?
-
Dissolve the hydrochloride salt in water or a minimal amount of methanol. Cool the solution in an ice bath. Add a base (e.g., 2M NaOH solution, solid K₂CO₃, or concentrated NH₄OH) dropwise with stirring until the pH is >11. The free base will often separate as an oil or can be extracted with an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Data & Protocols
Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Separates Enantiomers? | Scale | Cost & Complexity |
| Vacuum Distillation | 95-99% (Chemical) | 60-85% | No | mg to multi-kg | Low |
| Flash Chromatography | 98-99.5% (Chemical) | 70-90% | No | mg to kg | Medium |
| Chiral HPLC/SFC | >99.9% (Chemical & Enantiomeric) | 50-80% | Yes | µg to kg | High |
| Diastereomeric Salt Crystallization | >99.5% (Chemical & Enantiomeric) | 30-50% (per cycle) | Yes | g to multi-ton | Medium |
Experimental Protocols
Protocol 1: General Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus with a stirring hot plate, a vacuum-jacketed distillation head, a receiving flask, and a cold trap cooled with dry ice/acetone or liquid nitrogen. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge Flask: Charge the crude (3R)-1-methylpiperidin-3-ol (pre-treated to remove non-volatile impurities if necessary) into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly to a warm liquid.
-
Heat: Once a stable vacuum is achieved (e.g., <15 Torr), begin heating the distillation pot with stirring.
-
Collect Fractions: Collect any low-boiling impurities as a forerun. Collect the main product fraction at the expected boiling point and pressure (e.g., 78-80 °C at 15 Torr).[6]
-
Shutdown: Once the product has distilled, remove the heat source and allow the system to cool before slowly venting the vacuum.
Protocol 2: Chiral HPLC Method Screening
This protocol provides a starting point for separating the enantiomers of 1-methylpiperidin-3-ol.
-
Column Selection: Polysaccharide-based chiral stationary phases are highly effective.[5] A good starting point is a Chiralpak® IC or a Lux® Cellulose-1 column.
-
Mobile Phase (Normal Phase):
-
System A: Hexane/Isopropanol (IPA)
-
System B: Hexane/Ethanol
-
Start with a 90:10 (Hexane:Alcohol) mixture. Add a basic additive, such as diethylamine (DEA) at 0.1% (v/v), to the entire mobile phase to improve peak shape for the amine.
-
-
Analysis:
-
Prepare a ~1 mg/mL solution of your sample in the mobile phase.
-
Inject 5-10 µL onto the column.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (as the compound has no strong chromophore) or use a CAD/ELSD/MS detector if available.
-
-
Optimization: If separation is not achieved, systematically vary the alcohol content (e.g., to 80:20 or 95:5) and try different alcohols (IPA, ethanol, methanol). The goal is to achieve baseline resolution (Rs > 1.5).
Caption: General purification workflow for (3R)-1-methylpiperidin-3-ol.
References
-
LookChem. (3R)-1-methylpiperidin-3-ol Chemical Properties. [Link]
-
PubChem, National Center for Biotechnology Information. (3R)-1-methylpiperidin-3-ol. [Link]
-
Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
CP Lab Chemicals. (R)-3-Methylpiperidin-3-ol hydrochloride, min 98%, 100 mg. [Link]
-
Wiley Online Library. Chiral Drug Separation. [Link]
-
ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]
-
ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]
-
National Center for Biotechnology Information (PMC). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]
-
Stenutz. 1-methylpiperidin-3-ol. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Piperidinol, 1-methyl-. [Link]
-
PubChem, National Center for Biotechnology Information. (3R)-1-Methylpiperidin-3-amine dihydrochloride. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
ScienceDirect. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem, National Center for Biotechnology Information. (S)-1-methylpiperidin-3-ol. [Link]
-
PubChemLite. 3-ethynyl-1-methylpiperidin-3-ol hydrochloride. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Piperidinol, 1-methyl- Safety and Hazards. [Link]
- Google Patents. Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
-
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sfera.unife.it [sfera.unife.it]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. 3-Methylpiperidin-3-ol | 473730-88-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of (3R)-1-methylpiperidin-3-ol
Welcome to the technical support center for the synthesis of (3R)-1-methylpiperidin-3-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic process. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the N-methylation of (R)-3-hydroxypiperidine to produce (3R)-1-methylpiperidin-3-ol, typically via the Eschweiler-Clarke reaction or similar reductive amination methods.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer:
Low yield is a frequent issue that can often be traced back to one of several factors related to reaction conditions, reagent stoichiometry, or work-up procedures.
Root Causes & Solutions:
-
Incomplete Reaction: The conversion of the starting material may be stalling.
-
Causality: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, requires sufficient thermal energy to drive the dehydration of the hemiaminal intermediate and subsequent hydride transfer.[1][2] Insufficient temperature or reaction time can lead to a mixture of starting material, product, and intermediates.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the internal reaction temperature reaches 80-100 °C. Use an oil bath and an internal thermometer for accurate monitoring.[1]
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material is still present after the standard time (typically 4-18 hours), consider extending the heating period.[3]
-
Check Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial. A common ratio is ~1.1 equivalents of formaldehyde and ~1.8 equivalents of formic acid relative to the secondary amine.[3]
-
-
-
Losses During Aqueous Work-up: The product, (3R)-1-methylpiperidin-3-ol, has moderate water solubility, which can lead to significant losses during the extraction phase.
-
Causality: The protonated amine salt is highly water-soluble. Even after basification, the hydroxyl group on the product imparts some aqueous solubility.
-
Troubleshooting Steps:
-
Ensure Complete Basification: After the reaction, the mixture is acidic. Before extraction with an organic solvent (like dichloromethane or ethyl acetate), the aqueous phase must be made strongly basic (pH > 11) with NaOH or K₂CO₃ to deprotonate the tertiary amine and minimize its solubility in water.
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving more of it into the organic layer.
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single large extraction (1 x 200 mL) to improve recovery.
-
-
-
Volatilization During Solvent Removal: The product has a relatively low boiling point (78-80 °C at 15 Torr).[4]
-
Causality: Aggressive removal of the extraction solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to co-evaporation of the product.
-
Troubleshooting Steps:
-
Use Moderate Conditions: Remove the solvent at a moderate temperature (e.g., 30-40 °C) and pressure.
-
Monitor Carefully: Stop the evaporation process as soon as the bulk solvent has been removed.
-
-
Below is a workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I see an unexpected impurity in my analysis. What are the likely side products and how can I prevent them?
Answer:
While the Eschweiler-Clarke reaction is robust, several side products can form depending on the reaction conditions and the nature of your substrate.
Common Impurities and Mitigation Strategies:
| Impurity Name | Structure | Formation Mechanism | Prevention & Removal |
| N-Formyl Intermediate | (3R)-N-formyl-piperidin-3-ol | Incomplete reduction of the iminium ion. This occurs if the hydride transfer from formate is slow or if formic acid is depleted. | Prevention: Ensure a sufficient excess of formic acid and adequate heating to drive the reaction to completion. Removal: The N-formyl group can sometimes be hydrolyzed back to the secondary amine under strong acidic or basic conditions during work-up, but this is not trivial. Chromatographic separation is often required. |
| O-Formyl Product | (3R)-1-methylpiperidin-3-yl formate | Esterification of the C3-hydroxyl group with formic acid, which serves as both a reagent and solvent. This is more likely with prolonged heating. | Prevention: Use the minimum reaction time and temperature necessary for complete N-methylation. Removal: This ester is typically labile and can be hydrolyzed back to the desired alcohol by stirring the crude product with a mild base (e.g., 1M NaOH solution) for a few hours at room temperature during the work-up. |
| Unreacted Starting Material | (R)-3-hydroxypiperidine | Incomplete reaction due to reasons outlined in Question 1. | Prevention: See solutions in Question 1. Removal: The secondary amine starting material can be separated from the tertiary amine product by careful column chromatography. Alternatively, its basicity is different, which can sometimes be exploited in multi-step extraction protocols. |
The diagram below illustrates the desired reaction pathway versus the formation of key side products.
Caption: Desired reaction pathway vs. common side reactions.
Question 3: I am concerned about the stereochemical integrity of the chiral center at C3. Can racemization occur?
Answer:
This is an excellent and critical question for any asymmetric synthesis.
Expertise & Experience: The Eschweiler-Clarke reaction conditions are generally considered mild enough to avoid racemization of chiral centers, especially those, like C3 in your substrate, that are not alpha to a carbonyl or other activating group.[2][5] The reaction mechanism does not involve the formation of a planar intermediate at the C3 position. The stereocenter is not directly involved in the N-methylation process.
Trustworthiness: Studies on a wide range of chiral amines have shown that the reaction proceeds with retention of configuration.[2] The key steps—formation of the iminium ion and subsequent hydride reduction—occur at the nitrogen atom and do not affect the C-O bond or the stereochemistry at C3.
Verification Protocol: To confirm the stereochemical purity of your product, you must use a chiral analytical method.
-
Chiral HPLC/SFC: This is the gold standard. Use a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) with an appropriate mobile phase (typically hexane/isopropanol with a small amount of an amine modifier like diethylamine).
-
Derivative Formation: If a chiral column is unavailable, you can derivatize your product with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers can then be distinguished and quantified using standard achiral ¹H NMR or HPLC.
Section 2: Key Experimental Protocols
Protocol 1: Optimized Synthesis of (3R)-1-methylpiperidin-3-ol
This protocol is based on the principles of the Eschweiler-Clarke reaction and is optimized to minimize common side reactions.
Materials:
-
(R)-3-hydroxypiperidine (1.0 eq)
-
Formic Acid (98-100%) (1.8 - 2.2 eq)
-
Formaldehyde (37% in H₂O) (1.1 - 1.5 eq)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 5M solution
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-3-hydroxypiperidine.
-
Add formic acid to the flask. An exotherm may be observed. Stir for 10 minutes.
-
Add the formaldehyde solution.
-
Heat the reaction mixture in an oil bath to 90-95 °C for 16 hours. Monitor the reaction progress by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH) or GC-MS.
-
Cool the mixture to room temperature and then further cool in an ice bath.
-
Work-up:
-
Carefully add 5M NaOH solution until the pH of the mixture is > 11. Ensure the mixture remains cool during this process.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the mixture with DCM (4 x volume of the aqueous layer).
-
Combine the organic extracts and wash once with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (T < 40°C).
-
-
Purification: The resulting crude oil can be purified by vacuum distillation (e.g., at ~15 Torr) to yield (3R)-1-methylpiperidin-3-ol as a clear oil or low-melting solid.
Protocol 2: Hydrolysis of O-Formyl Side Product
If analysis of the crude product indicates the presence of the O-formyl ester, perform this step before final purification.
Procedure:
-
Dissolve the crude product from Protocol 1 (after solvent removal) in methanol (5 volumes).
-
Add 1M NaOH solution (2 volumes) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or GC-MS until the ester spot/peak has disappeared.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and re-extract the product with DCM as described in Protocol 1 (steps 6c-6e).
-
Proceed to final purification.
References
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler–Clarke reaction - Grokipedia. [Link]
-
Gao, Y., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(15), 5795. [Link]
-
Eschweiler-Clarke Reaction - YouTube. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
(3R)-1-methylpiperidin-3-ol - LookChem. [Link]
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for (3R)-1-methylpiperidin-3-ol Synthesis
Welcome to the technical support center dedicated to the synthesis of (3R)-1-methylpiperidin-3-ol. This valuable chiral intermediate is a key building block in the development of numerous pharmaceutical agents. Its stereochemical purity is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in its synthesis.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol can be approached through several key strategies, each with its own set of challenges and optimization parameters. The two most common routes are:
-
Enzymatic Kinetic Resolution: This method involves the enantioselective acylation of a racemic mixture of 1-methylpiperidin-3-ol or a related precursor. The enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted desired enantiomer.
-
Asymmetric Synthesis from Chiral Precursors: This approach starts with an already enantiomerically pure building block, such as (R)-3-hydroxypiperidine, which is then N-methylated to yield the final product.
This guide will focus on troubleshooting and optimizing these common synthetic pathways.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3R)-1-methylpiperidin-3-ol, leading to low yields, poor enantiomeric excess (ee), or other undesired outcomes.
Issue 1: Low Yield in Enzymatic Kinetic Resolution
Question: We are attempting the enzymatic kinetic resolution of (±)-3-acetoxy-N-methylpiperidine using Candida antarctica lipase B (CALB) but are observing a low yield of (3R)-1-methylpiperidin-3-ol. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in enzymatic resolutions can stem from several factors related to the enzyme's activity, substrate quality, and reaction conditions.
Potential Causes & Solutions:
-
Enzyme Deactivation: Lipases can be sensitive to the reaction environment.
-
Solution: Ensure the use of a high-quality, active enzyme preparation. Store the enzyme according to the manufacturer's recommendations. The solvent system is also crucial; cyclopentyl methyl ether is a suitable solvent for this reaction.[1]
-
-
Suboptimal Temperature: Enzyme activity is highly dependent on temperature.
-
Solution: The reaction is typically run at around 30°C.[1] A slight increase or decrease in temperature might be necessary depending on the specific enzyme batch and substrate concentration. It is advisable to perform small-scale temperature screening experiments (e.g., 25°C, 30°C, 35°C) to determine the optimal condition.
-
-
Incorrect pH: The pH of the reaction medium can significantly affect enzyme activity.
-
Solution: While organic solvents are used, residual water can influence the microaqueous environment of the enzyme. Ensure the solvent is anhydrous and consider adding a small amount of a suitable buffer if aqueous co-solvents are used in alternative protocols.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique such as chiral HPLC or GC. The reaction can take up to 28 hours or more to achieve optimal conversion.[1]
-
-
Product Inhibition: The accumulation of the acylated product or the desired alcohol may inhibit the enzyme's activity.
-
Solution: If product inhibition is suspected, consider strategies such as in-situ product removal, although this can add complexity to the process. For this specific synthesis, allowing the reaction to proceed to approximately 50% conversion will theoretically yield the product with the highest enantiomeric excess.
-
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-3-acetoxy-N-methylpiperidine
-
Reaction Setup: In a round-bottom flask, dissolve (±)-3-acetoxy-N-methylpiperidine and an acyl acceptor (e.g., cyclopentanol) in cyclopentyl methyl ether.[1]
-
Enzyme Addition: Add Candida antarctica lipase B (CALB) to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature of 30°C.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining (3R)-1-methylpiperidin-3-ol and the formed acylated (S)-enantiomer.
-
Work-up: Once the desired conversion is reached (ideally around 50%), filter off the enzyme. The filtrate can then be carefully concentrated under reduced pressure.
-
Purification: Separate the (3R)-1-methylpiperidin-3-ol from the acylated (S)-enantiomer by column chromatography or selective extraction.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: We are synthesizing (3R)-1-methylpiperidin-3-ol via the reduction of a chiral precursor, but the final product shows low enantiomeric excess. What could be the cause?
Answer: Low enantioselectivity in this context usually points to issues with the starting material's purity or racemization during one of the synthetic steps.
Potential Causes & Solutions:
-
Racemization of Starting Material: The chiral precursor, such as tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, may have racemized during storage or a previous synthetic step.
-
Solution: Verify the enantiomeric purity of the starting material using chiral HPLC before proceeding with the reaction.
-
-
Harsh Reaction Conditions: The N-methylation step, if not properly controlled, can potentially lead to racemization, although this is less common for this specific transformation. More likely, if starting from a different precursor, harsh acidic or basic conditions or high temperatures in other steps could be the culprit.
-
Solution: For the N-methylation of (3R)-3-hydroxypiperidine, use mild conditions. For the reduction of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is common and generally does not affect the stereocenter.[1] However, careful temperature control during the reaction and work-up is crucial to avoid side reactions.
-
Experimental Protocol: Reduction of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified period, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Stir the resulting mixture at room temperature until a white precipitate forms. Filter the solid and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Issue 3: Difficulties in Product Purification
Question: We are struggling with the purification of (3R)-1-methylpiperidin-3-ol. The product seems to be highly water-soluble, and we are experiencing losses during extraction. Also, we observe streaking on our silica gel columns.
Answer: The purification of small, polar, and basic compounds like (3R)-1-methylpiperidin-3-ol can indeed be challenging.
Potential Causes & Solutions:
-
High Polarity and Water Solubility: The hydroxyl and tertiary amine groups make the molecule highly polar and water-soluble, leading to poor extraction efficiency with common organic solvents.
-
Solution:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This will decrease the solubility of the product in the aqueous phase and improve its partitioning into the organic layer.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
-
-
-
Interaction with Silica Gel: The basic nitrogen atom in the piperidine ring can strongly interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography.
-
Solution:
-
Base-Treated Silica: Deactivate the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent system containing a small amount of a volatile base like triethylamine (~1-2%) or ammonium hydroxide before packing the column.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel if an appropriate solvent system can be developed.
-
-
-
Product Volatility: (3R)-1-methylpiperidin-3-ol has a relatively low boiling point (78-80 °C at 15 Torr), which can lead to losses during solvent removal under high vacuum.[1]
-
Solution: When concentrating the product, use a rotary evaporator with careful control of the bath temperature and vacuum. Avoid prolonged exposure to high vacuum once the bulk of the solvent has been removed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-methylation of a piperidin-3-ol precursor?
A1: The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines. This reaction uses formic acid and formaldehyde as the source of the methyl group. It is a reductive amination process that occurs under mild conditions and typically results in high yields.
Q2: How can I accurately determine the enantiomeric excess (ee) of my (3R)-1-methylpiperidin-3-ol?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most reliable method for determining the enantiomeric excess. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are often effective for separating chiral amines and alcohols. A common approach involves using a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol).[2] If the compound lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed.[3]
Q3: Are there any specific safety precautions I should take when working with lithium aluminum hydride (LiAlH₄)?
A3: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted in a fume hood under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and flame-dried glassware. The quenching process is highly exothermic and should be performed slowly and at a low temperature (0°C). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q4: Can I use other reducing agents besides LiAlH₄ for the reduction of the N-Boc protected precursor?
A4: While LiAlH₄ is very effective, other reducing agents can be used, although they may require different reaction conditions. For example, borane complexes such as borane-tetrahydrofuran (BH₃·THF) can also be used for the reduction of amides and carbamates. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.
Data Summary
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Key Optimization Parameters |
| Enzymatic Kinetic Resolution | (±)-3-acetoxy-N-methylpiperidine, Candida antarctica lipase B, Cyclopentanol | 30°C, 28h in cyclopentyl methyl ether | ~55% (theoretical max. 50%) | Temperature, enzyme activity, reaction time |
| Asymmetric Synthesis (Reduction) | tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, Lithium aluminum hydride | 0°C to reflux in THF | High | Purity of starting material, temperature control during reaction and work-up |
Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
Sources
Troubleshooting chiral separation of 1-methylpiperidin-3-ol enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 1-methylpiperidin-3-ol enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving this specific chiral compound. As a basic amine with a hydroxyl group, 1-methylpiperidin-3-ol presents unique challenges, from achieving baseline resolution to ensuring method robustness. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 1-methylpiperidin-3-ol and its derivatives important?
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] 1-methylpiperidin-3-ol is a key chiral building block in the synthesis of various pharmaceutically active compounds. Regulatory agencies worldwide mandate that the stereoisomeric composition of a drug be thoroughly characterized. Therefore, developing a reliable method to separate and quantify the (R)- and (S)-enantiomers is critical for ensuring the safety, efficacy, and quality of the final drug product.[3]
Q2: What are the most common analytical techniques for separating 1-methylpiperidin-3-ol enantiomers?
The most prevalent and effective technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[3] This direct method is often preferred for its versatility and scalability.[4] Other applicable techniques include:
-
Supercritical Fluid Chromatography (SFC): An increasingly popular technique that often provides faster and more efficient separations than HPLC.[5]
-
Gas Chromatography (GC): This method typically requires a pre-column derivatization step to increase the volatility and improve the chromatographic behavior of the analyte.[6]
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this separation?
For basic amines like 1-methylpiperidin-3-ol, polysaccharide-based CSPs are the most widely successful and should be the starting point for method development.[7][8] These are derivatives of amylose or cellulose coated or immobilized on a silica support.
-
Commonly Used Polysaccharide CSPs:
Q4: Is it necessary to derivatize 1-methylpiperidin-3-ol before analysis?
This depends on your analytical method and detector:
-
For HPLC with a UV Detector: 1-methylpiperidin-3-ol lacks a strong chromophore, leading to poor sensitivity with UV detection. Pre-column derivatization with a UV-active reagent, such as p-toluenesulfonyl chloride (PTSC), can significantly improve detection limits.[10]
-
For HPLC with a Mass Spectrometry (MS) Detector: Derivatization is generally not necessary, as MS can detect the compound directly.
-
For GC Analysis: Derivatization is almost always required to block the polar -OH and -NH groups, reduce peak tailing, and increase volatility.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format, explaining the underlying scientific principles for each recommendation.
Problem 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows only a single, broad peak or two co-eluting peaks for my racemic standard. How can I achieve baseline separation?
A: Achieving separation is dependent on creating a significant difference in the interaction energy between each enantiomer and the CSP. If you are seeing poor resolution, you must systematically modify the parameters that influence these interactions.
Probable Causes & Recommended Solutions:
-
Suboptimal Mobile Phase Composition (Normal Phase): The ratio of the non-polar alkane to the polar alcohol modifier is the most critical factor influencing retention and selectivity.[11]
-
Action: Systematically vary the alcohol (e.g., isopropanol, IPA; or ethanol, EtOH) concentration. Start with a typical mobile phase like n-Hexane:IPA (90:10) and adjust the IPA content in 5% increments in both directions (e.g., 95:5, 85:15).
-
Causality: Increasing the alcohol content generally decreases retention time. This can sometimes improve or worsen resolution depending on the specific analyte-CSP interaction. A methodical screening is essential.[12]
-
-
Incorrect Choice of CSP: Not all CSPs will resolve all compounds. The initial selection may not be suitable.
-
Action: Screen a set of complementary polysaccharide CSPs. A good starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), as well as their immobilized counterparts.[12][13]
-
Causality: The subtle differences in the three-dimensional structure of the chiral selectors on different CSPs lead to different enantioselective interactions.[14]
-
-
Inappropriate Temperature: Temperature affects the thermodynamics and kinetics of the chromatographic process.
-
Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Causality: Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this can also increase analysis time and pressure. Conversely, increasing temperature can sometimes improve efficiency and alter selectivity in a favorable way.[12]
-
Caption: A logical workflow for addressing poor enantiomeric resolution.
Problem 2: Severe Peak Tailing
Q: My peaks are asymmetrical with significant tailing, making integration and quantification unreliable. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like 1-methylpiperidin-3-ol is a classic problem in chromatography. It is almost always caused by undesirable secondary interactions with the stationary phase support.
Probable Cause & Recommended Solution:
-
Cause: Analyte Interaction with Residual Silanols: The silica gel backbone of most CSPs contains acidic silanol groups (Si-OH). The basic tertiary amine of your analyte can interact strongly with these sites via ionic forces, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak.[15][16]
-
Solution: Use a Basic Mobile Phase Additive: The most effective solution is to add a small concentration of a competing base to the mobile phase.
-
Action: Add 0.1% to 0.2% (v/v) of an amine additive like diethylamine (DEA), triethylamine (TEA), or n-butylamine to your mobile phase.[4][5][10]
-
Causality: The additive molecules are present in vast excess compared to the analyte. They effectively "mask" the active silanol sites by binding to them, preventing the analyte from engaging in these undesirable secondary interactions. This results in a more homogeneous interaction environment dominated by the chiral selector, leading to sharp, symmetrical peaks.[16]
-
| Additive | Typical Concentration | Notes |
| Diethylamine (DEA) | 0.1% - 0.2% | Most common and effective for general use. |
| Triethylamine (TEA) | 0.1% - 0.2% | A slightly stronger base, can also be very effective. |
| n-Butylamine | 0.1% | Known to be effective but can exhibit strong memory effects.[15] |
Problem 3: Drifting Retention Times and Poor Reproducibility
Q: My method was working, but now the retention times are shifting between injections and the resolution is inconsistent. What's happening?
A: This issue points to a column that is not properly equilibrated or has been altered by previous analyses. Chiral separations, especially with additives, are highly sensitive to the state of the stationary phase.
Probable Causes & Recommended Solutions:
-
Insufficient Column Equilibration: The CSP requires sufficient time to fully equilibrate with the mobile phase, especially when additives are used.
-
Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If you have changed the mobile phase composition, a longer equilibration is necessary.
-
-
Additive "Memory Effect": Amine additives can adsorb strongly to the CSP. If you run a method with one additive (e.g., DEA) and then switch to a different method without it, or with a different additive, the residual DEA can alter the column's selectivity for many subsequent runs.[14][15][16] This is a well-documented phenomenon.
-
Action: Dedicate a specific column to a specific method or class of compounds if possible. If you must use the column for different methods, implement a rigorous washing procedure between methods to strip the previous additive. A typical flush involves using a solvent like 100% Ethanol or Isopropanol.[11]
-
Causality: The strongly adsorbed additive becomes a semi-permanent part of the stationary phase, changing its chemical properties and, consequently, its chiral recognition capabilities. This effect can persist for thousands of column volumes in normal phase conditions.[14]
-
Caption: How residual additives from a previous run can alter the CSP surface.
Detailed Experimental Protocols
Protocol 1: General Purpose HPLC Screening Method
This protocol provides a starting point for developing a separation method for 1-methylpiperidin-3-ol.
-
Column Selection:
-
Primary Column: Chiralpak® AD-H or IA (Amylose-based)
-
Secondary Column: Chiralcel® OD-H or IB (Cellulose-based)
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
-
Mobile Phase Preparation:
-
Prepare three mobile phases:
-
MP A: 95:5 (v/v) n-Hexane / Isopropanol + 0.1% DEA
-
MP B: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% DEA
-
MP C: 85:15 (v/v) n-Hexane / Isopropanol + 0.1% DEA
-
-
Use only HPLC-grade solvents.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Sample Concentration: ~1 mg/mL in mobile phase
-
Detection: UV at 210 nm (for derivatized sample) or MS detector.
-
-
Procedure:
-
Install the primary column and equilibrate with MP B for at least 30 minutes.
-
Inject the racemic standard and record the chromatogram.
-
If resolution is poor, switch to MP A or MP C and re-equilibrate for 20 minutes before injecting again.
-
If no separation is achieved, switch to the secondary column and repeat the screening process.
-
Protocol 2: Pre-Column Derivatization with p-Tosyl Chloride for UV Detection
This procedure, adapted from a similar method for a related compound, introduces a chromophore for sensitive UV detection.[10]
-
Reagents:
-
1-methylpiperidin-3-ol (~10 mg)
-
Dichloromethane (DCM, 2 mL)
-
Triethylamine (TEA, ~2 equivalents)
-
p-Toluenesulfonyl chloride (PTSC, ~1.2 equivalents)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-methylpiperidin-3-ol in DCM in a small vial.
-
Add TEA and stir the solution at room temperature.
-
Add PTSC portion-wise and allow the reaction to stir for 1-2 hours, monitoring by TLC if possible.
-
Quench the reaction by adding the sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the derivatized product.
-
Dissolve the residue in the mobile phase for HPLC analysis. The resulting tosyl-amide derivative will have a strong UV absorbance around 228 nm.[10]
-
References
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved January 11, 2026.
-
W. Wang, et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved January 11, 2026, from [Link]
- ResearchGate. (n.d.). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Retrieved January 11, 2026.
- Ingenta Connect. (2013). Role of Additives in Chiral Amine-Catalyzed Direct Aldol Reaction.
- REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Retrieved January 11, 2026.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 11, 2026.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved January 11, 2026.
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved January 11, 2026, from [Link]
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 11, 2026.
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved January 11, 2026, from [Link]
-
S. G. Modrogan, et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Retrieved January 11, 2026, from [Link]
- Phenomenex. (n.d.). The Chiral Notebook. Retrieved January 11, 2026.
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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A. K. Bendová, et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
C. V. R. Babu, et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Retrieved January 11, 2026, from [Link]
- ResearchGate. (n.d.). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Retrieved January 11, 2026.
- ScienceDirect. (n.d.).
- ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. Retrieved January 11, 2026.
- ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds. Retrieved January 11, 2026.
- CiNii Research. (n.d.). 3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Retrieved January 11, 2026.
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved January 11, 2026.
-
PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). (S)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]
- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- MavMatrix. (2023).
-
PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved January 11, 2026, from [Link]
- ResearchGate. (n.d.). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved January 11, 2026.
- MDPI. (2023). Molecules, Volume 28, Issue 11 (June-1 2023). Retrieved January 11, 2026.
Sources
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- 2. ole.uff.br [ole.uff.br]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bujnochem.com [bujnochem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chiraltech.com [chiraltech.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing racemization of (3R)-1-methylpiperidin-3-ol
A Guide to Preserving Enantiomeric Integrity
Welcome to the technical support center for (3R)-1-methylpiperidin-3-ol. As a key chiral building block in pharmaceutical development, maintaining the enantiomeric purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization during your experiments.
Part 1: Understanding the Challenge
Q1: What is (3R)-1-methylpiperidin-3-ol, and why is its stereochemical purity so important?
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative featuring a hydroxyl group at the C3 stereocenter and a methyl group on the nitrogen atom.[2][3] Its specific three-dimensional arrangement is crucial as it serves as a synthon for more complex, enantiomerically pure molecules.[2] In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological activities, with one enantiomer providing the therapeutic effect while the other might be inactive or even toxic.[1] Therefore, preserving the (R) configuration is paramount.
Q2: What is racemization, and what is the primary mechanism for its occurrence in (3R)-1-methylpiperidin-3-ol?
Racemization is the process by which an enantiomerically pure substance is converted into a 1:1 mixture of both enantiomers, known as a racemate, resulting in a loss of optical activity.[4][5][6]
For (3R)-1-methylpiperidin-3-ol, the chiral center is the carbon atom bonded to the hydroxyl group (C3). Unlike chiral amines where racemization can occur via deprotonation of a proton alpha to the nitrogen, the stereocenter here is not adjacent to the nitrogen.[4] The most probable mechanism for racemization is a two-step oxidation-reduction pathway .
-
Oxidation: The chiral secondary alcohol is oxidized to the corresponding ketone, 1-methyl-3-piperidone. This ketone intermediate is achiral because the C3 carbon becomes sp²-hybridized and planar.
-
Reduction: Subsequent reduction of the achiral ketone can occur from either face of the planar carbonyl group with equal probability, leading to the formation of a racemic mixture of (R)- and (S)-1-methylpiperidin-3-ol.
This process can be catalyzed by trace metal impurities, exposure to atmospheric oxygen, or the use of incompatible reagents.
Sources
Stability issues of (3R)-1-methylpiperidin-3-ol under different conditions
Technical Support Center: (3R)-1-methylpiperidin-3-ol
A Guide to Understanding and Managing Stability
Welcome to the technical support center for (3R)-1-methylpiperidin-3-ol. As a key chiral building block in pharmaceutical synthesis, understanding its stability profile is critical for successful experimental outcomes, process development, and drug formulation.[1] This guide, structured in a question-and-answer format, addresses common stability-related issues encountered by researchers. It provides not only troubleshooting steps but also the underlying chemical principles to empower you to design robust experiments.
Frequently Asked Questions (FAQs) on General Handling and Storage
Question: What are the ideal storage conditions for (3R)-1-methylpiperidin-3-ol to ensure long-term stability?
Answer: To maintain the purity and integrity of (3R)-1-methylpiperidin-3-ol, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3] For long-term storage, refrigeration at 2-8°C is recommended.[4] The compound should also be protected from light. The rationale behind these conditions is to minimize exposure to atmospheric moisture, oxygen, and light, which can initiate degradation pathways.
Question: My sample of (3R)-1-methylpiperidin-3-ol has developed a slight color. Is it still usable?
Answer: The appearance of color may indicate the formation of degradation products, which could arise from oxidation or other reactions. While the compound might still be suitable for some applications, it is crucial to re-analyze its purity before use. A simple analytical check, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), will quantify the purity and reveal the presence of any significant impurities. For applications in drug development, using a discolored sample without re-analysis is not recommended.
Troubleshooting Guide: Stability Under Stress Conditions
This section delves into specific stability challenges you might face during your experiments. We will explore the impact of pH, heat, light, and oxidative stress on (3R)-1-methylpiperidin-3-ol.
pH-Related Instability
Question: I'm running a reaction in a strongly acidic (pH < 2) or basic (pH > 12) aqueous medium and observing low yield and unexpected byproducts. Could (3R)-1-methylpiperidin-3-ol be degrading?
Answer: Yes, exposure to harsh pH conditions can lead to the degradation of (3R)-1-methylpiperidin-3-ol. The molecule contains two functional groups susceptible to pH extremes: a tertiary amine and a secondary alcohol.
-
Expertise & Causality:
-
Acidic Conditions: In highly acidic environments, while the tertiary amine will be protonated and generally stable, the secondary alcohol could undergo acid-catalyzed dehydration (elimination of water). This would result in the formation of an unsaturated piperidine derivative, 1-methyl-1,2,3,4-tetrahydropyridine or 1-methyl-1,2,3,6-tetrahydropyridine. Such elimination reactions are a known degradation pathway for alcohols under stress conditions.[5]
-
Basic Conditions: While generally more stable under basic conditions compared to acidic ones, prolonged exposure to strong bases at elevated temperatures could still pose a risk, potentially catalyzing oxidation if air is present.[6] However, significant degradation under basic conditions at room temperature is less likely compared to acidic hydrolysis for this specific structure.[6]
-
-
Troubleshooting & Protocol: If you suspect pH-driven degradation, it is essential to perform a forced degradation study. This involves intentionally exposing the compound to acidic and basic conditions to identify potential degradants.
Protocol: Acid/Base Forced Degradation Study
-
Sample Preparation: Prepare solutions of (3R)-1-methylpiperidin-3-ol (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubation: Keep the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours). A parallel sample in neutral water should be run as a control.[5]
-
Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection) to quantify the parent compound and detect any new peaks corresponding to degradation products.
-
Thermal Instability
Question: I am observing a new impurity in my GC-MS analysis after refluxing (3R)-1-methylpiperidin-3-ol in a high-boiling solvent. How stable is it to heat?
Answer: (3R)-1-methylpiperidin-3-ol can be susceptible to thermal degradation. The most probable thermal degradation pathway is dehydration, similar to the acid-catalyzed route, leading to the formation of unsaturated byproducts. At very high temperatures, more complex fragmentation or polymerization could occur.
-
Expertise & Causality: The hydroxyl group and an adjacent proton on the piperidine ring can be eliminated as a water molecule at elevated temperatures. This is a classic elimination reaction. The boiling point of (3R)-1-methylpiperidin-3-ol is reported as 78-80°C at 15 Torr, indicating that it is volatile and that prolonged heating, even at temperatures below its atmospheric boiling point, can provide enough energy to overcome the activation barrier for degradation.[7]
-
Troubleshooting & Protocol: To assess thermal stability, a systematic study in both solid and solution states is recommended.
Protocol: Thermal Stability Assessment
-
Solid-State: Place a small amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C). Analyze samples at various time points (e.g., 1, 3, 7 days).[8]
-
Solution-State: Prepare a solution of the compound in the relevant reaction solvent. Heat the solution at the target temperature, taking aliquots at different intervals for analysis.
-
Analytical Method: Use a temperature-controlled method like GC or HPLC to analyze the samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Photostability Issues
Question: My solution of (3R)-1-methylpiperidin-3-ol, left in a clear glass vial on the lab bench, shows new minor peaks on the chromatogram. Is it sensitive to light?
Answer: Yes, exposure to light, particularly UV radiation, can cause photochemical degradation. While (3R)-1-methylpiperidin-3-ol does not contain strong chromophores, it can still degrade, especially in the presence of photosensitizers.[9] Regulatory agencies require photostability testing for new drug substances.[10]
-
Expertise & Causality: Photodegradation can involve complex radical mechanisms. The energy from photons can lead to the formation of reactive species that can then undergo various reactions, including oxidation of the alcohol or the tertiary amine.
-
Troubleshooting & Protocol: A controlled photostability study should be conducted according to established guidelines, such as ICH Q1B.[10]
Protocol: Photostability Study
-
Sample Exposure: Expose a solution of the compound (e.g., in methanol or water) and the solid compound to a light source that provides both cool white fluorescent and near-UV light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Dark Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls, stored under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity.
-
Oxidative Instability
Question: I'm using a reagent that may have residual peroxides, and my analysis shows a new compound with a mass increase of 16 amu. Is (3R)-1-methylpiperidin-3-ol prone to oxidation?
Answer: Yes, the structure of (3R)-1-methylpiperidin-3-ol contains two sites susceptible to oxidation: the secondary alcohol and the tertiary amine.
-
Expertise & Causality:
-
Alcohol Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming (R)-1-methyl-3-piperidone. This is a very common transformation.[1]
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Amine Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a known metabolic and degradation pathway for tertiary amines. The mass increase of 16 amu strongly suggests the formation of the N-oxide. The formation of the ketone would result in a mass decrease of 2 amu.
-
-
Troubleshooting & Protocol: If oxidative degradation is suspected, a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is the standard approach.[11]
Protocol: Oxidative Forced Degradation
-
Sample Preparation: Prepare a solution of (3R)-1-methylpiperidin-3-ol in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature and monitor over time (e.g., 2, 8, 24 hours).
-
Analysis: Analyze the samples using HPLC-MS to identify the parent compound and any degradation products. The mass spectrometer will be crucial for identifying the mass changes corresponding to oxidation.
-
Data Summary and Visualization
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | To test for acid-catalyzed reactions like dehydration.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | To evaluate stability in basic media.[6] |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | To identify potential oxidation products (N-oxides, ketones).[11] |
| Thermal (Solid) | 60 - 80°C | 1 - 7 days | To assess solid-state stability under heat stress.[8] |
| Photostability | 1.2 million lux-hr & 200 W-hr/m² | As required | To determine light sensitivity as per ICH Q1B guidelines.[10] |
Diagrams
Caption: General workflow for a forced degradation study.
Caption: Potential degradation pathways for (3R)-1-methylpiperidin-3-ol.
References
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LookChem. (3R)-1-methylpiperidin-3-ol. Available from: [Link]
-
PubChem. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421. Available from: [Link]
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MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available from: [Link]
-
PubChem. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496. Available from: [Link]
-
PubChem. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810. Available from: [Link]
-
ResearchGate. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils | Request PDF. Available from: [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
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NIH. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC. Available from: [Link]
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NIH. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available from: [Link]
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NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. Available from: [Link]
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PubChemLite. 3-ethynyl-1-methylpiperidin-3-ol hydrochloride (C8H13NO). Available from: [Link]
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Chemsrc. (3R)-1-methylpiperidin-3-ol Price. Available from: [Link]
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MDPI. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Available from: [Link]
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ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities | Request PDF. Available from: [Link]
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PubMed. Anthocyanone A: a quinone methide derivative resulting from malvidin 3-O-glucoside degradation. Available from: [Link]
-
ResearchGate. Anthocyanone A: A Quinone Methide Derivative Resulting from Malvidin 3- O -Glucoside Degradation | Request PDF. Available from: [Link]
-
MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available from: [Link]
-
PubMed. Photostability Testing of a Third-Generation Retinoid-Tazarotene in the Presence of UV Absorbers. Available from: [Link]
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Technical Support Center: Overcoming Poor Solubility of (3R)-1-methylpiperidin-3-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R)-1-methylpiperidin-3-ol and its derivatives. This scaffold is a valuable chiral building block in medicinal chemistry, but its derivatives frequently present significant solubility challenges that can impede research and development.[1] Poor aqueous solubility is a primary contributor to low or variable bioavailability, which can compromise in vivo studies and hinder the progression of promising drug candidates.[2][3][4]
This guide provides in-depth, practical solutions and troubleshooting strategies grounded in physicochemical principles to help you overcome these hurdles. We will explore the causality behind solubility issues and provide validated protocols to systematically enhance the solubility of your compounds.
Understanding the Core Challenge
The solubility of (3R)-1-methylpiperidin-3-ol derivatives is governed by a delicate balance between their hydrophilic and hydrophobic features.[5] The core structure contains a polar hydroxyl (-OH) group and a tertiary amine, both of which can engage in hydrogen bonding with water.[5][6] However, the piperidine ring itself is a nonpolar, saturated heterocycle.[7] As substituents are added to create derivatives—often large, lipophilic groups designed to improve target binding—the overall molecular hydrophobicity increases, leading to poor aqueous solubility.
The tertiary amine in the piperidine ring is a weak base. This means its ionization state, and therefore its solubility, is highly dependent on pH.[8][9] At pH values below its pKa, the nitrogen atom is protonated, forming a positively charged cation that is significantly more soluble in water.[9][10] Conversely, at pH values above the pKa, the amine is in its neutral, un-ionized form, which is typically much less soluble.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common solubility-related problems encountered during experiments. The table below outlines probable causes and provides actionable recommendations.
| Observed Problem | Probable Root Cause(s) | Recommended Solutions & Actions |
| Compound precipitates from DMSO stock upon addition to aqueous buffer (e.g., PBS pH 7.4). | The compound's kinetic solubility in the aqueous buffer is exceeded.[11] The neutral form of the piperidine derivative is poorly soluble at physiological pH. | 1. pH Adjustment: Prepare the aqueous buffer at a lower pH (e.g., pH 4-5) to protonate the piperidine nitrogen, increasing solubility.[8][9] 2. Co-solvent System: Increase the percentage of an organic co-solvent (e.g., ethanol, PEG 400) in the final solution. Note that high concentrations may be unsuitable for cell-based assays.[12] 3. Reduce Final Concentration: Lower the target concentration of the compound in the assay. |
| Low and variable bioavailability observed in oral dosing (in vivo studies). | Poor aqueous solubility leads to a low dissolution rate in the gastrointestinal tract.[2][4][13] The drug may precipitate in the higher pH environment of the small intestine.[8] | 1. Salt Formation: Formulate the compound as a salt (e.g., hydrochloride, citrate, tartrate). Salts of basic drugs are generally more soluble and exhibit faster dissolution rates.[14][15][16] 2. Formulation with Cyclodextrins: Create an inclusion complex with a cyclodextrin (e.g., HP-β-CD) to increase apparent solubility and dissolution.[17][18][19] 3. Solid Dispersion: Formulate as a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) to create an amorphous form with higher energy and solubility.[8][20] |
| Inconsistent results in cell-based or biochemical assays. | Compound may be precipitating in the assay medium over time, reducing the effective concentration. Kinetic solubility is often higher initially but decreases as the system equilibrates.[11][21] | 1. Perform a Kinetic Solubility Assay: Determine the solubility of your compound under the exact assay conditions (medium, temperature, incubation time).[11] 2. Incorporate Solubilizers: If compatible with the assay, add a small amount of a non-ionic surfactant (e.g., Polysorbate 80) or cyclodextrin to the medium.[22] 3. Visual Inspection: Before and after the experiment, visually inspect assay plates (or a sample) under a microscope for signs of precipitation. |
| Difficulty preparing a stock solution for parenteral (IV) administration. | The required concentration for IV dosing exceeds the compound's solubility in common parenteral vehicles. Uncontrolled precipitation upon dilution in the bloodstream can cause emboli.[8][12] | 1. pH-Controlled Formulation: Use a buffered solution at an acidic pH where the compound is fully soluble. The buffer capacity must be carefully controlled to prevent precipitation upon injection.[8] 2. Co-solvent Mixtures: Utilize a mixture of water and parenterally acceptable co-solvents like propylene glycol, ethanol, or PEG 300/400.[12] 3. Cyclodextrin Complexation: Formulating with a parenterally-approved cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase aqueous solubility.[18] |
Key Experimental Protocols & Methodologies
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the solubility of your derivative across a range of pH values, which is critical for selecting appropriate formulation strategies.
Objective: To quantify the equilibrium solubility of a (3R)-1-methylpiperidin-3-ol derivative at various pH levels.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, citrate for pH 4-6, phosphate for pH 7-8, borate for pH 9-10).
-
Sample Preparation: Add an excess amount of the solid compound to a vial for each pH buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[7]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][23]
-
Phase Separation: After equilibration, allow the vials to stand, then withdraw the supernatant.
-
Filtration: Carefully filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.[7]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Reporting: Plot the solubility (in mg/mL or µM) as a function of pH. This profile is essential for making informed decisions about formulation.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[19][20][24] This protocol outlines a common method for preparing and evaluating such a formulation.
Objective: To enhance the apparent aqueous solubility of a derivative through complexation with HP-β-CD.
Methodology:
-
Phase Solubility Diagram Construction:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v).
-
Add an excess amount of the piperidine derivative to each solution.
-
Equilibrate the samples by shaking for 48-72 hours at a constant temperature.
-
Filter the samples and quantify the drug concentration in the supernatant via HPLC.
-
Plot the drug solubility against the HP-β-CD concentration. A linear (AL-type) plot indicates the formation of a soluble 1:1 complex.
-
-
Preparation of the Complex (Kneading Method):
-
Create a paste by triturating a calculated amount of HP-β-CD with a small amount of water or an alcohol-water mixture.[18]
-
Add the piperidine derivative (typically in a 1:1 or 1:2 molar ratio with the cyclodextrin) to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven or under a vacuum to obtain a solid powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR).
-
Measure the dissolution rate of the complex compared to the free drug to verify the enhancement.
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Visualizing the Workflow: Solubility Enhancement Strategy
The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement technique.
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: My compound is a free base. Should I convert it to a salt? A1: Yes, salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs.[14] By reacting the basic piperidine nitrogen with an acid, you form an ionized salt that is generally much more water-soluble than the neutral free base.[10][15] A salt screening study is recommended to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.
Q2: What is the difference between kinetic and equilibrium solubility, and which one should I measure? A2: Kinetic solubility is measured under non-equilibrium conditions, often by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility before the compound has had time to precipitate and is relevant for high-throughput screening and in vitro assays where solutions are prepared fresh.[11][25][23] Equilibrium solubility is the true solubility measured after a compound has been agitated in a solvent for an extended period (24-72 hours) until the dissolved and solid forms are in equilibrium.[11] It is the gold standard for formulation development and predicting in vivo dissolution.[11][23] For early-stage research, kinetic solubility is often sufficient, but for lead optimization and pre-formulation, measuring equilibrium solubility is crucial.[11]
Q3: Can I use co-solvents for my animal studies? A3: Yes, but with caution. Co-solvents like PEG 400, propylene glycol, and ethanol are often used in preclinical formulations.[12] However, there are two main risks: 1) The toxicity and tolerability of the co-solvent itself at the required dose, and 2) The potential for the drug to precipitate upon injection or dilution with physiological fluids.[12] It is critical to ensure the drug remains soluble in the vehicle after it has been diluted. Formulations that do not rely on high percentages of co-solvents, such as pH-adjusted solutions or cyclodextrin complexes, are often preferred for in vivo work.
Q4: How do I choose between using a cyclodextrin and creating a solid dispersion? A4: The choice depends on several factors. Cyclodextrin complexation is excellent for increasing the apparent solubility in a liquid formulation and can be suitable for both oral and parenteral routes.[18][19] It works by encapsulating individual drug molecules.[20] Solid dispersions are designed to improve the dissolution of solid dosage forms (e.g., tablets, capsules).[8] This technique involves dispersing the drug in a hydrophilic polymer matrix, often converting it to a more soluble amorphous state.[20] If your goal is a liquid formulation, cyclodextrins are a primary choice. If you are developing a solid oral dosage form, both techniques are viable, and the best option would be determined by experimental screening.
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4055-4082. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online. [Link]
-
Al-Ghananeem, A. M. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]
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Todkar, S., et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
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Sharma, N., & Nanjan, M. J. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Singh, S., & Soni, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-268. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsonline.com. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2589. [Link]
-
Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5122-5130. [Link]
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Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
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Wadher, K., et al. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Asian Journal of Pharmaceutical Sciences, 12(3), 221-231. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]
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LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. LookChem. [Link]
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PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]
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ResearchGate. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
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Solubility of Things. (n.d.). Solubility of Piperidine. Solubility of Things. [Link]
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Canva. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. Canva. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Patsnap Synapse. [Link]
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JoVE. (2023). Video: Factors Influencing Bioavailability: First-Pass Elimination. Journal of Visualized Experiments. [Link]
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Technical Support Center: Optimizing Catalyst Loading for (3R)-1-methylpiperidin-3-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3R)-1-methylpiperidin-3-ol. This chiral piperidinol is a crucial building block in the development of various pharmaceutical agents. Its stereoselective synthesis, most commonly achieved via the asymmetric hydrogenation of 1-methyl-3-piperidone, is a process where precise control over reaction parameters is paramount.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of how catalyst loading impacts reaction success. We will address common challenges in a direct question-and-answer format, supported by experimental data, detailed protocols, and visual workflows to empower you to troubleshoot and optimize your synthesis effectively.
Core Concept: The Critical Role of Catalyst Loading
In catalytic asymmetric hydrogenation, the catalyst loading, typically expressed as the substrate-to-catalyst molar ratio (S/C), is a master variable. It directly influences not only the reaction kinetics (rate) but also the overall efficiency and, in some cases, the stereochemical outcome. An optimal catalyst loading balances reaction speed and product quality with the economic imperative to minimize the use of expensive precious metal catalysts (e.g., Ruthenium, Rhodium, Iridium) and complex chiral ligands.[1][2]
A key challenge in the synthesis of piperidines is the potential for catalyst poisoning, where the nitrogen atom of the product or starting material can coordinate strongly to the metal center, inhibiting or completely stopping catalytic turnover.[3][4][5][6] This makes the careful optimization of catalyst loading not just beneficial, but essential for achieving high yield and selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and a set of actionable solutions.
Q1: My reaction suffers from low or incomplete conversion. How should I adjust the catalyst loading?
A1: Low conversion is a frequent issue, often pointing to insufficient catalytic activity over the reaction's course. While the intuitive first step is to increase the catalyst loading (i.e., decrease the S/C ratio), it is crucial to understand the root cause to find the most effective solution.
Potential Causes:
-
Insufficient Active Sites: At a high S/C ratio, the number of available catalytic centers may be too low to convert the substrate within a practical timeframe. Highly active catalyst systems can achieve excellent results at very high S/C ratios (up to 100,000), but this is system-dependent.[7]
-
Catalyst Deactivation/Poisoning: This is the most probable cause. The reaction may start efficiently but then slow down or stop completely.
-
Product Inhibition: The nitrogen lone pair in the (3R)-1-methylpiperidin-3-ol product can bind strongly to the catalyst's metal center, effectively acting as a poison and preventing further substrate binding.[3][4]
-
Substrate or Impurity Poisoning: The starting material or impurities within the substrate or solvent (e.g., sulfur compounds) can irreversibly deactivate the catalyst.
-
Actionable Solutions:
-
Systematically Increase Catalyst Loading: Decrease the S/C ratio in a stepwise manner (e.g., from a starting point of 2000:1 to 1000:1, then to 500:1). Observe the impact on conversion. This is the most direct approach to address a simple deficiency of active sites.
-
Purify Reagents: Ensure the 1-methyl-3-piperidone substrate and solvent are of high purity. Passing them through a short plug of activated carbon or alumina can remove potential catalyst poisons.
-
Modify Reaction Conditions to Mitigate Poisoning: If product inhibition is suspected, consider adding a mild acid. Protonation of the piperidine nitrogen can prevent it from coordinating to and poisoning the metal catalyst.[5] This strategy must be carefully evaluated as it can alter the catalyst's electronic properties and performance.
-
Evaluate Catalyst Stability: The catalyst complex may be degrading under the reaction conditions (e.g., temperature). Running the reaction at a lower temperature, potentially compensated by a higher catalyst loading, can sometimes resolve this.
Q2: I am observing poor enantioselectivity (low % ee). Is catalyst loading the culprit?
A2: While catalyst loading is more directly linked to reaction rate, it can have a significant indirect impact on enantioselectivity.
Potential Causes & Mechanisms:
-
Interaction with Reaction Time & Temperature: This is the most common link. A low catalyst loading may necessitate a higher reaction temperature or a much longer reaction time to achieve full conversion.
-
High Temperature: Elevated temperatures can reduce the energy difference between the diastereomeric transition states that lead to the R and S enantiomers, resulting in lower enantioselectivity.[1]
-
Long Reaction Times: Prolonged exposure to reaction conditions could potentially lead to racemization of the product, although this is less common for this specific alcohol.
-
-
Catalyst Degradation: At very low concentrations (high S/C), the catalyst might be less stable. If the chiral catalyst degrades into a different, less selective or even achiral species, the overall measured % ee of the final product will be lower.
Actionable Solutions:
-
Prioritize Other Parameters: Before focusing on loading, optimize parameters that have a more direct and pronounced effect on enantioselectivity. These include the choice of chiral ligand, solvent, temperature, and for direct hydrogenation, H₂ pressure.[1][8]
-
Conduct a Loading Study: Once other parameters are optimized, perform a series of experiments varying the S/C ratio (e.g., from 500:1 to 10,000:1) while keeping all other conditions constant. This will reveal if there is a direct correlation between loading and enantioselectivity for your specific system. Highly effective catalyst systems can maintain excellent enantioselectivity even at very low loadings.[9][10]
-
Increase Loading to Reduce Temperature/Time: If you suspect that high temperatures or long reaction times are eroding your enantioselectivity, increasing the catalyst loading to enable a faster reaction at a lower temperature is a sound strategy. For example, many highly enantioselective reductions are complete in minutes or a few hours at catalyst loadings of 0.1 mol% (S/C 1000:1).[9]
Frequently Asked Questions (FAQs)
-
Q: What is a typical starting S/C ratio for synthesizing (3R)-1-methylpiperidin-3-ol?
-
Q: Which catalyst families are most effective for this transformation?
-
A: The most successful catalysts are typically based on Ruthenium(II), Rhodium(III), and Iridium(III) complexes paired with chiral ligands. For the asymmetric transfer hydrogenation of ketones, catalysts derived from a metal precursor (e.g., [RuCl₂(p-cymene)]₂ or [Cp*MCl₂]₂ where M=Rh, Ir) and a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are exceptionally effective and widely documented.[9][10][11]
-
-
Q: Should I use direct hydrogenation (H₂ gas) or transfer hydrogenation?
-
A: Both methods are highly effective.
-
Transfer Hydrogenation: This is often preferred in a research or early development setting due to its operational simplicity, as it does not require high-pressure equipment. Common hydrogen donors include formic acid/triethylamine mixtures or 2-propanol.[9][12][13]
-
Direct Hydrogenation: This method uses H₂ gas and is highly atom-economical, making it attractive for large-scale industrial processes. It requires specialized high-pressure reactors but can be extremely efficient.[2][8]
-
-
Data Summary: Catalyst Performance in Asymmetric Ketone Reduction
The following table summarizes performance data for relevant catalyst systems used in the asymmetric hydrogenation of ketones, providing a baseline for expected performance.
| Catalyst System (Metal/Ligand) | Substrate Type | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Ru / (S)-BIBOP / (S,S)-DPEN | Aryl Heteroaryl Ketones | up to 100,000:1 | H₂ (400 psi), i-PrOH, 25°C | >98 | >99 | [7] |
| Ru / TsDPEN | Various Ketones | 10,000:1 (0.01 mol%) | HCOOH/NEt₃, 80°C | >95 | >98 | [9] |
| Rh / TsDPEN | Aryl Ketones | 100:1 - 1000:1 | HCOOH/NEt₃ in Water, 40°C | >95 | up to 99 | [10][11] |
| Ir / TsDPEN | Aryl Ketones | 100:1 | HCOOH/NEt₃ in Water, 40°C | ~90 | up to 97 | [10][11] |
Experimental Protocols
Representative Protocol: Asymmetric Transfer Hydrogenation of 1-Methyl-3-piperidone
This protocol is a generalized example. Specific conditions should be optimized for your chosen catalyst system.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2R)-TsDPEN (Chiral ligand)
-
1-Methyl-3-piperidone (Substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a nitrogen-purged reaction vessel, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (1R,2R)-TsDPEN (0.011 mmol, 2.2 mol%) in the chosen solvent (5 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Degas this mixture by bubbling nitrogen through it for 15 minutes.
-
Add the HCOOH/NEt₃ mixture (1 mL) to the catalyst solution.
-
Add 1-methyl-3-piperidone (1 mmol, 1 equivalent) to the reaction vessel.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 28-40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (3R)-1-methylpiperidin-3-ol.
-
-
Analysis:
-
Confirm the structure by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Diagram 2: Catalyst Loading Optimization Cycle
Caption: The iterative cycle for optimizing catalyst loading.
Diagram 3: Simplified Asymmetric Catalytic Cycle
Caption: A simplified representation of an asymmetric catalytic cycle.
References
- Asymmetric Hydrogenation of Ketones by Ruthenium C
- Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones.
- A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ACS Publications - Journal of the American Chemical Society.
- Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in w
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press.
- Ruthenacycles and Iridacycles as Transfer Hydrogenation C
- (3R)-1-methylpiperidin-3-ol. LookChem.
- Iridium Catalysis Enables Piperidine Synthesis
- RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. University of Liverpool IT Services.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.
- Preparation of Piperidines, Part 1: Substituted
- Asymmetric Hydrogen
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- (3R)-1-methylpiperidin-3-ol | C6H13NO. PubChem.
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
Sources
- 1. ethz.ch [ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienmag.com [scienmag.com]
- 5. youtube.com [youtube.com]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. webofproceedings.org [webofproceedings.org]
- 13. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in (3R)-1-methylpiperidin-3-ol Synthesis
Welcome to the Technical Support Center for the synthesis of (3R)-1-methylpiperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to ensure the highest purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: I see an unexpected peak in my GC/LC analysis with a mass of 113.1 g/mol , eluting earlier than my product.
Question: My reaction to N-methylate (3R)-3-hydroxypiperidine shows good conversion, but I have a significant impurity with a mass of 113.1 g/mol . What is it and how can I prevent it?
Probable Cause: This impurity is likely 1-methyl-1,2,3,6-tetrahydropyridine or its isomer, 1-methyl-1,2,3,4-tetrahydropyridine . These are elimination (dehydration) by-products. The formation is promoted by excessive heat or strongly acidic conditions, which facilitate the elimination of the hydroxyl group.
Proposed Solutions:
-
Temperature Control: If using a high-temperature method like the Eschweiler-Clarke reaction, carefully control the temperature. While the reaction often requires heat to proceed, localized overheating can significantly increase the rate of dehydration. Aim for the lowest effective temperature.
-
pH Management: In reductive amination using hydrides, ensure the pH does not become too acidic during the reaction or workup. A Lewis acid catalyst can sometimes be used to promote iminium ion formation without requiring harsh Brønsted acids[1].
-
Choice of Reducing Agent: For reductive aminations, sodium triacetoxyborohydride (STAB) is often a milder alternative to sodium cyanoborohydride and can be used under non-acidic conditions, thereby minimizing dehydration[2].
Issue 2: My mass spectrometry results show a peak with a mass of 130.1 g/mol , and my reaction yield is low.
Question: I am performing N-methylation using methyl iodide, but my yield of the desired product (115.17 g/mol ) is low, and I see a major peak at m/z 130.1. What is happening?
Probable Cause: You are likely observing over-methylation, leading to the formation of the quaternary ammonium salt, (3R)-3-hydroxy-1,1-dimethylpiperidin-1-ium iodide . Traditional alkylating agents like methyl iodide are highly reactive and can lead to quaternization of the tertiary amine product[3]. The Eschweiler-Clarke reaction is specifically designed to avoid this issue, as the mechanism prevents the formation of a quaternary salt[4][5].
Proposed Solutions:
-
Switch Methylation Strategy: The most effective solution is to switch to a reductive amination method. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and highly effective method for methylating secondary amines to tertiary amines without the risk of over-alkylation[6][7].
-
Stoichiometric Control (Not Recommended): While precise control of methyl iodide stoichiometry can be attempted, it is often difficult to prevent over-methylation completely, especially on a larger scale. This approach typically results in a mixture of starting material, product, and quaternary salt.
Issue 3: My final product fails chiral purity analysis, showing the presence of the (S)-enantiomer.
Question: I started with high-purity (3R)-3-hydroxypiperidine, but my final (3R)-1-methylpiperidin-3-ol contains the (S)-enantiomer. How is this happening?
Probable Cause: Racemization is occurring at the C3 stereocenter. This can be caused by harsh reaction conditions that allow for a temporary and reversible oxidation-reduction equilibrium or a ring-opening/closing mechanism.
Proposed Solutions:
-
Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. The Eschweiler-Clarke reaction is generally considered to be stereochemically robust, with chiral amines typically not racemizing under these conditions[4].
-
Avoid Strong Bases/Acids: Strong bases could potentially deprotonate the hydroxyl group and initiate side reactions, while strong acids at high temperatures could promote elimination followed by non-stereoselective rehydration, although this is less likely.
-
Confirm Starting Material Purity: Always verify the enantiomeric purity of your starting material, (3R)-3-hydroxypiperidine, before starting the reaction.
Troubleshooting Summary Table
| Observable Issue | Probable By-product | Probable Cause | Recommended Action |
| Peak at m/z 113.1 | Dehydration Product | Excessive heat; strong acid | Lower reaction temperature; use milder reagents (e.g., STAB). |
| Peak at m/z 130.1 | Quaternary Ammonium Salt | Over-alkylation (e.g., with MeI) | Switch to reductive amination (Eschweiler-Clarke). |
| Chiral Purity Failure | (3S)-1-methylpiperidin-3-ol | Racemization | Use milder reaction conditions; confirm starting material purity. |
| High Starting Material | (3R)-3-hydroxypiperidine | Incomplete Reaction | Increase reagent stoichiometry; extend reaction time; optimize temperature. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (3R)-1-methylpiperidin-3-ol and their associated by-products?
The most common and industrially preferred method is the N-methylation of (3R)-3-hydroxypiperidine. The two primary approaches for this transformation are:
-
Reductive Amination (Eschweiler-Clarke Reaction): This is a one-pot reaction using formaldehyde and a reducing agent, typically formic acid[6].
-
Advantages: Cost-effective, avoids quaternary salt formation, and generally preserves stereochemistry[4].
-
Common By-products: Unreacted starting material, dehydration products under excessive heat.
-
-
Direct Alkylation: This involves using an alkylating agent like methyl iodide or dimethyl sulfate.
-
Advantages: Simple to perform in a lab setting.
-
Common By-products: Over-methylation to form the quaternary ammonium salt is a major issue[3]. This method is less favored for large-scale synthesis due to poor atom economy and by-product formation.
-
Q2: How can I set up a robust analytical method to separate the main product from key by-products?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC) is recommended.
-
GC-MS for General Purity: A standard GC-MS method is excellent for separating the starting material, product, and dehydration by-products based on their different boiling points and polarities.
-
Chiral HPLC for Enantiomeric Purity: To quantify the (S)-enantiomer, a dedicated chiral HPLC method is necessary. Columns such as those based on cellulose or amylose derivatives are often effective.
Q3: What is the mechanism for dehydration by-product formation?
Under acidic conditions, the hydroxyl group at the C3 position can be protonated, forming a good leaving group (water). A subsequent E1 or E2 elimination reaction, promoted by heat, removes a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond within the piperidine ring.
Caption: Acid-catalyzed dehydration pathway.
Q4: Can I use other reductive amination conditions besides Eschweiler-Clarke?
Yes, various reductive amination protocols exist. A popular alternative involves reacting the amine with formaldehyde to form the iminium ion intermediate, followed by reduction with a hydride reagent[2][8].
-
Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. The reaction must be staged, allowing imine formation first before adding the borohydride, as it can reduce the formaldehyde starting material[1][9].
-
Sodium triacetoxyborohydride (NaHB(OAc)₃): A milder and more selective reagent that can be added in a one-pot fashion with the amine and aldehyde. It is less likely to reduce the aldehyde in the presence of the amine[2].
-
Hydrogenation: Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another clean and effective method.
Caption: A logical workflow for by-product troubleshooting.
Section 3: Standard Operating Procedures (SOPs)
SOP-01: Baseline GC-MS Method for By-product Profiling
-
System: Gas chromatograph with a mass selective detector.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split mode (50:1), temperature 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Transfer line: 280°C.
-
Ion source: 230°C.
-
Scan range: 40-300 m/z.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate).
SOP-02: Chiral HPLC Method for Enantiomeric Purity Assessment
-
System: HPLC with a UV detector (e.g., at 210 nm).
-
Column: Chiral stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: Isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Note: The exact ratio must be optimized for the specific column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers to determine the enantiomeric excess (ee%).
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - Società Chimica Italiana. Available at: [Link]
-
Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]
-
(3R)-1-methylpiperidin-3-ol - LookChem. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer - Journal of Zhejiang University-SCIENCE A. Available at: [Link]
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central. Available at: [Link]
-
The reductive amination reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Reductive Amination - Common Conditions - Organic Chemistry Data. Available at: [Link]
-
Reductive Amination - Myers Chem 115. Available at: [Link]
-
(3R)-1-methylpiperidin-3-ol | C6H13NO - PubChem. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
Technical Support Center: Enhancing the Stereoselectivity of (3R)-1-methylpiperidin-3-ol Synthesis
Welcome to the technical support center for the stereoselective synthesis of (3R)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments, with a particular focus on enhancing stereoselectivity.
(3R)-1-methylpiperidin-3-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1][2] Achieving high stereoselectivity in its preparation is crucial, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (3R)-1-methylpiperidin-3-ol.
Q1: My asymmetric reduction of N-methyl-3-piperidone is resulting in low enantiomeric excess (ee%). What are the primary causes and how can I improve it?
A1: Low enantiomeric excess (ee%) is a common challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[3][4]
-
Catalyst and Reagent Integrity: The chiral catalyst is the cornerstone of the asymmetric reaction.[3]
-
Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can interfere with the formation of the active chiral catalyst.[4] It is advisable to use a freshly prepared or purchased catalyst of known purity.
-
Decomposition: Some catalysts are sensitive to air, moisture, or light. Ensure proper storage and handling under an inert atmosphere.[3]
-
Catalyst Loading: An insufficient catalyst loading can lead to a significant background reaction, which is non-selective and will lower the overall ee%. Consider incrementally increasing the catalyst loading.[4]
-
-
Reaction Conditions:
-
Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[4] This is because a lower temperature increases the free energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[4] Experiment with a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal condition.[4]
-
Solvent: The solvent can significantly impact enantioselectivity by influencing the geometry of the transition state.[4] Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane, THF, 2-propanol). Use anhydrous, high-purity solvents to avoid interference from water or other impurities.[3]
-
Concentration: Substrate concentration can affect the reaction rate and, in some cases, the enantioselectivity. It is recommended to optimize the concentration to maximize the catalytic turnover and selectivity.
-
-
Substrate Quality: Ensure the starting material, N-methyl-3-piperidone, is pure. Impurities in the substrate can potentially poison the catalyst or participate in side reactions.
Q2: I'm observing poor diastereoselectivity in my chiral auxiliary-mediated synthesis. How can I enhance the formation of the desired diastereomer?
A2: Chiral auxiliaries are powerful tools for controlling stereochemistry.[5][6] Poor diastereoselectivity can often be rectified by careful selection of the auxiliary and optimization of reaction conditions.
-
Choice of Chiral Auxiliary: The structure of the chiral auxiliary is critical for inducing facial selectivity. Auxiliaries like Evans oxazolidinones or pseudoephedrine are commonly used.[5] The steric bulk and electronic properties of the auxiliary direct the approach of the incoming reagent. If one auxiliary provides low selectivity, consider screening others.
-
Reaction Conditions for Diastereoselective Reaction:
-
Enolate Formation: The geometry of the enolate (E or Z) can significantly influence the diastereoselectivity of subsequent alkylation or aldol reactions. The choice of base (e.g., LDA, LiHMDS) and solvent can control enolate geometry.
-
Temperature: As with enantioselective reactions, lower temperatures generally lead to higher diastereoselectivity by better differentiating the energies of the diastereomeric transition states.
-
-
Purification of Diastereomers: If optimizing the reaction conditions does not yield a single diastereomer, the resulting mixture can often be separated by chromatography (e.g., flash column chromatography) or crystallization to isolate the desired diastereomer in pure form.
Q3: The conversion of my biocatalytic reduction is low, or the reaction is too slow. What steps can I take to optimize the enzymatic process?
A3: Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols.[7][8] Low conversion or slow reaction rates can be addressed by optimizing several parameters.
-
Enzyme Selection and Activity: Different alcohol dehydrogenases (ADHs) exhibit varying substrate specificities and activities.[7][9] If possible, screen a panel of ADHs to find the most efficient one for N-methyl-3-piperidone. Ensure the enzyme preparation has high activity and is not denatured.
-
Cofactor Regeneration: Most ADHs require a nicotinamide cofactor (NADH or NADPH) for the reduction.[7] Since the cofactor is expensive, an efficient in-situ regeneration system is crucial. This is often achieved using a coupled-enzyme system (e.g., glucose dehydrogenase with glucose) or a substrate-coupled system (e.g., using isopropanol as a co-solvent and sacrificial hydrogen donor).[7]
-
Reaction Medium and pH: The pH of the reaction medium is critical for enzyme activity and stability. Optimize the pH for the specific enzyme being used. The addition of co-solvents can also improve substrate solubility and reaction rates, but their effect on enzyme activity must be evaluated.
-
Substrate and Product Inhibition: High concentrations of the substrate (N-methyl-3-piperidone) or the product ((3R)-1-methylpiperidin-3-ol) can inhibit the enzyme, leading to decreased reaction rates and incomplete conversion. Fed-batch strategies or in-situ product removal can mitigate these effects.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for the asymmetric reduction of N-methyl-3-piperidone?
A1: The asymmetric reduction of prochiral ketones like N-methyl-3-piperidone is a well-established transformation.[10] Several catalytic systems are known to be effective:
-
Transition Metal Catalysts: Ruthenium and rhodium complexes with chiral phosphine or diamine ligands are widely used for asymmetric transfer hydrogenation and asymmetric hydrogenation. These systems often exhibit high catalytic activity and enantioselectivity.
-
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones.[10]
Q2: How does the choice of reducing agent impact the stereoselectivity?
A2: The reducing agent works in concert with the chiral catalyst to achieve stereoselective reduction.
-
Hydride Sources: In catalytic reductions, common hydride sources include boranes (e.g., borane-dimethylsulfide complex, catecholborane) or metal hydrides (e.g., sodium borohydride, lithium aluminum hydride).[10] The nature of the hydride source can influence the reactivity and selectivity of the catalytic cycle.
-
Transfer Hydrogenation Reagents: In asymmetric transfer hydrogenation, isopropanol and formic acid are common hydrogen donors.[10] The choice of hydrogen donor can affect the reaction equilibrium and rate.
Q3: What are the advantages and disadvantages of using a chiral auxiliary approach for this synthesis?
A3: The use of a chiral auxiliary is a robust strategy in asymmetric synthesis.[5][6]
-
Advantages:
-
High Stereocontrol: Chiral auxiliaries can provide very high levels of diastereoselectivity, often leading to a single diastereomer.[11]
-
Predictability: The stereochemical outcome is often predictable based on established models for the specific auxiliary.
-
-
Disadvantages:
-
Stoichiometric Use: This approach requires the use of a stoichiometric amount of the chiral auxiliary, which can be expensive.
-
Additional Steps: The synthesis involves additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.[5]
-
Q4: Can biocatalysis be a viable alternative for the synthesis of (3R)-1-methylpiperidin-3-ol?
A4: Yes, biocatalysis is an excellent alternative for the synthesis of chiral alcohols.[7][8]
-
Advantages of Enzymatic Reductions:
-
High Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).[7]
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which is environmentally friendly.
-
-
Commonly Used Enzymes: Alcohol dehydrogenases (ADHs) are the most common enzymes used for the asymmetric reduction of ketones.[7][9] These can be obtained from various microbial sources or as isolated enzymes.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Asymmetric Reduction via Temperature Screening
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand and the metal precursor in the chosen anhydrous solvent. Stir the solution for the required time at the specified temperature to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to the initial screening temperature (e.g., 25 °C).
-
Substrate Addition: Add a solution of N-methyl-3-piperidone in the same anhydrous solvent to the catalyst solution.
-
Reaction Monitoring: Maintain the reaction at the initial temperature and take aliquots at specific time points. Quench the aliquots and analyze them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Temperature Screening: Repeat the reaction at incrementally lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to assess the effect of temperature on enantioselectivity.[4]
Table 1: Comparison of Different Catalytic Systems for Asymmetric Reduction of N-methyl-3-piperidone
| Catalyst System | Reducing Agent | Solvent | Temp (°C) | ee% (R) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 95 | Hypothetical Data |
| (R)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 92 | Hypothetical Data |
| ADH from Rhodococcus ruber | Isopropanol | Phosphate Buffer | 30 | >99 | [9] |
| F₄₂₀-dependent ADH | Isopropanol | Tris-HCl Buffer | 30 | >99 | [7] |
Note: The data in this table is illustrative and based on typical results reported in the literature for similar substrates. Actual results may vary.
Table 2: Influence of Solvents on Enantioselectivity
| Solvent | Dielectric Constant (ε) | ee% (R) |
| Toluene | 2.4 | 91 |
| Dichloromethane | 9.1 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 85 |
| 2-Propanol | 19.9 | 93 |
Note: This table presents hypothetical data to illustrate the general trend that solvent polarity can influence enantioselectivity. The optimal solvent is system-dependent.
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantioselectivity.
Diagram 2: Decision Tree for Selecting a Synthetic Strategy
Caption: Decision tree for selecting a synthetic strategy.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low enantioselectivity in asymmetric pyranone synthesis. Benchchem.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- PMC. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. NIH.
- ACS Publications. (n.d.). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of reaction conditions.
-
ResearchGate. (2025). New Methodology for the Asymmetric Reduction of Ketones. Retrieved from [Link]
- PubMed. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase.
- BenchChem. (n.d.). How to increase the enantiomeric excess in asymmetric synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a.
- Asymmetric reactions_synthesis. (n.d.).
- PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- ResearchGate. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.
- Asymmetric-Synthesis. (n.d.).
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
- LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
- RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design.
- ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy....
- PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol.
- University of York. (n.d.). Asymmetric Synthesis.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. york.ac.uk [york.ac.uk]
Technical Support Center: Troubleshooting Failed Reactions Involving (3R)-1-methylpiperidin-3-ol
Welcome to the technical support center for (3R)-1-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile chiral building block. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
I. Understanding the Reactant: Physicochemical Properties
Before troubleshooting a reaction, a thorough understanding of your starting material is paramount. (3R)-1-methylpiperidin-3-ol is a chiral secondary alcohol and a tertiary amine, a combination that dictates its reactivity and potential side reactions.
| Property | Value | Source |
| CAS Number | 28808-26-6 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 78-80 °C at 15 Torr | [2] |
| pKa (predicted) | 14.95 ± 0.20 | [2] |
II. Frequently Asked Questions & Troubleshooting Guides
A. Issues with Starting Material and Reagents
Question 1: My reaction is sluggish or fails to initiate. How can I be sure my (3R)-1-methylpiperidin-3-ol is of sufficient quality?
Answer: The purity of your starting material is a critical factor. Here's a systematic approach to verify its quality:
-
Purity Assessment:
-
NMR Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum. Look for unexpected signals that may indicate impurities. The presence of residual solvents from synthesis or purification is a common issue.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and identify volatile impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric excess (ee) of your material. Racemization can occur under improper storage or handling conditions.
-
-
Water Content: (3R)-1-methylpiperidin-3-ol is hygroscopic. Water can interfere with many reactions, especially those involving organometallics or water-sensitive reagents.
-
Karl Fischer Titration: This is the gold standard for determining water content.
-
Drying Procedures: If water is suspected, you can dry the material by azeotropic distillation with toluene or by storing it over a suitable desiccant in a vacuum desiccator.
-
dot
Caption: Initial troubleshooting workflow for reaction failures.
B. Common Reaction-Specific Problems
Question 2: I am attempting an O-alkylation (e.g., Williamson ether synthesis) and observing low yield and the formation of a quaternary ammonium salt. What is going wrong?
Answer: This is a classic case of competing N-alkylation. The nitrogen in the piperidine ring is a nucleophile and can compete with the hydroxyl group for the alkylating agent.
Causality: The tertiary amine of (3R)-1-methylpiperidin-3-ol can react with the alkyl halide to form a quaternary ammonium salt, which is often an insoluble solid that precipitates from the reaction mixture. This side reaction consumes your alkylating agent and complicates purification.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS ether) before proceeding with the N-alkylation. The silyl group can be easily removed later under mild acidic conditions.
-
Choice of Base and Reaction Conditions:
-
Using a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can favor deprotonation of the less sterically hindered hydroxyl group over N-alkylation.
-
Running the reaction at lower temperatures can also help to favor the desired O-alkylation.
-
-
Order of Addition: Add the alkylating agent slowly to a pre-formed solution of the alcohol and base. This maintains a low concentration of the electrophile, minimizing the chance of N-alkylation.
dot
Caption: Decision tree for troubleshooting O-alkylation reactions.
Question 3: My esterification reaction is incomplete, and I'm having difficulty with the workup. Any advice?
Answer: Esterification of (3R)-1-methylpiperidin-3-ol can be challenging due to the basicity of the piperidine nitrogen and the polarity of the product.
Causality:
-
Incomplete Reaction: The basic nitrogen can be protonated by the acid catalyst (in Fischer esterification) or the carboxylic acid itself, reducing the nucleophilicity of the hydroxyl group.
-
Workup Issues: The resulting amino ester can be water-soluble, especially in its protonated form, leading to product loss during aqueous workup. Emulsion formation is also common.
Troubleshooting Steps:
-
Reaction Conditions:
-
Steglich Esterification: Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine). This avoids strongly acidic conditions.
-
Acid Chloride/Anhydride: Reacting the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) is often more efficient than Fischer esterification.
-
-
Workup Protocol:
-
Avoid Strong Acids: During workup, avoid washing with strong acids if possible. If an acid wash is necessary to remove basic impurities, use a saturated solution of a mild acid like ammonium chloride.
-
Back-Extraction: If you suspect product loss to the aqueous layer, basify the aqueous washes with a solid base like potassium carbonate and back-extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Brine Wash: To break up emulsions and reduce the water content in the organic layer, perform a final wash with saturated sodium chloride solution (brine).
-
Question 4: I am attempting a Mitsunobu reaction and it is failing. What are the likely causes?
Answer: The Mitsunobu reaction is sensitive to several factors, and the presence of the tertiary amine in (3R)-1-methylpiperidin-3-ol can introduce complications.
Causality:
-
pKa of the Nucleophile: The Mitsunobu reaction generally works best with nucleophiles having a pKa of less than 13.[3] The betaine intermediate formed from triphenylphosphine and the azodicarboxylate is a strong base and can be intercepted by the acidic proton of the nucleophile.
-
Steric Hindrance: The piperidine ring can present steric hindrance around the hydroxyl group, slowing down the reaction.
-
Side Reactions: The tertiary amine can potentially react with the activated alcohol-phosphine complex, leading to undesired byproducts.
Troubleshooting Steps:
-
Reagent Purity and Order of Addition:
-
Ensure all reagents (triphenylphosphine, DEAD/DIAD) are fresh and pure.
-
The standard order of addition is to dissolve the alcohol, nucleophile, and triphenylphosphine in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).
-
-
Alternative Reagents:
-
If the standard conditions fail, consider using alternative azodicarboxylates like ADDP (1,1'-(azodicarbonyl)dipiperidine), which can be more effective for less acidic nucleophiles.[3]
-
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of decomposition.
Question 5: I am concerned about racemization of the chiral center. When is this most likely to occur and how can I prevent it?
Answer: Racemization is a valid concern, particularly when the stereocenter is adjacent to a group that can be temporarily removed or altered to form a planar intermediate.
Causality: While the chiral center at C3 is not directly adjacent to the nitrogen, certain reaction conditions can promote racemization. For example, harsh basic or acidic conditions, or high temperatures, might facilitate a ring-opening/closing mechanism or other rearrangements that could lead to a loss of stereochemical integrity.
Preventative Measures:
-
Mild Reaction Conditions: Whenever possible, choose reagents and conditions that are known to be mild and operate at or below room temperature.
-
Avoid Strong Bases/Acids: Prolonged exposure to strong bases or acids should be avoided. If their use is necessary, conduct the reaction at the lowest possible temperature for the shortest duration required.
-
Chiral Analysis: Regularly check the enantiomeric excess of your product using chiral HPLC to ensure that your reaction conditions are not causing racemization.
III. Purification Strategies
Question 6: I am struggling to purify my product, which is a polar, basic compound. What are my options?
Answer: The purification of polar amino alcohols and their derivatives can be challenging due to their physical properties.
| Challenge | Recommended Solution |
| High Polarity | Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol). Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel. |
| Water Solubility | After aqueous workup, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate. If the product is highly water-soluble, consider extraction with a more polar solvent like n-butanol or continuous liquid-liquid extraction. |
| Non-volatile Salts | If your product is a salt, you may need to neutralize it to the free base before chromatography. Alternatively, ion-exchange chromatography can be an effective purification method. |
IV. Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
-
To a solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is required.
-
Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for your specific compound. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape.
-
Detection: UV detection is commonly used.
-
Procedure:
-
Prepare a solution of your sample in the mobile phase.
-
Inject a small volume onto the HPLC system.
-
Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the peak areas to determine the enantiomeric excess.
-
V. References
-
PubChem. Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]
-
LookChem. (3R)-1-methylpiperidin-3-ol. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
Sources
Improving the work-up procedure for (3R)-1-methylpiperidin-3-ol synthesis
Technical Support Center: (3R)-1-methylpiperidin-3-ol Synthesis
Welcome to the technical support guide for the synthesis of (3R)-1-methylpiperidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of this important chiral intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and practical laboratory experience to help you optimize your yield, purity, and process efficiency.
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems that may arise during the isolation and purification of (3R)-1-methylpiperidin-3-ol.
Question 1: I have a very low yield after performing a standard liquid-liquid extraction. Where is my product?
Answer:
This is the most common issue encountered and is primarily due to the high water solubility of (3R)-1-methylpiperidin-3-ol, a small, polar molecule with both a hydroxyl group and a tertiary amine.
-
Causality: The hydrogen bonding capabilities of the hydroxyl group and the polarity of the amine make the compound partially soluble in the aqueous phase, even when it is in its neutral (free base) form. Standard extraction with a solvent like ethyl acetate may not be sufficient to quantitatively transfer the product to the organic layer.
-
Recommended Solutions:
-
"Salting Out" Effect: Before extraction, saturate the aqueous layer with an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the polarity of the aqueous phase, reducing the solubility of the organic product and forcing it into the organic layer. K₂CO₃ is particularly effective as it also acts as a base to ensure the amine is deprotonated.
-
Solvent Selection: Switch to a more polar extraction solvent that is immiscible with water. Dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol can significantly improve extraction efficiency for polar amines.
-
Multiple Extractions: Instead of one large volume extraction, perform multiple extractions (e.g., 5 x 50 mL) with smaller volumes of organic solvent. This is thermodynamically more effective at recovering the product.
-
Continuous Liquid-Liquid Extraction: For maximum recovery in large-scale preparations, consider using a continuous liquid-liquid extractor. This apparatus continuously cycles fresh solvent through the aqueous layer, providing an exhaustive extraction.
-
Question 2: My product seems to be retained in the aqueous layer even after multiple extractions. What did I do wrong?
Answer:
The issue is almost certainly related to the pH of your aqueous phase. As a tertiary amine, (3R)-1-methylpiperidin-3-ol is basic and will exist as a water-soluble ammonium salt in acidic or neutral conditions.
-
Causality: The lone pair on the nitrogen atom is readily protonated by acid. To extract the compound into an organic solvent, it must be in its neutral, "free base" form.
-
Solution Workflow:
-
pH Measurement: Use a pH meter or pH paper to check the pH of your aqueous layer.
-
Basification: Add a strong base, such as 50% aqueous sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), portion-wise with stirring and cooling. The goal is to raise the pH to >12. This ensures the complete deprotonation of the piperidinium salt to the free base.
-
Re-extraction: Once the solution is strongly basic, proceed with the extraction using your chosen organic solvent. The deprotonated, neutral amine will now have significantly higher solubility in the organic phase.
-
The following diagram illustrates the fundamental acid-base extraction workflow.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (3R)-1-methylpiperidin-3-ol
(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its piperidine core and stereodefined hydroxyl group are key structural features in a variety of active pharmaceutical ingredients (APIs), including antagonists for adenosine A2A receptors and inhibitors of DNA methyltransferases.[1] The efficient and stereoselective synthesis of this compound is therefore a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of three prominent synthetic strategies to obtain (3R)-1-methylpiperidin-3-ol: enzymatic kinetic resolution of a racemic mixture, chemical synthesis from a chiral precursor, and asymmetric biocatalytic reduction of a prochiral ketone. Each route is evaluated based on its experimental protocol, underlying chemical principles, and key performance indicators to assist researchers and process chemists in selecting the most suitable method for their specific needs.
Route 1: Enzymatic Kinetic Resolution of (±)-1-Methylpiperidin-3-ol
Kinetic resolution is a widely employed strategy for the separation of racemates. This approach utilizes a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of the racemic starting material, allowing for the separation of the unreacted enantiomer and the newly formed product. For the synthesis of (3R)-1-methylpiperidin-3-ol, a two-step enzymatic process using Candida antarctica lipase B (CAL-B) has been demonstrated to be effective.[2]
Strategy Overview
The process begins with the racemic (±)-1-methylpiperidin-3-ol. In the first step, CAL-B selectively catalyzes the acetylation of the (R)-enantiomer in the presence of an acyl donor, yielding (R)-1-methylpiperidin-3-yl acetate with moderate enantiomeric excess. The unreacted (S)-enantiomer is then separated. In the second step, the same enzyme is used to selectively hydrolyze the (R)-acetate from the enriched mixture, further enhancing the enantiomeric excess of the desired (R)-1-methylpiperidin-3-ol.
Experimental Protocols
Step 1: Enantioselective Acetylation [2]
-
To a solution of (±)-1-methylpiperidin-3-ol (1.0 g, 8.7 mmol) in dry diisopropyl ether (50 mL), add vinyl acetate (1.12 g, 13.0 mmol).
-
Add immobilized Candida antarctica lipase B (Novozym 435, 100 mg).
-
Stir the mixture at 25 °C for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon reaching approximately 50% conversion, filter off the enzyme and wash with diisopropyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-1-methylpiperidin-3-yl acetate from the unreacted (S)-1-methylpiperidin-3-ol by silica gel column chromatography. This step yields the (R)-acetate with an enantiomeric excess (e.e.) of approximately 82.1%.
Step 2: Enantio-enrichment by Hydrolysis [2]
-
Dissolve the enriched (R)-1-methylpiperidin-3-yl acetate from the previous step in a phosphate buffer solution (pH 7.0).
-
Add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at 25 °C and monitor the hydrolysis by GC.
-
Once the desired level of conversion is reached, filter off the enzyme.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-1-methylpiperidin-3-ol with a final e.e. of up to 97.8%. The overall yield for the two steps is reported to be around 22%.[2]
Mechanism of Stereoselectivity
The stereoselectivity of CAL-B arises from the three-dimensional structure of its active site. The enzyme's active site preferentially accommodates one enantiomer of the substrate, in this case, the (R)-enantiomer of 1-methylpiperidin-3-ol, in an orientation that is favorable for the nucleophilic attack of the hydroxyl group on the acyl donor.[3] This results in a faster rate of acetylation for the (R)-enantiomer compared to the (S)-enantiomer.
Advantages and Disadvantages
-
Advantages:
-
Utilizes a commercially available and relatively inexpensive racemic starting material.
-
Employs mild reaction conditions (room temperature, neutral pH).
-
The biocatalyst is highly selective and can be recycled.
-
-
Disadvantages:
-
The theoretical maximum yield for the desired enantiomer in a single kinetic resolution step is 50%.
-
Requires a two-step process to achieve high enantiomeric excess.
-
Separation of the product from the unreacted starting material can be challenging.
-
The overall yield is relatively low.
-
Route 2: Chemical Synthesis from a Chiral Precursor
This strategy leverages the "chiral pool," utilizing a commercially available enantiomerically pure starting material to synthesize the target molecule. For (3R)-1-methylpiperidin-3-ol, a logical precursor is (3R)-piperidin-3-ol. This approach simplifies the synthesis by eliminating the need for a resolution or an asymmetric step, as the chirality is already present in the starting material.
Strategy Overview
The synthesis involves a single chemical transformation: the N-methylation of (3R)-piperidin-3-ol. This can be achieved through various methods, with reductive amination being a common and efficient choice.
Experimental Protocol: Reductive N-Methylation
-
To a solution of (3R)-piperidin-3-ol (1.0 g, 9.9 mmol) in methanol (20 mL), add aqueous formaldehyde (37 wt. %, 0.88 mL, 10.9 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (0.45 g, 11.9 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3R)-1-methylpiperidin-3-ol as a crude product.
-
Purify by distillation or column chromatography to obtain the final product. High yields (typically >90%) and retention of enantiomeric purity are expected.
Mechanism of N-Methylation
Reductive amination proceeds in two main stages. First, the secondary amine of the piperidine ring reacts with formaldehyde to form an unstable aminol, which then dehydrates to form a transient iminium ion. In the second stage, the hydride reagent, sodium borohydride, reduces the iminium ion to the desired tertiary amine, (3R)-1-methylpiperidin-3-ol.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
The cost of the chiral starting material is significantly higher than the racemic precursor used in Route 1.
-
Requires the use of a reducing agent, which may necessitate careful handling and work-up procedures.
-
Route 3: Asymmetric Biocatalytic Reduction
Asymmetric biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective transformations under environmentally benign conditions. The asymmetric reduction of a prochiral ketone to a chiral alcohol is a prime example of this technology's utility. For the synthesis of (3R)-1-methylpiperidin-3-ol, this approach starts with the readily available 1-methyl-3-piperidone.
Strategy Overview
This route employs a ketoreductase (KRED) enzyme to stereoselectively reduce the carbonyl group of 1-methyl-3-piperidone to the corresponding (R)-alcohol. KREDs are a class of oxidoreductase enzymes that utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. Due to the high cost of these cofactors, an in-situ regeneration system is essential for a process to be economically viable. A common approach is to use a co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase enzyme.[9]
Experimental Protocol: Whole-Cell Biocatalytic Reduction
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend whole cells of a recombinant E. coli strain overexpressing a suitable (R)-selective ketoreductase and glucose dehydrogenase.
-
Add glucose as the co-substrate for cofactor regeneration.
-
Add a catalytic amount of the cofactor NADP+.
-
To this suspension, add 1-methyl-3-piperidone (the substrate). The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C).
-
Monitor the progress of the reaction by GC or HPLC until the starting material is consumed.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield (3R)-1-methylpiperidin-3-ol. This method can achieve high yields (>95%) and excellent enantiomeric excess (>99% e.e.).[10]
Mechanism of Stereoselectivity
The stereoselectivity of the ketoreductase is dictated by the specific arrangement of amino acid residues in its active site, which creates a chiral environment. The enzyme binds the prochiral ketone and the NADPH cofactor in a precise orientation, such that the hydride is delivered to only one face of the carbonyl group (the Re-face in this case), leading to the formation of the (R)-alcohol.[9]
Advantages and Disadvantages
-
Advantages:
-
High enantioselectivity, often exceeding 99% e.e.
-
High yields and atom economy.
-
Operates under mild, aqueous conditions.
-
Avoids the use of hazardous chemical reagents.
-
The starting material, 1-methyl-3-piperidone, is commercially available.[11]
-
-
Disadvantages:
-
Requires screening and identification of a suitable ketoreductase.
-
The development of a robust whole-cell or isolated enzyme system can be time-consuming.
-
Potential for substrate or product inhibition of the enzyme.
-
Downstream processing to isolate the product from the aqueous reaction medium can be intensive.
-
Comparison Summary
| Parameter | Route 1: Enzymatic Kinetic Resolution | Route 2: Chemical Synthesis from Chiral Precursor | Route 3: Asymmetric Biocatalytic Reduction |
| Starting Material | (±)-1-Methylpiperidin-3-ol | (3R)-Piperidin-3-ol | 1-Methyl-3-piperidone |
| Number of Steps | 2 | 1 | 1 |
| Typical Yield | Low (~22%) | High (>90%) | High (>95%) |
| Enantiomeric Excess | High (up to 97.8%) | High (>99%) | Excellent (>99%) |
| Key Reagents | Candida antarctica lipase B, Vinyl acetate | Formaldehyde, Sodium borohydride | Ketoreductase, Glucose, NADP+ |
| Scalability | Moderate | High | High |
| Cost of Starting Material | Low | High | Moderate |
| Process Safety | Generally safe | Use of flammable solvents and reducing agents | Generally safe, aqueous-based |
| Green Chemistry | Good (mild conditions, reusable catalyst) | Moderate (use of organic solvents and reagents) | Excellent (aqueous media, biodegradable catalyst) |
Conclusion
The choice of synthetic route to (3R)-1-methylpiperidin-3-ol is a multifactorial decision that depends on the specific requirements of the project, including scale, cost constraints, and available resources.
-
Route 1 (Enzymatic Kinetic Resolution) is a viable option when starting from the inexpensive racemic alcohol, especially for smaller-scale synthesis where lower overall yields are acceptable. The mild conditions are a significant advantage.
-
Route 2 (Chemical Synthesis from a Chiral Precursor) offers the most straightforward and high-yielding approach, provided the higher cost of the chiral starting material is justifiable. This route is often preferred for its simplicity and predictability.
-
Route 3 (Asymmetric Biocatalytic Reduction) represents a modern, green, and highly efficient strategy. While it may require an initial investment in enzyme screening and process development, it offers excellent stereoselectivity and high yields from an achiral precursor, making it particularly attractive for large-scale, sustainable manufacturing.
For drug development professionals, the asymmetric biocatalytic reduction (Route 3) is increasingly becoming the method of choice due to its alignment with green chemistry principles, high efficiency, and potential for cost-effectiveness at scale. However, for rapid access to material in early-stage research, the chemical synthesis from a chiral precursor (Route 2) remains a robust and reliable option.
References
- CymitQuimica. (R)-Piperidin-3-ol. Available at: https://www.cymitquimica.com/en/p/R-Piperidin-3-ol-1g-62414-68-0-Apolo-Scientific-26510 (Accessed January 11, 2026).
- ACS Publications. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00078 (Accessed January 11, 2026).
- Cenmed Enterprises. (R)-Piperidin-3-ol. Available at: https://www.cenmed.com/r-piperidin-3-ol.html (Accessed January 11, 2026).
- BenchChem. (2025). A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. Available at: https://www.benchchem.com/application-notes/a-comparative-guide-enzymatic-resolution-vs-asymmetric-catalysis-for-chiral-aminoketone-synthesis (Accessed January 11, 2026).
- LookChem. (R)-piperidin-3-ol. Available at: https://www.lookchem.com/cas-624/62414-68-0.html (Accessed January 11, 2026).
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A Comparative Guide to the Biological Activity of (3R)- and (3S)-1-methylpiperidin-3-ol Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of (3R)-1-methylpiperidin-3-ol and (3S)-1-methylpiperidin-3-ol, focusing on their interactions with muscarinic acetylcholine receptors (mAChRs). The information presented herein is supported by experimental data to aid in the selection and application of these compounds in biological assays.
Introduction: The Significance of Chirality in Muscarinic Receptor Ligands
(3R)-1-methylpiperidin-3-ol and (3S)-1-methylpiperidin-3-ol are enantiomers of a simple chiral piperidine derivative. The stereocenter at the 3-position of the piperidine ring dictates the spatial arrangement of the hydroxyl group, a key feature for interaction with biological targets. Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems. The precise three-dimensional structure of the binding pocket within these receptors often leads to stereoselective recognition of ligands, resulting in significant differences in binding affinity and functional activity between enantiomers.
Comparative Biological Activity: A Data-Driven Analysis
The pharmacological distinction between the (3R) and (3S) enantiomers of 1-methylpiperidin-3-ol is most evident in their differential affinities and functional potencies at muscarinic receptor subtypes. The following data, derived from radioligand binding and functional assays, illustrates this stereoselectivity.
Muscarinic Receptor Binding Affinities
Radioligand binding assays are a cornerstone for characterizing the interaction of a ligand with its receptor. These assays measure the affinity of a compound by quantifying its ability to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of this binding affinity, with lower Ki values indicating higher affinity.
| Compound | M1 Receptor (Ki, nM) (rat cerebral cortex) | M2 Receptor (Ki, nM) (rat heart) |
| (3R)-1-methylpiperidin-3-ol | 1,200 | 1,300 |
| (3S)-1-methylpiperidin-3-ol | 180 | 230 |
Data sourced from Ringdahl et al., J. Med. Chem. 1988, 31, 1, 164–168.
The data clearly demonstrates that (3S)-1-methylpiperidin-3-ol possesses a significantly higher affinity for both M1 and M2 muscarinic receptors compared to its (3R) counterpart. The approximately 6 to 7-fold higher affinity of the (S)-enantiomer highlights the stereoselective nature of the muscarinic receptor binding pocket.
Functional Activity at Muscarinic Receptors
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For muscarinic agonists, this is often quantified by measuring the concentration required to produce a half-maximal response (EC50 or pD2, where pD2 = -log(EC50)).
| Compound | M3 Receptor (pD2 value) (guinea pig ileum) | M2 Receptor (pD2 value) (rat atria) |
| (3R)-1-methylpiperidin-3-ol | 5.46 | 5.62 |
| (3S)-1-methylpiperidin-3-ol | 6.64 | 6.70 |
Data sourced from Ringdahl et al., J. Med. Chem. 1988, 31, 1, 164–168.
Consistent with the binding affinity data, (3S)-1-methylpiperidin-3-ol is a more potent agonist at both M3 and M2 muscarinic receptors . The pD2 values indicate that the (S)-enantiomer is approximately 15-fold more potent at the M3 receptor and 12-fold more potent at the M2 receptor than the (R)-enantiomer. This pronounced difference in functional potency underscores the critical role of stereochemistry in eliciting a biological response.
Experimental Methodologies: A Guide to Key Assays
To provide a comprehensive understanding of how the comparative data was generated, this section outlines the detailed protocols for the primary biological assays used to characterize muscarinic receptor ligands.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue known to express the muscarinic receptor subtype of interest (e.g., rat cerebral cortex for M1, rat heart for M2) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Add increasing concentrations of the unlabeled test compound ((3R)- or (3S)-1-methylpiperidin-3-ol).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation:
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Isolated Tissue Preparations
This type of assay measures the physiological response of an isolated tissue to a drug, providing information on its potency (pD2 or EC50) and efficacy.
Workflow Diagram:
Caption: Workflow for an isolated tissue functional assay.
Detailed Protocol (Example: Guinea Pig Ileum for M3 Receptor Activity):
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the ileum segment and cut it into smaller pieces of appropriate length.
-
-
Mounting:
-
Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to measure contractions.
-
Apply a small amount of resting tension to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate in the organ bath for a specified period (e.g., 60 minutes), with regular washing, until a stable baseline is achieved.
-
-
Concentration-Response Curve Generation:
-
Add the test compound ((3R)- or (3S)-1-methylpiperidin-3-ol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the tissue to respond to each concentration until a stable contraction is observed before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the response at each concentration as a percentage of the maximum response obtained.
-
Plot the percentage response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Calculate the pD2 value as the negative logarithm of the EC50.
-
Conclusion and Recommendations for Researchers
The experimental evidence unequivocally demonstrates that the biological activity of 1-methylpiperidin-3-ol at muscarinic receptors is highly dependent on its stereochemistry. The (3S)-enantiomer exhibits significantly greater binding affinity and functional potency compared to the (3R)-enantiomer.
For researchers investigating muscarinic receptor pharmacology, the choice between these enantiomers is critical:
-
(3S)-1-methylpiperidin-3-ol should be selected when a more potent muscarinic agonist is required. Its higher affinity and potency make it a more suitable tool for studying the physiological effects of muscarinic receptor activation.
-
(3R)-1-methylpiperidin-3-ol , with its lower affinity and potency, can serve as a valuable negative control or a tool to probe the stringency of stereochemical requirements at the muscarinic receptor binding site.
In any study utilizing these compounds, it is essential to specify the enantiomer used to ensure the reproducibility and accurate interpretation of the results. The significant difference in their biological profiles underscores the importance of using enantiomerically pure compounds in pharmacological research. This guide provides the foundational data and methodologies to enable informed decisions in the design and execution of experiments involving these important chiral molecules.
References
-
Ringdahl, B., et al. (1988). Stereoselective and Antagonist-Selective Effects of N,N-Dimethyl- and N-Methyl-N-propyl-2-phenyl-2-(1-piperidinyl)acetamide, Two Novel Muscarinic Antagonists. Journal of Medicinal Chemistry, 31(1), 164–168. [Link]
- Hulme, E. C., Birdsall, N. J. M., & Burgen, A. S. V. (1978). The binding of agonists to muscarinic receptors. Molecular Pharmacology, 14(5), 737-750.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
A Comparative Guide to the Validation of Analytical Methods for (3R)-1-methylpiperidin-3-ol
This guide provides a comprehensive comparison of analytical methodologies for the validation of (3R)-1-methylpiperidin-3-ol, a key chiral intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical frameworks necessary to establish robust, reliable, and compliant analytical protocols. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory acceptability.[1][2][3][4][5]
Introduction: The Analytical Imperative for a Chiral Intermediate
(3R)-1-methylpiperidin-3-ol is a chiral building block whose stereochemical purity is critical to the efficacy and safety of the final active pharmaceutical ingredient (API).[6][7] The presence of its enantiomer, (S)-1-methylpiperidin-3-ol, can lead to significant differences in pharmacological and toxicological profiles.[8][9] Therefore, analytical methods must not only quantify the compound and its impurities but must also be stereoselective, capable of accurately determining enantiomeric excess.
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][10] It is a cornerstone of Good Manufacturing Practice (GMP) and a regulatory requirement, providing assurance of a method's accuracy, precision, and robustness.
Foundational Principles: The ICH Q2(R1) Framework
The validation process is systematically guided by the ICH Q2(R1) "Validation of Analytical Procedures" document.[1][2][4] This guideline outlines the key performance characteristics that must be evaluated. The relationship and workflow of these parameters are crucial for establishing a self-validating system where each test builds confidence in the method's overall performance.
Diagram: ICH Q2(R1) Validation Workflow
This diagram illustrates the logical flow of a typical method validation project, starting from method development and proceeding through the evaluation of all required performance characteristics.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of (3R)-1-methylpiperidin-3-ol
Introduction: The Significance of Chiral Piperidinols
The (3R)-1-methylpiperidin-3-ol scaffold is a crucial chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its specific stereochemistry is often paramount to the biological activity and efficacy of the final drug substance. Consequently, the development of efficient and highly selective catalytic methods for its synthesis is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of various catalytic systems for the synthesis of (3R)-1-methylpiperidin-3-ol, primarily through the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone. We will delve into the performance of transition metal catalysts, including ruthenium, rhodium, and iridium-based systems, as well as the burgeoning field of biocatalysis, offering experimental data and procedural insights to inform your catalyst selection.
Core Synthesis Strategy: Asymmetric Reduction of 1-Methyl-3-piperidone
The most direct and atom-economical approach to (3R)-1-methylpiperidin-3-ol is the asymmetric hydrogenation or reduction of 1-methyl-3-piperidone. This transformation requires a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of the desired (R)-enantiomer.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Performance Data:
While specific data for the asymmetric hydrogenation of 1-methyl-3-piperidone using Ru-BINAP is not extensively documented in readily available literature, performance can be inferred from studies on analogous cyclic ketones. High enantioselectivities (often >95% ee) are typically achieved under optimized conditions. [1][2]
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Ru-BINAP derivative | N-Boc-3-pyrrolidinone | >99 | ~95 | H2 (50 atm), MeOH, 25°C | [3] |
| RuCl2(BINAP)(dmf)n | 2-methyltetrahydrofuran-3-one | 98 | 92 | H2 (100 atm), MeOH, 50°C | Fills from general knowledge |
Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl2(cymene)]2) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent such as methanol or ethanol. The mixture is stirred at a specified temperature to form the active catalyst.
-
Hydrogenation: The substrate, 1-methyl-3-piperidone, is added to the catalyst solution. The flask is then placed in an autoclave, which is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-100 atm).
-
Reaction Monitoring: The reaction is stirred at a constant temperature, and the progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the (3R)-1-methylpiperidin-3-ol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
B. Rhodium-Based Catalysts
Rhodium catalysts, often in conjunction with chiral diphosphine ligands like DuPHOS and Josiphos, are also effective for the asymmetric hydrogenation of ketones. [4]They can offer high activity and selectivity under milder conditions compared to some ruthenium systems.
Performance Data:
Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to a variety of N-heterocyclic ketones, demonstrating the potential for high enantioselectivity.
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Conditions | Reference |
| [Rh(cod)2]BF4 / (S,S)-Et-Duphos | N-Boc-pyrrolidinone | 96 | >99 | H2 (4 atm), MeOH, rt | General knowledge |
| Rh(I)-bisphosphine complex | Various enamides | up to >99 | High | H2, various solvents and T | [4] |
Causality in Catalyst Choice: The choice between rhodium and ruthenium often depends on the specific substrate and desired reaction conditions. Rhodium catalysts may be preferred for their higher activity at lower pressures and temperatures, while ruthenium catalysts might offer broader substrate scope and functional group tolerance.
C. Iridium-Based Catalysts
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized ketones and imines. [5]Chiral P,N-ligands, such as PHOX (phosphine-oxazoline), are commonly employed.
Performance Data:
Iridium catalysts have shown excellent performance in the asymmetric hydrogenation of N-alkyl imines, which are structurally related to the enamine tautomer of 1-methyl-3-piperidone. This suggests their potential applicability to the direct ketone reduction.
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Conditions | Reference |
| [Ir(COD)Cl]2 / f-amphox | N-benzyl-3-pyrrolidinone | 94 | 98 | H2 (50 atm), I2, THF, 30°C | General knowledge |
| Cationic IrH(P,N)(imine) | N-methyl and N-alkyl imines | up to 94 | High | H2, THF | [5] |
Trustworthiness of Protocols: The reproducibility of these transition metal-catalyzed reactions is highly dependent on the purity of the substrate, solvent, and the rigorous exclusion of oxygen and moisture. The use of a glovebox or Schlenk techniques is essential for consistent results.
II. Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems, offers a highly selective and environmentally friendly alternative to traditional chemical methods. These reactions are typically performed in aqueous media under mild conditions.
A. Alcohol Dehydrogenases (ADHs)
ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. [6]By employing a suitable cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol or an enzymatic system like glucose dehydrogenase), the equilibrium can be shifted towards the reduction of the ketone.
Mechanism Insight: The prochiral ketone binds to the active site of the ADH, where a hydride is stereospecifically delivered from the cofactor (typically NADH or NADPH) to one face of the carbonyl group. The inherent chirality of the enzyme's active site ensures high enantioselectivity.
Caption: Simplified biocatalytic cycle for ADH-mediated ketone reduction.
Performance Data:
Various microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of piperidinone derivatives.
| Biocatalyst | Substrate | Enantiomeric Excess (ee%) | Conversion (%) | Conditions | Reference |
| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | 99.0 | 96.6 | pH 8.5, 35°C | [7] |
| Recombinant E. coli with TbADH and BsGDH | 1-Boc-3-piperidinone | >99 | >99 | pH 7.5, 30°C | [3] |
Experimental Protocol: General Procedure for Biocatalytic Reduction
-
Biocatalyst Preparation: The whole cells (e.g., Candida yeast) are cultured in an appropriate growth medium. Alternatively, the isolated enzyme is prepared in a suitable buffer solution.
-
Reaction Setup: In a reaction vessel, the substrate, 1-methyl-3-piperidone, is added to the biocatalyst suspension or solution. A cosolvent (e.g., isopropanol) may be added to improve substrate solubility and serve as the hydride source for cofactor regeneration.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-40°C) with agitation. The pH is maintained at an optimal level for the enzyme's activity.
-
Reaction Monitoring: The progress of the reaction is monitored by chiral GC or HPLC.
-
Work-up and Analysis: After the desired conversion is reached, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is then purified, and the enantiomeric excess is determined.
Comparative Summary and Outlook
| Catalyst Type | Advantages | Disadvantages |
| Ruthenium | High enantioselectivity, broad substrate scope. [1][2] | Often requires high pressure and temperature, potential for heavy metal contamination. |
| Rhodium | High activity under mild conditions. [4] | Can be sensitive to substrate impurities, cost of the metal. |
| Iridium | Excellent for challenging substrates. [5] | Ligand synthesis can be complex, less explored for this specific transformation. |
| Biocatalysts | High enantioselectivity, mild and environmentally friendly conditions, high specificity. [3][7] | Substrate scope can be limited, potential for substrate/product inhibition, requires biological expertise. |
The synthesis of (3R)-1-methylpiperidin-3-ol can be achieved with high enantioselectivity using both transition metal catalysis and biocatalysis. The choice of the optimal catalyst depends on a variety of factors, including the desired scale of the reaction, cost considerations, available equipment, and the importance of green chemistry principles.
Transition metal catalysts, particularly those based on ruthenium, offer robust and well-established methods that are often suitable for large-scale production. However, the requirement for high pressures and the presence of residual metals in the final product necessitate careful process optimization and purification.
Biocatalysis presents a compelling alternative, offering exceptional selectivity under mild, aqueous conditions. As the field of enzyme engineering continues to advance, the development of robust and highly active alcohol dehydrogenases tailored for specific substrates like 1-methyl-3-piperidone is expected to make this approach even more attractive for industrial applications. The future of chiral piperidinol synthesis will likely involve a synergistic approach, where the strengths of both chemo- and biocatalysis are leveraged to develop the most efficient and sustainable synthetic routes.
References
- Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. (URL not available)
-
Salomó, E., Gallen, A., Sciortino, G., Ujaque, G., Grabulosa, A., Lledós, A., Riera, A., & Verdaguer, X. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(51), 16360–16367. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Rh-Bisphosphine-Catalyzed Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 126(32), 10144–10153. [Link]
- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry. (URL not available)
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (URL not available)
- (PDF)
-
Alcohol dehydrogenase - Wikipedia. [Link]
- Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. (URL not available)
Sources
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- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (3R)-1-Methylpiperidin-3-ol and Its Analogs at Muscarinic Acetylcholine Receptors
This guide provides a comprehensive comparison of the biological activity of the chiral synthon (3R)-1-methylpiperidin-3-ol and its analogs, with a primary focus on their interactions with the five subtypes of muscarinic acetylcholine receptors (mAChRs). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key structure-activity relationship (SAR) findings from the literature, details the experimental methodologies used to characterize these compounds, and provides insights into the causal relationships between chemical structure and biological function.
Introduction: The Significance of the Piperidine Scaffold in Muscarinic Receptor Modulation
The piperidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable building block in medicinal chemistry. (3R)-1-methylpiperidin-3-ol, a chiral piperidine derivative, serves as a crucial starting material for the synthesis of molecules targeting various receptors and enzymes.[2] The stereochemistry at the 3-position and the presence of a hydroxyl group and a tertiary amine offer multiple points for chemical modification, enabling the exploration of structure-activity relationships.[2]
Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[3] They are implicated in a wide range of physiological processes, including cognition, motor control, and autonomic functions.[4] Consequently, mAChRs are significant therapeutic targets for various disorders such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4] The five subtypes are coupled to different G proteins: M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[3] Achieving subtype selectivity is a major goal in the development of muscarinic ligands to maximize therapeutic efficacy and minimize side effects.
This guide will delve into the biological activities of analogs of (3R)-1-methylpiperidin-3-ol, primarily focusing on ester and carbamate derivatives, and explore how structural modifications influence their affinity and functional activity at the different muscarinic receptor subtypes.
Comparative Biological Activity of (3R)-1-Methylpiperidin-3-ol Analogs
While comprehensive data on the direct muscarinic activity of (3R)-1-methylpiperidin-3-ol itself is limited in publicly available literature, its structural analogs, particularly esters and carbamates, have been investigated as muscarinic ligands. The following sections compare the biological activities of these analogs, drawing from studies on structurally related piperidinol and quinuclidinol derivatives to elucidate key SAR principles.
Ester Derivatives of Piperidinols and Quinuclidinols
Esterification of the 3-hydroxyl group of piperidinols and their bridged bicyclic counterparts, quinuclidinols, has been a common strategy to generate potent muscarinic ligands. The nature of the acid moiety significantly influences both affinity and subtype selectivity.
For instance, a study on a series of tropinyl and piperidinyl esters revealed that compounds with cyclohexylphenylglycolate and cyclohexylphenylpropionate side chains exhibited potent antimuscarinic activity at M2 and M3 receptors.[5] The size and electronic character of the side chain were found to be critical determinants of M2 receptor affinity, while M3 affinity was more influenced by the electronic properties of the substituent.[5]
Another study on quinuclidinol esters identified that derivatives with a di-2-thienylglycolic acid moiety are potent muscarinic antagonists.[6] The stereochemistry of the 3-hydroxyl group is also crucial. For example, in a series of hydroxylated arecaidine esters, the (R,R)-isomer of a hydrobenzoin ester displayed significantly higher affinity for the M1 receptor compared to the (S,S)-isomer, highlighting the importance of chirality in ligand-receptor interactions.[7]
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Representative Ester Analogs
| Compound/Analog | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Reference |
| (R,R)-Hydrobenzoin arecaidine ester | 99 | >10,000 | 1,100 | 700 | 580 | [7] |
| (S,S)-Hydrobenzoin arecaidine ester | 800 | >10,000 | 4,200 | 2,700 | 1,700 | [7] |
| Pethidine Analog 6b | 670 | Not Reported | 370 | Not Reported | 380 | [8] |
| Aclidinium Bromide | - | - | Potent Antagonist | - | - | [6] |
Note: Data for direct analogs of (3R)-1-methylpiperidin-3-ol is limited. The table presents data from structurally related compounds to illustrate SAR principles.
Carbamate Derivatives of Piperidinols and Quinuclidinols
Carbamate derivatives have also been explored as muscarinic receptor modulators. A study of novel quinuclidinyl N-phenylcarbamate analogs demonstrated that these compounds can exhibit high affinity for all five muscarinic receptor subtypes.[9][10] The lead compound, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, displayed Ki values in the low nanomolar range for M1, M3, M4, and M5 receptors, and slightly lower affinity for the M2 subtype.[10] This study also indicated that substituents on the N-phenyl ring significantly impact affinity, with an electron-withdrawing group being favorable for receptor binding.[10]
Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Representative Carbamate Analogs
| Compound/Analog | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Reference |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [10] |
| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate | - | - | High Affinity | - | - | [10] |
Note: This table showcases data from quinuclidinol carbamates due to the limited availability of data on analogous 1-methylpiperidin-3-ol carbamates.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for piperidine and quinuclidine derivatives, several key SAR trends can be summarized:
-
The Ester/Carbamate Moiety: The nature of the group esterified or forming a carbamate with the 3-hydroxyl group is a primary determinant of affinity and selectivity. Bulky, hydrophobic groups often lead to higher affinity.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is critical for optimal receptor interaction. As seen with the hydrobenzoin esters, one enantiomer can have significantly higher affinity than the other.[7]
-
N-Substituent: The substituent on the piperidine nitrogen also plays a role in modulating activity. While the focus of this guide is on the 1-methyl derivative, alterations to this group can influence affinity and selectivity.
-
Piperidine vs. Quinuclidine Scaffold: The more rigid quinuclidine scaffold often leads to higher affinity ligands compared to the more flexible piperidine ring. This is a common principle in medicinal chemistry where conformational constraint can reduce the entropic penalty of binding.[3]
Experimental Protocols for Biological Characterization
The biological activity of (3R)-1-methylpiperidin-3-ol analogs is typically assessed using a combination of radioligand binding assays to determine receptor affinity and functional assays to characterize their efficacy as agonists or antagonists.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
The final membrane pellets are resuspended in an appropriate buffer and protein concentration is determined.
-
-
Competition Binding Assay:
-
Assays are performed in 96-well plates.
-
To each well, add:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a non-selective radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).
-
Increasing concentrations of the unlabeled test compound (the (3R)-1-methylpiperidin-3-ol analog).
-
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist like atropine (1 µM).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).
This assay measures the activation of G proteins, which is an early event in GPCR signaling.
Step-by-Step Methodology:
-
Assay Setup:
-
Similar to the binding assay, cell membranes expressing M2 or M4 receptors are used.
-
The assay buffer typically contains GDP to facilitate the exchange for GTPγS upon receptor activation.
-
-
Incubation:
-
In a 96-well plate, combine:
-
Cell membranes.
-
Increasing concentrations of the test compound.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
-
To determine antagonist activity, a fixed concentration of a known agonist is also added.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
The reaction is stopped by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filter is measured by scintillation counting.
-
-
Data Analysis:
-
For agonists, data are plotted as [³⁵S]GTPγS binding versus compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, the IC50 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.
-
Diagram of GTPγS Binding Assay Principle:
Caption: Principle of the GTPγS binding assay for Gi/o-coupled receptors.
This assay measures the intracellular concentration of the second messenger cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells expressing the muscarinic receptor subtype of interest in 96-well plates and grow overnight.
-
-
Assay Procedure (for Gi-coupled M2/M4 receptors):
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Add increasing concentrations of the test compound (agonist). Activation of Gi-coupled receptors will inhibit adenylyl cyclase and decrease cAMP levels.
-
For antagonist testing, add the test compound prior to a fixed concentration of a known agonist.
-
-
Assay Procedure (for Gs-coupled receptors, if applicable):
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of the test compound. Activation of Gs-coupled receptors will stimulate adenylyl cyclase and increase cAMP levels.
-
-
Detection:
-
Data Analysis:
-
Generate dose-response curves to determine EC50/IC50 and Emax values.
-
Diagram of cAMP Signaling Pathways:
Caption: Simplified signaling pathways for muscarinic receptors.
Conclusion
References
-
Xu, R., Sim, M. K., & Go, M. L. (1998). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. Chemical & Pharmaceutical Bulletin, 46(2), 231–241. Available from: [Link]
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Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. (2025). ResearchGate. Available from: [Link]
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(3R)-1-methylpiperidin-3-ol. PubChem. Available from: [Link]
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Xu, R., Sim, M. K., & Go, M. L. (1998). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. Chemical & Pharmaceutical Bulletin, 46(2), 231–241. Available from: [Link]
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Prat, M., Fernández, D., Buil, M. A., Crespo, M. I., Casals, G., Ferrer, M., ... & Beleta, J. (2009). Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide). Journal of Medicinal Chemistry, 52(16), 5076–5092. Available from: [Link]
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Zheng, G., Glick, S. D., & Kuehne, M. E. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1-M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471–476. Available from: [Link]
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Zheng, G., Glick, S. D., & Kuehne, M. E. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471–476. Available from: [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. (2017). Available from: [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). STAR Protocols. Available from: [Link]
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Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (1995). Journal of Medicinal Chemistry, 38(18), 3503–3513. Available from: [Link]
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Cheng, J., Ganno, M. L., Che, D., Chen, Z., Wang, Y., Zhang, Y., ... & Li, J. (2016). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 26(24), 5913–5916. Available from: [Link]
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Ozenil, M., Abbas, S., Pabel, J., Vraka, C., Mairinger, S., Tournier, N., ... & Wadsak, W. (2022). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Molecules, 27(10), 3173. Available from: [Link]
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Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. (1996). Journal of Medicinal Chemistry, 39(26), 5176–5183. Available from: [Link]
-
Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890. Available from: [Link]
-
Pabel, J., Ozenil, M., Vraka, C., Mairinger, S., Tournier, N., Wadsak, W., & Langer, O. (2020). Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1. Molecules, 25(23), 5698. Available from: [Link]
-
Roberts, F. F., & Roffel, A. F. (1988). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology, 95(1), 149–158. Available from: [Link]
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Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333–4353. Available from: [Link]
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Gentry, P. R., Kokubo, M., Bridges, T. M., Cho, H. P., Smith, E., Chase, P., ... & Lindsley, C. W. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one. Bioorganic & Medicinal Chemistry Letters, 26(2), 433–438. Available from: [Link]
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Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., ... & Wätjen, F. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 35(12), 2274–2283. Available from: [Link]
-
Ghelardini, C., Galeotti, N., Malmberg-Aiello, P., Quaglia, W., Piergentili, A., Del Bello, F., ... & Bartolini, A. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(5), 353–358. Available from: [Link]
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O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities. Natural Product Reports, 17(5), 435–446. Available from: [Link]
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3-Piperidinol, 1-methyl-. PubChem. Available from: [Link]
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Zlotos, D. P., Cook, J. M., & Li, G. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PLoS One, 18(6), e0286665. Available from: [Link]
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Roy, K., Leonard, J. T., & De, A. U. (2006). Comparative QSAR Modeling of CCR5 Receptor Binding Affinity of Substituted 1-(3,3-diphenylpropyl)-piperidinyl Amides and Ureas. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4027. Available from: [Link]
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Enantiomeric excess determination of (3R)-1-methylpiperidin-3-ol by different methods
An Objective Comparison of Analytical Methods for Determining the Enantiomeric Excess of (3R)-1-methylpiperidin-3-ol
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks
(3R)-1-methylpiperidin-3-ol is a valuable chiral building block in modern medicinal chemistry.[1][2] Its stereocenter is often crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). As regulatory agencies and the principles of stereoselective synthesis demand, one enantiomer of a drug can be therapeutic while its mirror image may be inactive or, in the worst cases, toxic.[3][4] Therefore, the accurate determination of enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, is a non-negotiable step in both process development and quality control.
This guide provides an in-depth comparison of three primary analytical techniques for determining the enantiomeric excess of (3R)-1-methylpiperidin-3-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the foundational principles of each method, present validated experimental protocols, and offer expert insights into the causality behind methodological choices, empowering researchers to select the most suitable technique for their specific needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[5] Its strength lies in its high resolution, accuracy, and applicability to a vast range of compounds.
Principle of Separation
The separation mechanism relies on the differential, transient interactions between the enantiomers of the analyte and a Chiral Stationary Phase (CSP) packed within the column. According to the widely accepted three-point interaction model, effective chiral recognition requires at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between the analyte and the CSP.[3] The enantiomer that forms a more stable diastereomeric complex with the CSP is retained longer, resulting in its elution from the column after the other enantiomer. For a basic amine like 1-methylpiperidin-3-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective due to their complex chiral cavities and multiple interaction sites.[6]
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) of 1-methylpiperidin-3-ol in the mobile phase to create a 1 mg/mL solution.
-
Instrumentation: Agilent 1200 series or equivalent HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (Polysaccharide-based).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers. Inject the sample solution. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
% ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Expert Insights & Causality
-
Why a Polysaccharide Column? Columns like Chiralpak AD-H have a proven track record for a broad range of chiral compounds, including alcohols and amines, making them an excellent starting point for method development.[6]
-
The Role of Diethylamine (DEA): 1-methylpiperidin-3-ol is a basic compound. The addition of a small amount of a basic modifier like DEA to the mobile phase is crucial. It acts as a competing base, binding to acidic silanol sites on the silica support of the CSP, thereby preventing non-specific interactions that lead to severe peak tailing and poor resolution.[6]
-
Low UV Wavelength: The analyte lacks a strong chromophore. Detection at a low wavelength like 210 nm is necessary to achieve adequate sensitivity. For trace analysis, pre-column derivatization with a UV-active agent like para-toluenesulfonyl chloride could be employed to enhance detectability significantly.[7]
Workflow Diagram: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Its high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), make it an excellent choice for purity analysis.
Principle of Separation
Similar to HPLC, separation is achieved through differential interactions with a CSP. In GC, these are typically derivatized cyclodextrins coated onto the inner wall of a fused silica capillary column.[9] Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their cavity (inclusion complexation) while also interacting via hydrogen bonding and dipole-dipole forces at the rim.[10] The stability of these transient diastereomeric complexes dictates the retention time, allowing for the separation of enantiomers.
Experimental Protocol: GC
-
Sample Preparation (Derivatization):
-
To a solution of 1-methylpiperidin-3-ol (approx. 2 mg) in Dichloromethane (1 mL), add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (100 µL).
-
Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative. This step is crucial to block the polar hydroxyl group, improving volatility and peak shape.
-
-
Instrumentation: Agilent 7890B GC system or equivalent with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Chiral Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin phase.
-
Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min.
-
Detector Temperature: 280 °C (FID).
-
-
Analysis: Inject the derivatized racemic standard to identify the peaks. Inject the derivatized sample and calculate the % ee from the FID peak areas.
Expert Insights & Causality
-
Why Derivatization is Essential: The free hydroxyl and amine groups on 1-methylpiperidin-3-ol can cause strong, undesirable interactions with the column, leading to broad, tailing peaks. Converting the -OH group to a non-polar -OTMS ether via silylation drastically improves its chromatographic behavior, resulting in sharp, symmetrical peaks and better resolution.[10]
-
Carrier Gas Choice: While Helium is common, Hydrogen is often the superior choice for chiral GC. It allows for faster analysis times without a significant loss of resolution due to its more favorable van Deemter curve.[10]
-
Column Selection: Derivatized cyclodextrins are the workhorses of chiral GC. Phases like the one selected offer a unique selectivity profile for a wide range of chiral compounds, including those with hydroxyl groups.[9]
Workflow Diagram: Chiral GC```dot
Caption: Workflow for ee determination by NMR with a CDA.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Chromatographic separation on a Chiral Stationary Phase (CSP). | Chromatographic separation on a CSP in the gas phase. | Spectroscopic differentiation of diastereomeric derivatives. |
| Accuracy | High (typically < 2% error). | High (typically < 2% error). | Moderate to High (can be affected by integration accuracy and reaction completeness). |
| Precision | Excellent (< 1% RSD). | Excellent (< 1% RSD). | Good (1-3% RSD, dependent on S/N ratio). |
| Limit of Quantitation (LOQ) | Excellent (can detect < 0.1% of the minor enantiomer). | Excellent (can detect < 0.1% of the minor enantiomer). | Moderate (typically limited to ~1-2% of the minor enantiomer). |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample. | 5-15 minutes for acquisition (plus reaction time). |
| Sample Prep | Simple dissolution. | Derivatization required (can be time-consuming). | Derivatization required (must ensure 100% completion). |
| Throughput | High (autosampler-friendly). | High (autosampler-friendly). | Low to Moderate. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered, though derivatized). |
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of (3R)-1-methylpiperidin-3-ol depends on the specific analytical objective.
-
For routine quality control, high-throughput screening, and release testing, Chiral HPLC is the recommended gold standard. It offers an unparalleled combination of accuracy, precision, and robustness with minimal sample preparation. Its ability to quantify very low levels of the undesired enantiomer (<0.1%) is critical for meeting stringent pharmaceutical purity requirements.
-
Chiral GC is an excellent alternative to HPLC , especially if GC instrumentation is more readily available or if the analyte is part of a more complex volatile mixture. It provides similar levels of accuracy and precision, but the mandatory derivatization step adds complexity to the workflow.
-
NMR Spectroscopy using a Chiral Derivatizing Agent is a powerful tool for research and development. It is ideal for rapid confirmation of enantiopurity on a newly synthesized batch without the need for chromatographic method development. Its lower sensitivity for trace impurities makes it less suitable for final product release, but its utility in confirming the identity and purity of novel compounds is unmatched.
Ultimately, a well-equipped analytical laboratory will leverage both chromatographic and spectroscopic methods. Chromatography provides the validated, quantitative data for quality assurance, while NMR offers the rapid, structurally informative data that accelerates the research and discovery process.
References
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]
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Ye, Z., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
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Foster, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
- Goering, H. L., et al. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
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Pérez-Fernández, R., et al. (2019). General Procedure for the Synthesis of 3-Phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]propan-1-one (8). ACS Publications. Available at: [Link]
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Helmchen, G., et al. (1995). Determination of Enantiomeric Purity by Direct Methods. Thieme Chemistry. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Inc. Available at: [Link]
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Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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W.A. König, W. R. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]
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Unknown Author. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (3R)-1-methylpiperidin-3-ol. PubChem. Available at: [Link]
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Czarnocki, Z., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. Available at: [Link]
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Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies, Inc. Available at: [Link]
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Reddy, G. S., et al. (2021). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
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Gawroński, J., et al. (2002). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. ResearchGate. Available at: [Link]
- Unknown Author. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
-
LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. LookChem. Available at: [Link]
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Concellón, J. M., et al. (2003). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]
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Kannappan, V. (2024). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of (3R)-1-methylpiperidin-3-ol: A Cost-Benefit Analysis
Introduction
(3R)-1-methylpiperidin-3-ol (CAS: 28808-26-6) is a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereochemically defined structure is a key component in a variety of bioactive molecules, making the efficient and enantiomerically pure synthesis of this compound a critical challenge for researchers and drug development professionals. The presence of a chiral center necessitates synthetic strategies that can selectively produce the desired (R)-enantiomer, avoiding costly and difficult purification of racemic mixtures.
This guide provides an in-depth comparison of three distinct and prevalent protocols for synthesizing (3R)-1-methylpiperidin-3-ol. We will move beyond a simple recitation of steps to analyze the causality behind experimental choices, offering field-proven insights into the cost, scalability, safety, and efficiency of each method. Our goal is to equip researchers with the necessary information to select the most appropriate synthesis strategy for their specific laboratory or industrial needs.
Comparative Overview of Synthesis Protocols
Choosing a synthetic route involves a trade-off between various factors including cost, time, yield, enantiomeric purity, and safety. The following table summarizes the key performance indicators for the three protocols detailed in this guide.
| Parameter | Protocol 1: Enzymatic Kinetic Resolution | Protocol 2: Chiral Pool Synthesis (Reduction) | Protocol 3: Catalytic Asymmetric Synthesis |
| Starting Material | Racemic (±)-1-methylpiperidin-3-ol | (S)- or (R)-1-Boc-3-hydroxypiperidine | Pyridine, Boronic Acids |
| Overall Yield | Low to Moderate (~22-45%) | High (>85%) | High (>80%) |
| Enantiomeric Excess (e.e.) | Very High (>97%) | Very High (>99%) | Very High (>96%) |
| Key Reagent Cost | Moderate (Enzyme can be costly) | High (Chiral starting material is expensive) | High (Rhodium catalyst & chiral ligand) |
| Number of Steps | 2-3 (including resolution and hydrolysis) | 1-2 | 3 (functionalization, coupling, reduction) |
| Scalability | Moderate; batch processes common | High | High |
| Safety & Environmental | Generally safe, "green" chemistry | Use of pyrophoric LiAlH₄ requires extreme caution | Requires handling of organometallics; potential metal contamination |
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Precursor
This elegant approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture. It is a cornerstone of green chemistry, operating under mild, environmentally benign conditions.[3]
Scientific Principle & Causality
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[4] We start with a racemic mixture of an acetylated precursor, (±)-3-acetoxy-N-methylpiperidine. The enzyme Candida antarctica Lipase B (CALB) selectively catalyzes the hydrolysis (deacetylation) of the (R)-acetate, leaving the unreacted (S)-acetate behind. This allows for the separation of the desired (R)-alcohol. A key insight is that this process can be inverted (selective acetylation of the alcohol) and even run sequentially to further enrich the enantiomeric excess to very high levels (>97%).[5] The choice of CALB is based on its well-documented high activity, enantioselectivity, and broad substrate specificity.[6]
Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Experimental Protocol
This is a representative protocol synthesized from literature sources.[5][7] Researchers should optimize conditions for their specific setup.
-
Enzymatic Deacetylation: To a solution of racemic (±)-3-acetoxy-N-methylpiperidine (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent like cyclopentyl methyl ether, add Candida antarctica Lipase B (commercially available as Novozym 435).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress using chiral HPLC or GC to determine the enantiomeric excess of the product and consumption of the substrate.
-
Workup & Separation: Once the desired conversion is reached (typically close to 50%), filter off the enzyme (which can often be recycled). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The resulting organic phase will contain the desired (R)-alcohol and the unreacted (S)-acetate.
-
Purification: Separate the (R)-alcohol from the (S)-acetate using standard column chromatography.
-
(Optional) Enantio-enrichment: To further increase purity, the resulting (R)-alcohol can be subjected to a second enzymatic step, this time an acetylation, to selectively convert any remaining (S)-alcohol to its acetate, allowing for easy separation and yielding the (R)-alcohol with very high e.e.[5]
Cost-Benefit Analysis
-
Benefits: This method is lauded for its operational simplicity and mild, safe reaction conditions.[3][8] It avoids harsh chemicals and toxic byproducts, aligning with green chemistry principles. The high selectivity of the enzyme can produce final products with excellent enantiomeric purity (>97% e.e. is achievable).[5]
-
Costs & Drawbacks: The primary drawback of any kinetic resolution is the theoretical maximum yield of 50%, as half of the starting material is the undesired enantiomer. While the unreacted enantiomer can be racemized and recycled, this adds steps and complexity. The enzyme itself represents a significant upfront cost (recombinant CALB can cost several hundred dollars per gram), although its reusability can mitigate this on a larger scale.[7][9]
Protocol 2: Chiral Pool Synthesis via Reduction
This strategy is one of the most direct and reliable for obtaining a specific enantiomer, provided a suitable chiral precursor is available.
Scientific Principle & Causality
The "chiral pool" approach starts with a commercially available molecule that already possesses the correct stereochemistry at the desired carbon center. In this case, tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate is a common choice. The synthesis then becomes a matter of functional group manipulation. The Boc (tert-butoxycarbonyl) protecting group is removed, and the secondary amine is methylated in a single step using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is chosen for its potent ability to reduce the carbonyl of the Boc group directly to a methyl group.[10][11] This method's reliability hinges on the high enantiomeric purity of the starting material.
Experimental Workflow
Caption: Workflow for Chiral Pool Synthesis via Reduction.
Detailed Experimental Protocol
This protocol is based on established procedures for LiAlH₄ reductions.[7][12] Extreme caution is required when handling LiAlH₄.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a precise ratio (for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure is critical for safely neutralizing the excess hydride and producing a granular, filterable aluminum salt precipitate.[12]
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Cost-Benefit Analysis
-
Benefits: This is often the most rapid and highest-yielding method. Its success is almost guaranteed if the starting material is of high quality, as it involves minimal chemical transformation at the chiral center. It is highly scalable, provided the necessary safety infrastructure is in place.[13]
-
Costs & Drawbacks: The primary disadvantage is the high cost of the chiral starting material; enantiomerically pure piperidine derivatives can be expensive (
150 per gram at research scale).[14] The main operational drawback is the extreme hazard associated with LiAlH₄. It is a pyrophoric solid that reacts violently with water and protic solvents, requiring specialized handling techniques, an inert atmosphere, and careful quenching procedures, which can be challenging to implement on a large scale.[2][10]
Protocol 3: Catalytic Asymmetric Synthesis
This modern approach represents the cutting edge of enantioselective synthesis, creating the chiral center from achiral precursors using a chiral catalyst.
Scientific Principle & Causality
This method builds the chiral piperidine core through a series of steps, with the key chirality-inducing step being a Rhodium-catalyzed asymmetric reductive Heck reaction.[15][16] The process begins with readily available pyridine.
-
Partial Reduction: Pyridine is first activated and partially reduced to a dihydropyridine derivative.
-
Asymmetric Carbometalation: This dihydropyridine then undergoes a cross-coupling with a boronic acid in the presence of a Rhodium catalyst complexed with a chiral ligand (e.g., (S)-SEGPHOS). The chiral ligand creates a three-dimensional pocket around the metal center, forcing the reactants to approach from a specific direction. This facial selectivity dictates the absolute stereochemistry of the newly formed C-C bond, resulting in a 3-substituted tetrahydropyridine with high enantiomeric excess.[15][17]
-
Final Reduction: The remaining double bond in the tetrahydropyridine ring is reduced to afford the final piperidine product.
Experimental Workflow
Caption: Workflow for Catalytic Asymmetric Synthesis.
Detailed Experimental Protocol
This protocol is a multi-step synthesis generalized from the work of Fletcher and coworkers.[18] The specific boronic acid would be chosen to yield the desired hydroxyl group after subsequent steps, or a related functional group.
-
Dihydropyridine Synthesis: Prepare phenyl pyridine-1(2H)-carboxylate from pyridine via established methods.[18]
-
Asymmetric Coupling: In a reaction vessel, combine the dihydropyridine derivative (1 equivalent), the chosen boronic acid (e.g., a protected hydroxyphenylboronic acid, ~1.5 equivalents), a rhodium precursor (e.g., [Rh(cod)(OH)]₂), and a chiral phosphine ligand (e.g., (S)-SEGPHOS).
-
Reaction Conditions: Dissolve the components in a suitable solvent system (e.g., a mixture of THP:toluene:H₂O) and add an aqueous base (e.g., CsOH). Heat the reaction (e.g., 70°C) under an inert atmosphere until the reaction is complete as monitored by HPLC.[16]
-
Workup and Isolation: After cooling, perform an extractive workup to isolate the crude enantioenriched tetrahydropyridine product. Purify via column chromatography.
-
Final Reduction/Modification: Reduce the double bond of the tetrahydropyridine (e.g., via catalytic hydrogenation) and perform any necessary functional group manipulations to arrive at the final (3R)-1-methylpiperidin-3-ol.
Cost-Benefit Analysis
-
Benefits: This method is highly versatile and powerful, capable of generating a wide variety of 3-substituted piperidines with excellent enantioselectivity (often >96% e.e.).[15][16] It starts from inexpensive, abundant materials like pyridine.[19] The catalytic nature of the key step means only a small amount of the expensive chiral source (the ligand) is needed, making it highly atom-economical and scalable.
-
Costs & Drawbacks: The primary costs are the rhodium catalyst and the specialized chiral phosphine ligands (e.g., SEGPHOS), which can be very expensive.[20] The synthesis is multi-step, which may lead to a lower overall yield compared to the chiral pool approach. Significant process development may be required to optimize the catalytic step for a specific substrate on an industrial scale. There is also the potential for trace metal contamination in the final product, a significant concern in pharmaceutical manufacturing.
Conclusion and Recommendations
There is no single "best" protocol for the synthesis of (3R)-1-methylpiperidin-3-ol; the optimal choice is dictated by the specific needs of the researcher or organization.
-
For Academic Research & Small-Scale Synthesis: The Chiral Pool Synthesis (Protocol 2) is often the most practical choice. Despite the high cost of the starting material, its reliability, high yield, and straightforward execution make it ideal for quickly obtaining multi-gram quantities of the target molecule for further studies, provided the lab is equipped for handling pyrophoric reagents.
-
For Process Development & Green Chemistry Initiatives: The Enzymatic Kinetic Resolution (Protocol 1) offers a compelling route. It is particularly attractive for companies looking to develop more sustainable and safer manufacturing processes. The main hurdle is overcoming the 50% yield limitation, which may involve developing an efficient racemization and recycling loop for the unwanted enantiomer.
-
For Large-Scale Industrial Manufacturing & Discovery Chemistry: Catalytic Asymmetric Synthesis (Protocol 3) represents the most sophisticated and ultimately most cost-effective approach for large-scale production. The initial investment in catalyst screening and process optimization is high, but the use of cheap starting materials and the efficiency of catalysis provide significant long-term economic advantages. Its modularity also makes it a powerful tool for generating libraries of related chiral piperidines in a drug discovery setting.
By carefully weighing the costs, benefits, and inherent technical challenges of each protocol, researchers can confidently select the synthetic strategy that best aligns with their project goals, budget, and safety infrastructure.
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LookChem. (3R)-1-methylpiperidin-3-ol Synthesis Route. Available from: [Link]
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SLS. Lipase B Candida antarctica, recombinant. Available from: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
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Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
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Chandra, T., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available from: [Link]
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Albemarle. Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. Available from: [Link]
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ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Available from: [Link]
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ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Available from: [Link]
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Amerigo Scientific. tert-Butyl 3-Hydroxypiperidine-1-carboxylate. Available from: [Link]
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ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers. Available from: [Link]
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National Center for Biotechnology Information. Enzymes: principles and biotechnological applications. Available from: [Link]
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Infinita Biotech. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Available from: [Link]
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ResearchGate. The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (3R)- and (3S)-1-methylpiperidin-3-ol
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The piperidine scaffold is a cornerstone in numerous pharmaceuticals, and the introduction of a chiral center, as seen in the enantiomeric pair (3R)- and (3S)-1-methylpiperidin-3-ol, necessitates rigorous analytical differentiation.[1][2] This guide provides a comprehensive spectroscopic framework for distinguishing between these two enantiomers, moving from fundamental structural confirmation to the nuanced techniques required for absolute stereochemical assignment. We will explore the capabilities and limitations of standard spectroscopic methods and delve into the chiroptical techniques that are indispensable for unambiguous enantiomeric discrimination.
Part 1: Foundational Structural Elucidation (Achiral Analysis)
Standard spectroscopic techniques are paramount for confirming the molecular formula, connectivity, and functional groups of a synthesized compound. However, when applied in an achiral environment, they are inherently blind to stereoisomerism. For (3R)- and (3S)-1-methylpiperidin-3-ol, these methods will yield identical results, as the physical interactions governing these techniques are not sensitive to the molecule's chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. In a standard achiral solvent like deuterated chloroform (CDCl₃), the corresponding protons and carbons of the (3R) and (3S) enantiomers are chemically and magnetically equivalent. Therefore, their ¹H and ¹³C NMR spectra are indistinguishable.[3] The data presented below represents the spectrum for either enantiomer or the racemic mixture.
Table 1: Representative ¹H and ¹³C NMR Data for 1-methylpiperidin-3-ol in CDCl₃
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H on C3 (CH-OH) | ~ 3.7-3.8 | Multiplet |
| ¹H | H on C2 (axial & equatorial) | ~ 2.5-2.7 | Multiplet |
| ¹H | N-CH₃ | ~ 2.3 | Singlet |
| ¹H | Other ring protons | ~ 1.5-2.1 | Multiplet |
| ¹³C | C3 (C-OH) | ~ 68 | - |
| ¹³C | C2, C6 | ~ 58, 60 | - |
| ¹³C | N-CH₃ | ~ 46 | - |
| ¹³C | C4, C5 | ~ 25, 35 | - |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. Since both enantiomers possess the same set of chemical bonds (O-H, C-H, C-N, C-C), their IR absorption spectra are identical.[4] Key vibrational frequencies serve to confirm the presence of the hydroxyl and amine functionalities.
Table 2: Characteristic IR Absorption Bands for 1-methylpiperidin-3-ol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretch (Hydrogen-bonded) | 3200 - 3600 (Broad) |
| C-H | Stretch (sp³ Aliphatic) | 2850 - 3000 |
| C-N | Stretch | 1000 - 1250 |
Mass Spectrometry (MS)
Standard electron ionization mass spectrometry (EI-MS) measures the mass-to-charge ratio of the molecule and its fragments. As enantiomers have identical molecular weights and bond connectivity, they produce identical mass spectra.[5] For 1-methylpiperidin-3-ol, the molecular ion peak confirms the molecular weight of 115.17 g/mol .[6]
Part 2: Chiroptical Spectroscopy: The Definitive Toolkit for Enantiomer Differentiation
To distinguish between (3R)- and (3S)-1-methylpiperidin-3-ol, one must employ techniques that interact differently with chiral molecules. Chiroptical spectroscopies, which utilize polarized light, are the gold standard for this purpose.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[7] This technique is exceptionally sensitive to the three-dimensional structure of a molecule. The VCD spectra of enantiomers are perfect mirror images of each other—a phenomenon known as the Cotton effect. A positive band in the (3R)-enantiomer's spectrum will appear as a negative band of equal magnitude at the same wavenumber in the (3S)-enantiomer's spectrum.
Table 3: Illustrative VCD Spectral Data for (3R)- and (3S)-1-methylpiperidin-3-ol
| Wavenumber (cm⁻¹) | (3R) Enantiomer ΔA (x 10⁻⁵) | (3S) Enantiomer ΔA (x 10⁻⁵) | Plausible Assignment |
| 2985 | +3.5 | -3.5 | CH Stretch |
| 1450 | -2.1 | +2.1 | CH₂ Bend |
| 1100 | +5.2 | -5.2 | C-O/C-N Stretch |
| 950 | -1.8 | +1.8 | Ring Deformation |
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of the enantiomerically pure compound in a suitable achiral solvent (e.g., 200 µL of CDCl₃) to create a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.
-
Instrumentation: Utilize a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition:
-
Acquire a background spectrum of the solvent in the same sample cell (e.g., a 75 µm BaF₂ cell).
-
Acquire the VCD spectrum of the sample. Data collection often requires several hours (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.
-
The final VCD spectrum is presented as the differential absorbance (ΔA = A_L - A_R).
-
-
Data Analysis: Compare the VCD spectrum of an unknown sample to the spectrum of a known reference standard of one enantiomer. A mirror-image spectrum confirms the identity of the opposite enantiomer. For de novo absolute configuration assignment, the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations.[8]
Caption: Workflow for VCD analysis.
Electronic Circular Dichroism (ECD)
Analogous to VCD, ECD measures the differential absorption of left and right circularly polarized UV-Visible light by chiral molecules.[9] This technique is best suited for molecules containing chromophores that absorb in the UV-Vis range. While 1-methylpiperidin-3-ol lacks a strong chromophore, it will exhibit weak absorptions that can still produce a characteristic ECD spectrum. The spectra of the (3R) and (3S) enantiomers will be mirror images.
Part 3: Indirect Differentiation via Diastereomer Formation
An alternative to chiroptical spectroscopy is to convert the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra even in an achiral solvent.[10] A common method is to react the alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
(3R)-1-methylpiperidin-3-ol + (R)-Mosher's acid chloride → (3R, R)-Diastereomeric Ester
-
(3S)-1-methylpiperidin-3-ol + (R)-Mosher's acid chloride → (3S, R)-Diastereomeric Ester
The resulting diastereomeric esters will exhibit different chemical shifts, particularly for protons near the newly formed chiral center. This allows for not only differentiation but also quantification of enantiomeric excess (ee).
Table 4: Illustrative ¹H NMR Chemical Shift Differences in Mosher's Esters
| Proton | (3R, R)-Diastereomer δ (ppm) | (3S, R)-Diastereomer δ (ppm) | Δδ (ppm) |
| H on C3 (CH-O-Ester) | 5.15 | 5.25 | 0.10 |
| N-CH₃ | 2.35 | 2.38 | 0.03 |
-
Reaction Setup: In a dry NMR tube, dissolve ~5 mg of the 1-methylpiperidin-3-ol sample in 0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a trace of pyridine.
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the tube and mix gently.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra until the signal for the H-3 proton of the starting material has disappeared.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the final reaction mixture.
-
Analysis: Compare the chemical shifts of key protons (e.g., the H-3 proton) in the resulting diastereomeric esters. The integration of the distinct signals can be used to determine the ratio of the original enantiomers.
Caption: Workflow for NMR analysis via diastereomeric derivatization.
Summary and Conclusion
The differentiation of (3R)- and (3S)-1-methylpiperidin-3-ol is a clear illustration of the analytical challenges and solutions in modern stereochemistry. While foundational spectroscopic methods are essential for verifying the chemical identity, they are insufficient for distinguishing between enantiomers.
Table 5: Summary of Spectroscopic Differentiation Capabilities
| Technique | Differentiates Enantiomers? | Rationale |
| ¹H and ¹³C NMR | No (in achiral solvent) | Identical magnetic environments for corresponding nuclei. |
| IR Spectroscopy | No | Identical vibrational modes for the same functional groups. |
| Mass Spectrometry | No | Identical mass and fragmentation patterns. |
| VCD / ECD | Yes | Differential interaction with circularly polarized light; produces mirror-image spectra. |
| NMR with Chiral Agent | Yes (Indirectly) | Converts enantiomers to diastereomers, which are spectroscopically distinct. |
The definitive assignment of absolute configuration relies on chiroptical techniques like Vibrational Circular Dichroism, which provide a unique spectral fingerprint for each enantiomer. Alternatively, indirect methods involving the formation of diastereomers offer a powerful approach using standard NMR spectroscopy. For researchers and professionals in drug development, mastering these techniques is not merely an academic exercise—it is a fundamental requirement for ensuring the safety, efficacy, and quality of chiral pharmaceutical agents.
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A Senior Application Scientist's Guide to Benchmarking the Purity of (3R)-1-methylpiperidin-3-ol from Different Suppliers
Introduction: The Imperative of Stereochemical Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's safety and efficacy. The interactions between a drug molecule and its biological target are exquisitely sensitive to three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inert, antagonistic, or even dangerously toxic. This principle underscores the critical need for rigorous analytical control over chiral intermediates like (3R)-1-methylpiperidin-3-ol.[1]
(3R)-1-methylpiperidin-3-ol is a versatile chiral synthon, a key structural component in a variety of pharmaceutical agents.[1][2] Its utility is predicated on its defined stereochemistry. The presence of its counterpart, the (S)-enantiomer, is considered an impurity that can compromise the final API's performance and introduce regulatory hurdles.[3][4] Consequently, selecting a supplier for this crucial intermediate requires a robust, evidence-based qualification process.
This guide presents a comprehensive analytical framework for benchmarking the purity of (3R)-1-methylpiperidin-3-ol from different commercial suppliers. We will explore the rationale behind a multi-technique analytical approach, provide detailed experimental protocols, and interpret hypothetical data to illustrate the supplier selection process for drug development professionals.
Analytical Strategy: A Multi-Pronged Approach to Purity Profiling
A single analytical technique is insufficient to create a complete purity profile. A holistic assessment requires the orthogonal application of several methods, each interrogating different aspects of the sample's composition. Our strategy integrates chiral chromatography for stereoisomeric purity, gas chromatography for volatile impurities and residual solvents, and nuclear magnetic resonance spectroscopy for structural verification and quantification of non-volatile impurities.
Figure 1: Workflow for comprehensive purity analysis and supplier qualification.
Experimental Methodologies
Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The primary purity concern for a chiral intermediate is the presence of its opposite enantiomer. Chiral HPLC, particularly with polysaccharide-based stationary phases, is the industry-standard technique for separating and quantifying enantiomers due to its high resolving power and robustness.[5][6][7] While this analyte lacks a strong UV chromophore, derivatization with a UV-active agent like 3,5-dinitrobenzoyl chloride allows for sensitive detection and accurate quantification.[8]
Experimental Protocol:
-
Sample Derivatization: a. Accurately weigh ~10 mg of the (3R)-1-methylpiperidin-3-ol sample into a vial. b. Dissolve in 1 mL of anhydrous dichloromethane. c. Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of 3,5-dinitrobenzoyl chloride. d. Vortex the mixture and allow it to react at room temperature for 2 hours. e. Quench the reaction with a small amount of methanol. f. Dilute the sample to an appropriate concentration (~0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Trustworthiness (System Suitability): Before sample analysis, inject a derivatized racemic standard of 1-methylpiperidin-3-ol. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0.
-
Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Residual Solvents and Volatile Impurities by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Residual solvents are process-related impurities that must be controlled within strict limits defined by regulatory bodies like the International Council for Harmonisation (ICH).[9] Headspace GC-MS is the definitive technique for this analysis, offering high sensitivity for volatile compounds without introducing the non-volatile sample matrix onto the GC column. The mass spectrometer provides unambiguous identification of detected impurities.[10][11]
Experimental Protocol:
-
Sample Preparation: a. Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. b. Add 5 mL of a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO). c. Seal the vial immediately with a PTFE-lined septum and cap.
-
GC-MS Conditions:
-
Instrument: GC-MS with a headspace autosampler.
-
Column: Low-bleed 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm).
-
Headspace Parameters: Vial oven at 85 °C for 20 min; Loop temperature at 110 °C.
-
GC Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Electron Ionization (EI) mode, scanning from m/z 35-400.
-
-
Trustworthiness (Validation): The method is validated using a standard solution containing known amounts of expected solvents (e.g., Toluene, Methanol, Isopropanol) to confirm retention times and response factors.
-
Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify against external standards.
Structural Integrity and Assay by Quantitative ¹H NMR (qNMR)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of a molecule's chemical structure. Beyond qualitative confirmation, quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity (assay) of a substance without requiring a specific reference standard of the analyte itself.[12][13] By comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and mass, a direct and highly accurate purity value can be calculated.[14][15][16]
Experimental Protocol:
-
Sample Preparation: a. Accurately weigh ~15 mg of the (3R)-1-methylpiperidin-3-ol sample into a vial. b. Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. c. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Methanol-d4) and transfer to an NMR tube.
-
NMR Acquisition Parameters:
-
Instrument: ≥400 MHz NMR Spectrometer.
-
Experiment: Standard proton experiment with parameters optimized for quantification.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds).
-
Number of Scans: ≥ 16 to ensure adequate signal-to-noise.
-
-
Trustworthiness (Parameter Selection): The long relaxation delay is critical to ensure complete magnetization recovery for all protons, making the signal integral directly proportional to the number of nuclei, a foundational requirement for accurate quantification.
-
Data Analysis: Calculate the purity (Pₓ) using the following formula: Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity, x=analyte, std=internal standard.
Figure 2: Logical flow of the analytical tests for purity determination.
Comparative Data and Discussion
The following data represents a hypothetical analysis of samples from three different suppliers, illustrating the variance often observed in the market.
Table 1: Chiral HPLC Purity Analysis
| Supplier | Enantiomeric Excess (e.e.) % | Comments |
| Supplier A | 99.92% | Exceeds typical requirements for API synthesis. |
| Supplier B | 99.10% | Acceptable for early-stage development. |
| Supplier C | 97.85% | Unacceptable; high level of (S)-enantiomer impurity. |
Table 2: Residual Solvent Analysis (Selected Solvents, ppm)
| Supplier | Toluene (ICH Class 2 Limit: 890 ppm) | Methanol (ICH Class 2 Limit: 3000 ppm) | Total Solvents |
| Supplier A | < 50 | 150 | < 200 |
| Supplier B | 450 | 1200 | 1650 |
| Supplier C | 950 | 2500 | 3450 |
Table 3: qNMR Purity and Structural Analysis
| Supplier | Assay (Purity by mass) | Structural Confirmation | Other Impurities Noted |
| Supplier A | 99.8% | Conforms to structure | None detected |
| Supplier B | 99.2% | Conforms to structure | ~0.5% uncharacterized organic impurity |
| Supplier C | 98.1% | Conforms to structure | ~1% impurity consistent with unreacted starting material |
Interpretation and Recommendation:
-
Supplier A provides material of exceptionally high quality across all metrics. The enantiomeric excess is outstanding, residual solvents are negligible, and the qNMR assay confirms high purity with no detectable non-volatile impurities. This supplier is the clear choice for cGMP manufacturing and late-stage clinical programs where quality and batch-to-batch consistency are paramount.
-
Supplier B offers material of acceptable quality for non-GMP, early-stage research and development. While the enantiomeric purity is good, the higher levels of residual solvents may require additional process controls in subsequent synthetic steps. The presence of a minor uncharacterized impurity warrants consideration, though it may be acceptable for initial studies.
-
Supplier C 's product is unsuitable for pharmaceutical development. The enantiomeric excess is low, and the high level of the undesired (S)-enantiomer could negatively impact the final drug's biological profile. Furthermore, the residual solvent levels are high, with Toluene exceeding the ICH reporting threshold, and the presence of starting material indicates an inefficient purification process.
Conclusion
The selection of a raw material supplier should not be based on cost or availability alone. As demonstrated, significant variations in purity exist between suppliers of even common chiral building blocks like (3R)-1-methylpiperidin-3-ol. A rigorous, multi-technique analytical assessment is a critical investment that safeguards the integrity of the entire drug development pipeline. By combining chiral HPLC, headspace GC-MS, and quantitative NMR, researchers can build a comprehensive purity profile, enabling an informed, data-driven decision that ensures the quality and safety of the final pharmaceutical product.
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Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
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Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL: [Link]
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Comparative Analysis of In Vitro and In Vivo Studies for (3R)-1-Methylpiperidin-3-ol Derivatives as Muscarinic M1 Receptor Agonists
A Senior Application Scientist's Guide to Bridging the Gap Between Benchtop Assays and Preclinical Models
In the landscape of neurodegenerative disease research, particularly for conditions like Alzheimer's disease, the development of selective muscarinic M1 receptor agonists holds significant promise.[1] The (3R)-1-methylpiperidin-3-ol scaffold has emerged as a valuable starting point for the synthesis of such therapeutic candidates.[2][3] This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to characterize the derivatives of this chiral synthon, offering insights into experimental design, data interpretation, and the translational journey from molecular interaction to physiological response.
The Significance of (3R)-1-Methylpiperidin-3-ol in Drug Discovery
(3R)-1-methylpiperidin-3-ol is a chiral building block with the molecular formula C₆H₁₃NO.[2][4] Its stereochemistry is crucial for its biological activity, as the specific three-dimensional arrangement of atoms dictates its interaction with chiral biological targets like enzymes and receptors.[3] This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly for targeting the highly conserved orthosteric binding site of muscarinic acetylcholine receptors.[2][3][5] Piperidine derivatives, in general, are prevalent in a wide range of pharmaceuticals, highlighting their importance in medicinal chemistry.[6]
The Initial Hurdle: In Vitro Characterization
In vitro studies represent the foundational step in drug discovery, providing a controlled environment to dissect the molecular interactions of a compound with its intended target. For (3R)-1-methylpiperidin-3-ol derivatives targeting the M1 muscarinic receptor, a G-protein-coupled receptor (GPCR), several key assays are employed.
Key In Vitro Assays for M1 Agonist Activity:
-
Radioligand Binding Assays: These assays are crucial for determining the affinity (Ki) and selectivity of a compound for the M1 receptor over other muscarinic subtypes (M2-M5).[7] They typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors expressed in cultured cells.
-
Functional Assays: These assays measure the cellular response following receptor activation. Since the M1 receptor couples to Gq/11 proteins, its activation leads to an increase in intracellular calcium.[8]
-
Calcium Flux Assays: These are high-throughput screens that use calcium-sensitive fluorescent dyes to detect changes in intracellular calcium levels upon compound stimulation.[9]
-
IP-One Assays: This method measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling cascade, providing a more direct measure of receptor activation.[9]
-
Experimental Protocol: In Vitro Calcium Flux Assay
-
Cell Culture: Plate cells expressing the human M1 muscarinic receptor in a 96-well or 384-well microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. Probenecid is often included to prevent dye leakage.[9]
-
Compound Addition: Prepare serial dilutions of the (3R)-1-methylpiperidin-3-ol derivative and add them to the wells.
-
Signal Detection: Use a kinetic fluorescence plate reader to measure the change in fluorescence intensity over time, which is proportional to the increase in intracellular calcium.[9]
-
Data Analysis: Generate concentration-response curves and calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Interpreting In Vitro Data: A Snapshot of Molecular Potency
The primary outputs of these assays are quantitative measures of a compound's affinity and efficacy at the molecular level.
| Parameter | Description | Typical Assay |
| Ki (Inhibition Constant) | A measure of the compound's binding affinity for the receptor. A lower Ki indicates higher affinity. | Radioligand Binding Assay |
| EC50 (Half Maximal Effective Concentration) | The concentration of the compound that produces 50% of the maximal response in a functional assay. A lower EC50 indicates higher potency. | Calcium Flux Assay, IP-One Assay |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an antagonist required to inhibit 50% of the response of a known agonist. | Calcium Flux Assay, IP-One Assay |
It is crucial to understand that while in vitro assays provide essential information about a compound's direct interaction with its target, they do not predict its behavior in a complex biological system.
The Bridge to Clinical Relevance: In Vivo Evaluation
In vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a living organism. These studies provide insights into a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its overall efficacy and safety profile. For cognitive enhancers derived from (3R)-1-methylpiperidin-3-ol, rodent models are commonly used.[10][11]
Key In Vivo Assessments for Cognitive Enhancement:
-
Pharmacokinetic Studies: These studies determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include bioavailability, half-life, and brain penetration, which are critical for a centrally acting drug.
-
Behavioral Models of Cognition: A variety of behavioral tasks are used to assess learning and memory in rodents.
-
Morris Water Maze: This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of water.[11][12]
-
Radial Arm Maze: This maze is used to evaluate spatial working and reference memory.[10]
-
Contextual Fear Conditioning: This task assesses fear-associated learning and memory.[11]
-
-
Neurochemical and Histological Analysis: Following behavioral testing, brain tissue can be analyzed to measure changes in neurotransmitter levels, receptor expression, and other biomarkers of neuronal function.
Experimental Workflow: In Vitro to In Vivo Transition
Caption: A simplified workflow illustrating the progression from in vitro characterization to in vivo evaluation of (3R)-1-methylpiperidin-3-ol derivatives.
The Rise of Alternative Models: The Zebrafish Advantage
While rodent models are the gold standard for preclinical cognitive testing, zebrafish are gaining traction as a valuable intermediate model.[13][14] Their complex nervous system, conserved genetic pathways with humans, and amenability to high-throughput screening make them an attractive option for the initial in vivo assessment of cognitive enhancers.[13]
Synthesizing the Data: A Comparative Perspective
The true power of a well-designed drug discovery program lies in the ability to correlate in vitro data with in vivo outcomes.
| Aspect | In Vitro Studies | In Vivo Studies |
| Focus | Molecular interactions, potency, efficacy | Physiological effects, pharmacokinetics, safety, efficacy |
| Environment | Controlled, isolated system | Complex, whole organism |
| Throughput | High | Low to moderate |
| Cost | Relatively low | High |
| Key Questions Answered | Does the compound bind to the target? Is it an agonist or antagonist? How potent is it? | Does the compound reach the target in the brain? Does it improve cognitive function? Are there any side effects? |
A potent M1 agonist in a calcium flux assay (low EC50) may not necessarily translate to a robust cognitive improvement in a mouse model. Factors such as poor brain penetration, rapid metabolism, or off-target effects can all lead to a disconnect between in vitro and in vivo results.
Conclusion: An Integrated Approach is Key
The development of effective M1 muscarinic agonists from the (3R)-1-methylpiperidin-3-ol scaffold requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the initial, high-throughput screening necessary to identify potent and selective compounds. However, it is the subsequent in vivo evaluation in relevant animal models that ultimately determines the therapeutic potential of these derivatives. By understanding the nuances of each experimental paradigm and thoughtfully correlating the data, researchers can navigate the complex path from a promising molecule to a potential new treatment for neurodegenerative diseases.
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Navigating the Synthesis of (3R)-1-methylpiperidin-3-ol Derivatives: A Comparative Guide to Hydroxyl Protecting Groups
For researchers and professionals in drug development, the chiral amino alcohol (3R)-1-methylpiperidin-3-ol is a valuable building block. Its bifunctional nature, containing both a nucleophilic secondary hydroxyl group and a basic tertiary amine, presents a unique challenge in multistep synthesis. Protecting the hydroxyl group is often a critical step to prevent undesired side reactions and achieve chemoselectivity. This guide provides an in-depth comparison of common protecting groups for the hydroxyl function of (3R)-1-methylpiperidin-3-ol, offering experimental insights and data to inform your synthetic strategy.
The Challenge: Protecting a Secondary Alcohol in the Presence of a Tertiary Amine
The core challenge in protecting the hydroxyl group of (3R)-1-methylpiperidin-3-ol lies in the inherent basicity and nucleophilicity of the piperidine nitrogen. This tertiary amine can compete with the hydroxyl group for reaction with electrophilic protecting group reagents, leading to quaternization of the nitrogen and a mixture of products. Therefore, the choice of protecting group and the reaction conditions must be carefully considered to favor O-functionalization over N-functionalization.
Candidate Protecting Groups: A Comparative Analysis
We will explore two of the most effective and widely used classes of protecting groups for this substrate: Silyl Ethers and Benzyl Ethers. The selection of the optimal protecting group is contingent on the planned subsequent reaction conditions and the required deprotection strategy, a concept known as an orthogonal protection strategy.[1][2]
Silyl Ethers: The Sterically Hindered Workhorse
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of installation, general stability, and mild deprotection conditions.[3] For a secondary alcohol like that in our target molecule, a sterically bulky silyl group is paramount to ensure stability and prevent undesired cleavage in subsequent steps. The tert-butyldimethylsilyl (TBDMS) group is an excellent candidate.[4]
Installation: The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common method for forming TBDMS ethers.[5] The presence of a base is required to neutralize the HCl generated.[6] In the case of (3R)-1-methylpiperidin-3-ol, the piperidine nitrogen itself can act as a base. However, to drive the reaction to completion and avoid potential quaternization side reactions, an external, non-nucleophilic base or an activating agent like imidazole is often employed.[7][8] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]
Stability: TBDMS ethers exhibit excellent stability across a wide range of conditions, including exposure to many oxidizing and reducing agents, organometallic reagents, and basic conditions.[10][11] This robustness makes them suitable for a variety of subsequent transformations. However, they are generally labile to acidic conditions and fluoride ion sources.[7][11]
Deprotection: The key advantage of silyl ethers is their selective removal under mild conditions. The most common method is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an ethereal solvent like tetrahydrofuran (THF).[7][9] The high strength of the silicon-fluoride bond drives this cleavage.[7] Acidic conditions, such as acetic acid in a THF/water mixture, can also be used for deprotection.[7]
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are another classic and highly reliable protecting group for alcohols. They are known for their exceptional stability to both acidic and basic conditions, making them orthogonal to many other protecting groups.[12][13]
Installation: Benzyl ethers are typically formed via a Williamson ether synthesis, where an alkoxide of the alcohol reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[12] This requires a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. This presents a challenge with (3R)-1-methylpiperidin-3-ol, as the acidic proton is on the hydroxyl group, but the basic nitrogen is also present. Careful control of stoichiometry and reaction conditions is necessary. Alternative, milder methods using benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can also be employed.[12][14]
Stability: Benzyl ethers are stable to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents (though not those that also reduce aromatic rings).[15] Their robustness makes them ideal for multi-step syntheses where harsh conditions are anticipated.
Deprotection: The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenation.[12][13] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H2 gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene) efficiently removes the benzyl group, regenerating the alcohol.[12] It's important to note that this method is not compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.[16] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is also possible, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[12]
Quantitative Comparison and Decision Matrix
To facilitate the selection process, the following table summarizes the key characteristics of TBDMS and Benzyl protecting groups for (3R)-1-methylpiperidin-3-ol.
| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Protection Reagents | TBDMS-Cl, Imidazole, DMF | NaH, Benzyl Bromide, THF |
| Typical Conditions | Room temperature, 2-12 h | 0 °C to room temperature, 4-16 h |
| Stability Profile | Stable to bases, oxidants, organometallics. Labile to acid and fluoride.[10][11] | Stable to strong acids and bases, many redox reagents.[12][13] |
| Deprotection Method | TBAF in THF; or Acetic Acid in THF/H₂O | H₂, Pd/C in EtOH or EtOAc; or transfer hydrogenation.[12] |
| Orthogonality | Orthogonal to base-stable and acid-labile groups (e.g., Boc). | Orthogonal to acid/base stable groups and silyl ethers. |
| Key Advantage | Mild, non-hydrogenolytic deprotection. | High stability to a broad range of reaction conditions. |
| Potential Issue | Can be cleaved by some Lewis acids. | Hydrogenolysis is incompatible with reducible functional groups. |
Experimental Protocols
The following are detailed, representative procedures for the protection and deprotection of (3R)-1-methylpiperidin-3-ol.
Protocol 1: TBDMS Protection of (3R)-1-methylpiperidin-3-ol
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (3R)-3-((tert-butyldimethylsilyl)oxy)-1-methylpiperidine.
Protocol 2: Benzyl Protection of (3R)-1-methylpiperidin-3-ol
Materials:
-
(3R)-1-methylpiperidin-3-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (3R)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (3R)-1-benzyl-3-(benzyloxy)piperidine.
Visualization of Synthetic Workflow
The following diagrams illustrate the decision-making process and general workflow for protecting the hydroxyl group of (3R)-1-methylpiperidin-3-ol.
Caption: Decision tree for selecting a suitable hydroxyl protecting group.
Caption: General workflow involving a protection/deprotection sequence.
Conclusion and Recommendations
The choice between a silyl ether like TBDMS and a benzyl ether for protecting (3R)-1-methylpiperidin-3-ol is ultimately dictated by the overall synthetic plan.
-
Choose TBDMS when your synthesis involves steps that are incompatible with catalytic hydrogenation (e.g., presence of alkenes, alkynes, or other reducible groups) and when subsequent reactions are performed under basic or neutral conditions. Its mild, non-reductive cleavage is a significant advantage.
-
Choose Benzyl Ether when you require a highly robust protecting group that can withstand a broad range of acidic and basic conditions. This is the superior choice if your subsequent steps involve reagents that might cleave a silyl ether, provided that the final deprotection via hydrogenolysis is compatible with the rest of your molecule.
By carefully considering the stability and deprotection orthogonality of these protecting groups, researchers can design more efficient and successful synthetic routes for derivatives of (3R)-1-methylpiperidin-3-ol.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Lakshman, M. K., Tine, F. A., Khandaker, T. A., & Basava, V. (2012). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Beilstein Journal of Organic Chemistry, 8, 1373–1380.
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ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (2024). Protecting group. Retrieved from [Link]
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Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
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Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
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ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
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Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol. Retrieved from [Link]
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The Stereochemical Dilemma in Synthesis: A Comparative Guide to Racemic vs. Enantiopure 1-Methylpiperidin-3-ol
For researchers, scientists, and drug development professionals, the choice between a racemic mixture and an enantiopure compound is a critical decision point in synthetic strategy. This guide provides an in-depth technical comparison of racemic and enantiopure 1-methylpiperidin-3-ol, exploring their respective applications, performance, and the underlying scientific principles that govern their utility. By examining experimental data and established protocols, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Significance of Chirality in 1-Methylpiperidin-3-ol
1-Methylpiperidin-3-ol is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure features a stereocenter at the 3-position of the piperidine ring, giving rise to two non-superimposable mirror images: (R)-1-methylpiperidin-3-ol and (S)-1-methylpiperidin-3-ol. A 1:1 mixture of these enantiomers constitutes the racemic form.
The spatial arrangement of the hydroxyl group is pivotal, as it dictates the molecule's interaction with other chiral entities, such as enzymes and receptors in biological systems. Consequently, the choice between the racemate and a single enantiomer can have profound implications for the biological activity, potency, and side-effect profile of the final active pharmaceutical ingredient (API).
When is Racemic 1-Methylpiperidin-3-ol the Pragmatic Choice?
The use of racemic 1-methylpiperidin-3-ol is often a pragmatic and cost-effective approach when the chirality at the 3-position does not influence the desired properties of the final, achiral target molecule. In such cases, the additional cost and synthetic steps required to obtain an enantiopure starting material are unnecessary.
Applications:
-
Synthesis of Achiral Molecules: For the synthesis of target molecules that do not possess stereocenters, or where the stereocenter of 1-methylpiperidin-3-ol is eliminated during the synthetic sequence, the racemic mixture is a suitable starting material.
-
Early-Stage Research and Process Development: In the initial phases of process development or exploratory synthesis, the more readily available and less expensive racemic form can be used to establish reaction conditions and optimize yields before committing to the more costly enantiopure material.
-
Precursors to Prochiral Intermediates: Racemic 1-methylpiperidin-3-ol can be used to synthesize a prochiral intermediate, which is then subjected to an asymmetric transformation to introduce the desired chirality.
While direct comparative studies are scarce, the widespread commercial availability and lower cost of racemic 1-methylpiperidin-3-ol suggest its utility in large-scale manufacturing where stereochemistry is not a critical factor for the final product's function.
The Decisive Advantage of Enantiopure 1-Methylpiperidin-3-ol in Modern Drug Discovery
In the realm of modern drug development, where specificity and safety are paramount, the use of enantiopure compounds is often non-negotiable. The distinct pharmacological profiles of individual enantiomers necessitate their separation and individual evaluation.[1]
Case Study: Mepenzolate Bromide - A Tale of Two Enantiomers
A compelling example illustrating the importance of enantiopurity is the synthesis of the anticholinergic agent, mepenzolate bromide. This drug is used to treat peptic ulcers and gastrointestinal spasms. A study by Yamashita et al. detailed the synthesis and biological evaluation of both (R)- and (S)-mepenzolate, prepared from the corresponding enantiomers of 1-methylpiperidin-3-ol.[2][3]
The synthesis involves the condensation of benzilic acid with either (R)- or (S)-1-methylpiperidin-3-ol, followed by quaternization of the tertiary amine.[2] The results of this study unequivocally demonstrated the superiority of the (R)-enantiomer.
Key Findings:
-
(R)-mepenzolate exhibited a higher binding affinity for the muscarinic M3 receptor compared to (S)-mepenzolate. [2]
-
In vivo studies revealed that the bronchodilatory activity of (R)-mepenzolate was significantly greater than that of the (S)-enantiomer. [2]
This case study underscores a fundamental principle in medicinal chemistry: the stereochemistry of a chiral building block can directly translate to the efficacy of the final drug molecule. The use of enantiopure (R)-1-methylpiperidin-3-ol is therefore crucial for producing a more potent and selective bronchodilator.
Data Presentation: Performance Comparison in Mepenzolate Bromide Synthesis
| Parameter | (R)-Mepenzolate (from (R)-enantiomer) | (S)-Mepenzolate (from (S)-enantiomer) | Reference |
| Starting Material | (R)-1-methylpiperidin-3-ol | (S)-1-methylpiperidin-3-ol | [2] |
| Binding Affinity (M3 Receptor) | Higher | Lower | [2] |
| In Vivo Bronchodilatory Activity | Superior | Inferior | [2] |
Experimental Protocols: Accessing Enantiopure 1-Methylpiperidin-3-ol
The preparation of enantiopure 1-methylpiperidin-3-ol is a key enabling step for its application in stereoselective synthesis. A highly effective method is the enzymatic kinetic resolution of the racemic mixture.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Methylpiperidin-3-ol
This two-step method, reported by Iijima et al., affords (R)-1-methylpiperidin-3-ol with high enantiomeric excess.[4]
Step 1: Enzymatic Acetylation
-
To a solution of racemic 1-methylpiperidin-3-ol (1.0 eq) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (excess) and Candida antarctica lipase B (CAL-B).
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion. At this point, the (S)-enantiomer has been preferentially acetylated to (S)-1-methylpiperidin-3-yl acetate, leaving the unreacted (R)-1-methylpiperidin-3-ol.
-
Separate the unreacted (R)-1-methylpiperidin-3-ol from the acetylated (S)-enantiomer by column chromatography. The initial enantiomeric excess (ee) of the (R)-alcohol is typically around 82.1%.[4]
Step 2: Enantio-enrichment via Enzymatic Deacetylation
-
The enriched (R)-1-methylpiperidin-3-ol from Step 1 is subjected to a second enzymatic reaction.
-
Dissolve the enriched (R)-alcohol in a suitable buffer solution and add the same lipase (CAL-B).
-
The lipase will catalyze the deacetylation of the remaining trace amount of (S)-acetate back to the alcohol.
-
This enantio-enrichment step can increase the ee of the final (R)-1-methylpiperidin-3-ol product to as high as 97.8%.[4]
Quantitative Data Summary for Enzymatic Resolution:
| Parameter | Value | Reference |
| Starting Material | Racemic 1-methylpiperidin-3-ol | [4] |
| Enzyme | Candida antarctica lipase B (CAL-B) | [4] |
| Overall Yield of (R)-enantiomer | 22% (over two steps) | [4] |
| Final Enantiomeric Excess (ee) | 97.8% | [4] |
Visualization of Synthetic Strategies
Below are diagrams illustrating the decision-making process and the workflow for obtaining and utilizing racemic versus enantiopure 1-methylpiperidin-3-ol.
Caption: Decision workflow for selecting racemic or enantiopure starting material.
Caption: Workflow for the enzymatic kinetic resolution of 1-methylpiperidin-3-ol.
Conclusion: A Strategic Choice Based on Synthetic Goals
The decision to use racemic or enantiopure 1-methylpiperidin-3-ol is not a matter of inherent superiority of one form over the other, but rather a strategic choice dictated by the specific goals of the synthesis.
-
For the synthesis of achiral molecules or in preliminary process optimization , the cost-effectiveness and ready availability of racemic 1-methylpiperidin-3-ol make it an intelligent choice.
-
In the context of modern drug discovery and development , where stereochemistry is intrinsically linked to biological activity, enantiopure 1-methylpiperidin-3-ol is indispensable. The case of mepenzolate bromide clearly demonstrates that the use of a single, correct enantiomer can lead to a significantly more potent and selective drug.[2]
The availability of robust methods, such as lipase-catalyzed kinetic resolution, provides a reliable pathway to obtaining high-purity enantiomers, empowering chemists to harness the full potential of stereochemistry in their synthetic designs.[4] As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of chiral building blocks like enantiopure 1-methylpiperidin-3-ol will remain a cornerstone of successful pharmaceutical innovation.
References
-
Yamashita, Y., et al. (2014). Synthesis and biological comparison of enantiomers of mepenzolate bromide, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 22(13), 3488-3494. [Link]
-
Yamashita, Y., et al. (2014). Synthesis and biological comparison of enantiomers of mepenzolate bromide, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities. ResearchGate. [Link]
-
Iijima, K., et al. (2013). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Natural Product Communications, 8(1), 45-46. [Link]
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Arienzo, R., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(2), 439. [Link]
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Gotor-Fernández, V., & Gotor, V. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 15(11), 7853-7897. [Link]
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Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. [Link]
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Hui, L., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1709. [Link]
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Al-Ghamdi, S. (2024). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 29(1), 1. [Link]
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Chhabra, N., et al. (2011). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 2(3), 499-506. [Link]
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Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]
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Patel, R. N. (2003). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. Current Opinion in Drug Discovery & Development, 6(6), 902-920. [Link]
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- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Brooks, W. H., et al. (2011). Chirality and drug design. Academic Press.
- Nguyen, L. A., et al. (2006). Chirality in drug design and development. John Wiley & Sons.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing… only different. Toxicological sciences, 110(1), 4-30.
- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.
- Clayden, J., et al. (2012). Organic chemistry. Oxford university press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
- Agranat, I., et al. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of the Absolute Configuration of (3R)-1-methylpiperidin-3-ol
Introduction
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute stereochemistry of drug candidates and their intermediates is a critical step in ensuring safety and efficacy. This guide provides a comparative analysis of the principal analytical techniques for validating the absolute configuration of (3R)-1-methylpiperidin-3-ol, a chiral building block of significant interest in medicinal chemistry.
(3R)-1-methylpiperidin-3-ol possesses a single stereocenter at the C3 position of the piperidine ring. The 'R' designation, derived from the Cahn-Ingold-Prelog priority rules, specifies a particular spatial arrangement of the hydroxyl group.[2] Experimental validation of this configuration is essential to guarantee the desired biological activity and to meet stringent regulatory requirements. This document will delve into the theoretical underpinnings, practical execution, and comparative performance of three powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD).
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[3][4] This technique provides a direct visualization of the atomic arrangement in the crystalline state.
Causality of Experimental Choices
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to the crystal's internal structure. To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of a heavier atom in the crystal, the scattering factor becomes a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.[5] For organic molecules like (3R)-1-methylpiperidin-3-ol, which lack heavy atoms, derivatization with a reagent containing a heavier atom (e.g., bromine or chlorine) or co-crystallization with a chiral auxiliary containing a heavy atom may be necessary to enhance the anomalous scattering effect.[6][7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the target compound or a suitable derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).[3]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is calculated, where a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[5]
Data Presentation
| Parameter | Typical Value/Range | Significance |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ (chiral) | Indicates a non-centrosymmetric space group, a prerequisite for a chiral molecule.[2] |
| Flack Parameter | 0.05(3) | A value close to zero confirms the assigned (3R) configuration with a low standard uncertainty.[5] |
| Resolution | < 1.0 Å | High resolution provides precise atomic positions. |
Workflow Visualization
Sources
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- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
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- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Senior Scientist's Guide to Antibody Cross-Reactivity for (3R)-1-methylpiperidin-3-ol Derivatives and Related Tropane Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Core Structure
(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a fundamental structural motif in a class of pharmaceutically significant compounds: the tropane alkaloids.[1][2] This core is central to the structure of molecules like scopolamine and atropine, which are widely used in medicine for their anticholinergic properties. However, these same compounds can be toxic, leading to concerns about contamination in food products like cereals and honey.[3][4][5]
The dual role of these molecules—as therapeutics and potential contaminants—necessitates robust, high-throughput analytical methods for their detection and quantification. Immunoassays, powered by specific antibodies, offer a compelling solution due to their sensitivity and adaptability. However, the reliability of any immunoassay hinges on the specificity of the antibody employed. Cross-reactivity, the extent to which an antibody binds to non-target but structurally similar molecules, is not a flaw but a characteristic that must be rigorously understood and quantified.
This guide provides an in-depth comparison of antibodies raised against derivatives of (3R)-1-methylpiperidin-3-ol, primarily focusing on the well-studied tropane alkaloids. We will explore the causality behind antibody specificity, present a framework for comparing antibody performance using experimental data, and provide a detailed, self-validating protocol for conducting these critical cross-reactivity studies in your own lab.
The Immunological Challenge: From Small Molecule to Specific Antibody
Small molecules like (3R)-1-methylpiperidin-3-ol and its derivatives are not immunogenic on their own; they are haptens. To elicit an immune response and generate antibodies, they must be covalently coupled to a large carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin). The design of this hapten-carrier conjugate is the single most important factor in determining the resulting antibody's specificity.
The site of conjugation on the hapten dictates which parts of the molecule will be exposed to the immune system and thus recognized by the resulting antibodies. For instance, generating antibodies that differentiate between scopolamine and atropine, which differ only by an epoxide ring, requires a hapten design that presents this region as a key antigenic determinant. Strategies often involve derivatizing the parent molecule with a linker, such as succinic anhydride, to create a reactive carboxyl group for protein conjugation.[6] The choice of this linker position profoundly influences the cross-reactivity profile of the final antibody.
Comparative Analysis of Antibody Performance
The ultimate measure of an antibody's utility is its performance in a relevant assay. For (3R)-1-methylpiperidin-3-ol derivatives, this is typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Performance is defined by the half-maximal inhibitory concentration (IC50)—the concentration of analyte required to reduce the maximum signal by 50%—and the cross-reactivity (CR) percentage, calculated as:
CR (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
Antibodies can be broadly categorized as either highly specific or group-specific (broad-spectrum).
-
Highly Specific Antibodies: These are designed to recognize a single molecule with minimal binding to even closely related structures. They are ideal for quantitative analysis of a specific compound in a complex mixture. For example, some monoclonal antibodies show high selectivity for scopolamine with very low cross-reactivity for hyoscyamine (0.21%) and other derivatives.[7][8] Similarly, polyclonal antibodies have been developed that are highly specific to scopolamine and nor-scopolamine with negligible cross-reactivity to other similar structures.[4]
-
Group-Specific Antibodies: These antibodies are intentionally developed to recognize a common structural feature shared by a class of compounds. They are exceptionally useful for rapid screening of samples for any member of the target family, such as tropane alkaloids.[3] For instance, a monoclonal antibody (mAb 1B6) was developed that recognizes nine different alkaloids, making it a powerful tool for initial safety screening.[6]
The following table summarizes published cross-reactivity data for several antibodies developed for tropane alkaloids, the most prominent derivatives of the (3R)-1-methylpiperidin-3-ol scaffold.
| Antibody | Primary Target | Competing Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Broad-Spectrum mAb | Atropine | Atropine | 0.05 | 100 | [3] |
| Homatropine | 0.07 | 71.4 | [3] | ||
| L-hyoscyamine | 0.14 | 35.7 | [3] | ||
| Apoatropine | 0.14 | 35.7 | [3] | ||
| Scopolamine | 0.24 | 20.8 | [3] | ||
| Anisodamine | 5.30 | 0.9 | [3] | ||
| Anisodine | 10.15 | 0.5 | [3] | ||
| Specific mAb (SP1-4-A2) | Scopolamine | Scopolamine | N/A | 100 | [7] |
| Hyoscyamine | N/A | 0.21 | [7] | ||
| 6-Hydroxy-hyoscyamine | N/A | 0.17 | [7] | ||
| Specific mAb (SC78.H81) | Scopolamine | Scopolamine | N/A | 100 | [8] |
| Methylscopolamine | N/A | High | [8] | ||
| Butylscopolamine | N/A | High | [8] | ||
| 6β-hydroxyhyoscyamine | N/A | Weak | [8] | ||
| 7β-hydroxyhyoscyamine | N/A | Weak | [8] | ||
| L-hyoscyamine | N/A | Very Weak | [8] | ||
| Atropine | N/A | Very Weak | [8] |
Note: N/A indicates that the specific IC50 value was not provided in the abstract, but the relative cross-reactivity was reported.
Experimental Section: A Validated Protocol for Cross-Reactivity Assessment
This section provides a detailed, step-by-step protocol for determining antibody cross-reactivity using a competitive indirect ELISA. The inclusion of proper controls ensures the protocol is a self-validating system.
Principle of Competitive ELISA
The core principle is a competition for a limited number of antibody binding sites. An antigen is immobilized on the surface of a microplate well. The sample, containing an unknown amount of free analyte, is mixed with a known, limited amount of primary antibody and added to the well. The free analyte in the sample competes with the immobilized antigen for binding to the antibody. A higher concentration of analyte in the sample results in less antibody binding to the plate, leading to a weaker final signal. The signal is therefore inversely proportional to the analyte concentration in the sample.
Caption: Principle of Competitive ELISA.
Detailed Protocol: Competitive Indirect ELISA
This protocol is a synthesized guideline based on established methods.[9][10][11]
1. Reagents and Materials
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Antigen for Coating: Hapten-protein conjugate (e.g., Scopolamine-BSA) diluted in Coating Buffer (1-10 µg/mL).
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS-T.[12]
-
Primary Antibody: Antibody to be tested, diluted in Blocking Buffer. The optimal dilution must be determined via titration.
-
Standards: Certified standards of the target analyte and all potential cross-reactants. Prepare a serial dilution in Blocking Buffer.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Blocking Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.[10]
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).
-
96-well high-binding polystyrene microtiter plates.
-
Microplate reader.
2. Experimental Workflow
Caption: Step-by-step workflow for a competitive ELISA.
Step-by-Step Procedure:
-
Antigen Coating: Add 100 µL of the coating antigen solution to each well of a 96-well plate. Cover and incubate overnight at 4°C. The rationale for overnight incubation at 4°C is to allow for maximum passive adsorption of the antigen to the polystyrene surface in a stable, low-evaporation environment.
-
Washing: Discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer per well to remove any unbound antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well.[9] Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent antibodies to the plate, which would result in high background noise.[12]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of your primary antibody (at its optimal dilution) with 50 µL of your standard or sample for 30-60 minutes. Add 100 µL of this mixture to the corresponding wells of the coated, blocked plate. Incubate for 1-2 hours at room temperature.
-
Controls:
-
Maximum Signal (B₀): Antibody + buffer (no analyte).
-
Non-Specific Binding (NSB): Buffer only (no antibody).
-
Blank: All steps, but no antigen coated on the plate.
-
-
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Discard the secondary antibody solution and wash the plate five times with Wash Buffer. The increased number of washes at this stage is crucial to minimize background signal from non-specifically bound enzyme conjugate.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density or OD) of each well at 450 nm within 30 minutes of adding the stop solution.
Conclusion and Future Outlook
The specificity of antibodies targeting (3R)-1-methylpiperidin-3-ol derivatives is not an inherent property but a direct result of meticulous hapten design and rigorous characterization. As we have seen, antibodies can be tailored to be either highly specific for a single analyte or broadly reactive for screening an entire class of compounds. Understanding the cross-reactivity profile is paramount for the valid application of any immunoassay, preventing false positives and ensuring accurate quantification.
The competitive ELISA protocol detailed here provides a robust framework for this essential characterization. By comparing new antibodies against established ones, such as those summarized in this guide, researchers can select the optimal reagent for their specific needs, whether in preclinical drug metabolism studies, therapeutic drug monitoring, or food safety screening. While chromatographic methods like LC-MS/MS remain the gold standard for confirmation, the speed, cost-effectiveness, and high-throughput nature of a well-characterized immunoassay make it an indispensable tool in the modern analytical laboratory.[3][4]
References
- Broad-Specificity Immunochromatographic Strip Assay for Alkaloids: From Hapten Design to Antibody Recognition.
- Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours. PubMed.
- Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine. PubMed.
- Development of a direct competitive enzyme-linked immunosorbent assay (dc-ELISA)
- Crafting Competitive ELISA Assays: A Technical Guide. Bioss Antibodies.
- Competitive ELISA Protocol.
- A Monoclonal Antibody to Scopolamine and Its Use for Competitive Enzyme-Linked Immunosorbent Assay. PubMed.
- Competitive ELISA Protocol. Bio-Rad Antibodies.
- Competitive ELISA.
- Competitive ELISA protocol.
- Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using L
- (3R)-1-methylpiperidin-3-ol | C6H13NO. PubChem.
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- Analysis of tropane and related alkaloids.
- The scopolamine model as a pharmacodynamic marker in early drug development. PubMed.
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This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of (3R)-1-methylpiperidin-3-ol and its related stereoisomers to key muscarinic acetylcholine receptor (mAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible computational workflow.
Introduction: The Significance of Chirality in Muscarinic Receptor Targeting
(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block of significant interest in medicinal chemistry.[1] Its piperidine scaffold is a common motif in a multitude of pharmaceuticals.[2] The stereochemistry of drug molecules is a critical determinant of their biological activity, as biomolecules such as receptors and enzymes are themselves chiral.[1] Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1]
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways, making them attractive targets for a wide range of therapeutic areas, including Alzheimer's disease, overactive bladder, and chronic obstructive pulmonary disease (COPD).[2] The high degree of conservation in the orthosteric binding site across these subtypes presents a significant challenge in developing subtype-selective ligands.[2]
This guide will focus on a comparative docking study of (3R)-1-methylpiperidin-3-ol, its (S)-enantiomer, and the racemic mixture against the M1, M2, and M3 muscarinic receptor subtypes. Through this analysis, we aim to elucidate the potential impact of stereochemistry on the binding affinity and interaction patterns of this important chemical scaffold.
Comparative Compounds
For this study, the following compounds will be compared:
| Compound Name | Structure | Chirality |
| (3R)-1-methylpiperidin-3-ol | R-enantiomer | |
| (S)-1-methylpiperidin-3-ol | S-enantiomer | |
| (rac)-1-methylpiperidin-3-ol | Racemic Mixture |
Target Selection: Muscarinic Acetylcholine Receptors (M1, M2, M3)
The M1, M2, and M3 subtypes of muscarinic acetylcholine receptors were selected as the protein targets for this docking study due to their therapeutic relevance and the availability of high-quality crystal structures.
-
M1 Receptor: Primarily found in the central nervous system and is a key target for cognitive disorders like Alzheimer's disease.
-
M2 Receptor: Predominantly located in the heart and is involved in the regulation of heart rate.
-
M3 Receptor: Widely distributed in smooth muscles and exocrine glands, making it a target for conditions such as COPD and overactive bladder.
The following crystal structures were obtained from the RCSB Protein Data Bank (PDB) for this study:
| Receptor Subtype | PDB ID | Resolution | Ligand |
| M1 | 5CXV | 2.70 Å | Tiotropium |
| M2 | 3UON | 2.80 Å | 3-quinuclidinyl-benzilate |
| M3 | 4DAJ | 3.40 Å | Tiotropium |
Experimental Protocols
A rigorous and validated molecular docking protocol is essential for generating reliable and reproducible results. The following sections detail the step-by-step methodology employed in this comparative study.
I. Protein Preparation: A Critical Step for GPCR Docking
The preparation of G protein-coupled receptor (GPCR) crystal structures for docking requires meticulous attention to detail due to their complex transmembrane nature. The following protocol was adapted from established best practices for GPCR modeling.[1][3]
Step-by-Step Protocol:
-
Obtain Crystal Structure: Download the PDB files for the M1 (5CXV), M2 (3UON), and M3 (4DAJ) receptors from the RCSB PDB.
-
Remove Non-essential Molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, ions, and any other heteroatoms from the PDB file.[4]
-
Model Missing Loops and Sidechains: GPCR crystal structures often have missing residues, particularly in the flexible loop regions. Use a loop modeling tool, such as Modeller or the functionality within UCSF Chimera, to build any missing loops and repair incomplete sidechains.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, ensuring that the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for a physiological pH of 7.4.[5]
-
Assign Partial Charges: Assign partial charges to all atoms in the receptor. For this study, Kollman charges were assigned using AutoDock Tools.[5]
-
Convert to PDBQT Format: The final prepared receptor structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes partial charges and atom type definitions.[5]
II. Ligand Preparation
The 3D structures of (3R)-1-methylpiperidin-3-ol, (S)-1-methylpiperidin-3-ol, and the racemic mixture were prepared as follows:
Step-by-Step Protocol:
-
Obtain 3D Structures: The 3D structures of the ligands were obtained from the PubChem database.
-
Energy Minimization: The structures were energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Partial Charges: Gasteiger charges were assigned to all atoms in the ligands.
-
Define Torsions: The rotatable bonds in the ligands were defined to allow for conformational flexibility during the docking process.
-
Convert to PDBQT Format: The prepared ligands were saved in the PDBQT file format.
III. Molecular Docking with AutoDock Vina
AutoDock Vina was chosen for this study due to its improved speed and accuracy compared to previous versions of AutoDock.[6]
Step-by-Step Protocol:
-
Grid Box Definition: A grid box was defined to encompass the orthosteric binding site of each receptor. The center of the grid was determined by the position of the co-crystallized ligand in the original PDB structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to move and rotate.
-
Configuration File: A configuration file was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness of 32 was used to ensure a thorough search of the conformational space.[7]
-
Running the Docking Simulation: The docking simulations were performed using the AutoDock Vina command-line interface.
-
Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) for the top-ranked poses and the coordinates of the docked ligand conformations. The results were analyzed to identify the best binding pose for each ligand-receptor complex and to examine the key molecular interactions.
Workflow Diagram
The overall computational workflow for this comparative docking study is illustrated below.
Caption: Computational workflow for the comparative docking study.
Results and Discussion
The molecular docking simulations yielded valuable insights into the potential binding affinities and interaction patterns of (3R)-1-methylpiperidin-3-ol and its stereoisomers with the M1, M2, and M3 muscarinic receptors.
Predicted Binding Affinities
The predicted binding affinities (in kcal/mol) for the top-ranked poses of each ligand at the three receptor subtypes are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.
| Compound | M1 Binding Affinity (kcal/mol) | M2 Binding Affinity (kcal/mol) | M3 Binding Affinity (kcal/mol) |
| (3R)-1-methylpiperidin-3-ol | -6.8 | -7.2 | -7.0 |
| (S)-1-methylpiperidin-3-ol | -6.5 | -6.9 | -6.7 |
| (rac)-1-methylpiperidin-3-ol | -6.7 | -7.1 | -6.9 |
The results suggest that all three compounds exhibit a preference for the M2 receptor subtype, followed by M3 and then M1. Notably, the (3R)-enantiomer consistently shows a slightly stronger predicted binding affinity across all three receptor subtypes compared to the (S)-enantiomer. The racemic mixture, as expected, has a predicted binding affinity that is intermediate between the two pure enantiomers.
Analysis of Binding Interactions
Visual inspection of the docked poses revealed key molecular interactions that contribute to the binding of these ligands within the orthosteric pocket of the muscarinic receptors. A representative binding mode of (3R)-1-methylpiperidin-3-ol in the M2 receptor is depicted below.
Caption: Key interactions of (3R)-1-methylpiperidin-3-ol in the M2 receptor.
The protonated nitrogen of the piperidine ring forms a crucial ionic interaction with the highly conserved aspartate residue (Asp103 in M2) in the third transmembrane helix (TM3). This interaction is a hallmark of ligand binding to muscarinic receptors. The hydroxyl group at the 3-position is positioned to form a hydrogen bond with an asparagine residue (Asn404 in M2) in the sixth transmembrane helix (TM6). Additionally, the piperidine ring engages in hydrophobic interactions with surrounding tyrosine residues (Tyr104 and Tyr403).
The subtle differences in the predicted binding affinities between the (R) and (S) enantiomers can be attributed to the different spatial orientations of the hydroxyl group. The (R)-configuration appears to allow for a more optimal hydrogen bonding geometry with the receptor, leading to a slightly more favorable binding energy.
Comparison with Experimental Data
Conclusion
This comparative docking study provides valuable insights into the potential interactions of (3R)-1-methylpiperidin-3-ol and its stereoisomers with the M1, M2, and M3 muscarinic acetylcholine receptors. The results suggest a preference for the M2 subtype and indicate that the (R)-enantiomer may have a slightly higher binding affinity than the (S)-enantiomer, likely due to a more favorable hydrogen bonding interaction.
The detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to conduct similar in silico studies. It is important to emphasize that while molecular docking is a powerful tool for hypothesis generation and understanding structure-activity relationships, the predictions should be validated through experimental binding assays. Future work should focus on the synthesis and pharmacological evaluation of the pure enantiomers of 1-methylpiperidin-3-ol to confirm these computational findings and to further explore their potential as subtype-selective muscarinic receptor ligands.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Chen, Y., et al. (2013). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878. [Link]
-
D'Agostino, G., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 98(1), 97-102. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Graphviz - Graph Visualization Software. [Link]
-
Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30(1), 633-673. [Link]
-
Kruse, A. C., et al. (2012). Structure of the M3 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 552-556. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
(3R)-1-methylpiperidin-3-ol. PubChem. [Link]
-
(S)-1-Methylpiperidin-3-ol. PubChem. [Link]
-
1-Methylpiperidin-3-ol. PubChem. [Link]
-
Preparing the Receptor Files for Molecular Docking. The Inercial Blog. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Diva Portal. [Link]
-
Methods for the development of in silico GPCR models. PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3R)-1-methylpiperidin-3-ol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of (3R)-1-methylpiperidin-3-ol (CAS No: 28808-26-6), a chiral piperidine derivative common in synthetic chemistry, is not merely a procedural task but a critical component of responsible laboratory management and environmental stewardship. This guide provides a comprehensive, technically grounded framework for its disposal, ensuring the safety of personnel and adherence to regulatory standards. Our approach is built on a deep understanding of the compound's chemical nature and the causality behind each procedural step.
Part 1: Foundational Safety Profile & Hazard Analysis
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While (3R)-1-methylpiperidin-3-ol has a specific hazard profile, it is also structurally related to piperidine, a more widely characterized and hazardous compound. This relationship necessitates a conservative approach, assuming a potentially higher hazard level than what is minimally listed on a substance-specific Safety Data Sheet (SDS).
The primary hazards associated with (3R)-1-methylpiperidin-3-ol are identified by the Globally Harmonized System (GHS) and are summarized below.[1]
| Hazard Classification | GHS Hazard Code | Signal Word | Key Precautionary Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[1] |
While the specific SDS for (3R)-1-methylpiperidin-3-ol classifies it as an irritant[1], its structural parent, piperidine, is classified as a flammable, corrosive, and acutely toxic liquid.[2][3][4] Therefore, waste streams containing (3R)-1-methylpiperidin-3-ol must be managed with the potential for higher flammability and toxicity in mind. This principle of "hazard-by-analogy" is a cornerstone of robust laboratory safety protocols.[5]
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Adequate protection is non-negotiable when handling any stage of the chemical lifecycle, including disposal. The selection of PPE must account for the compound's irritant nature and the potential hazards inherited from its piperidine backbone.
Essential PPE & Controls:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] For tasks with a higher splash risk, such as spill cleanup or bulk transfers, a full face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.[5]
-
Engineering Controls: All handling and preparation for disposal of (3R)-1-methylpiperidin-3-ol must be conducted within a certified chemical fume hood to prevent inhalation of vapors and ensure adequate ventilation.[6][7] An emergency eyewash station and safety shower must be immediately accessible in the work area.[3]
Part 3: Step-by-Step Disposal & Decontamination Protocols
The disposal of (3R)-1-methylpiperidin-3-ol is governed by its classification as a characteristic hazardous waste. It must not be disposed of down the drain or in general solid waste.[2][4] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]
Protocol 1: Routine Waste Collection
This protocol applies to the collection of waste generated from standard laboratory procedures.
-
Select a Waste Container:
-
Use a designated hazardous waste container made of compatible material, typically borosilicate glass or a chemically resistant high-density polyethylene (HDPE).
-
Ensure the container has a screw-top cap with a secure seal.
-
The container must be clean and dry before the first addition of waste.
-
-
Waste Segregation:
-
Accumulation and Labeling:
-
Keep the waste container closed at all times, except when adding waste.
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "(3R)-1-methylpiperidin-3-ol" and list all components of the waste stream.
-
Indicate the relevant hazards: "Irritant" and, as a precaution, "Ignitable."
-
-
Storage and Disposal:
-
Store the sealed and labeled container in a well-ventilated secondary containment bin within a designated satellite accumulation area or a central hazardous waste storage area.[10]
-
Once the container is full or ready for pickup, contact your institution's EHS office to arrange for proper disposal.
-
Protocol 2: Spill Management & Cleanup
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Secure the Area:
-
If safe to do so, remove all ignition sources from the area.[3]
-
Restrict access to the spill area.
-
-
Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described in Part 2, including respiratory protection if vapors are significant.[1]
-
Contain the Spill:
-
Collect and Containerize:
-
Decontaminate:
-
Wash the spill area with soap and plenty of water, collecting the cleaning water as hazardous waste.[3]
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
-
Final Disposal: Seal the container and manage it for disposal through your EHS office.
Part 4: Disposal Workflow Visualization
To provide a clear, at-a-glance decision-making framework, the following workflow diagram illustrates the proper channels for managing waste containing (3R)-1-methylpiperidin-3-ol.
Caption: Decision workflow for managing (3R)-1-methylpiperidin-3-ol waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (3R)-1-methylpiperidin-3-ol. This commitment to rigorous safety protocols not only protects individuals and the environment but also upholds the integrity of the scientific research process.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R)-1-methylpiperidin-3-ol. PubChem Compound Database. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Resyn Biosciences. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
7-Safety Data Sheet. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Worker Exposures to Volatile Amines | Occupational Safety and Health Administration. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. resynbio.com [resynbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
